1-Hexyne
Description
Properties
IUPAC Name |
hex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHIBGNXEGJPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28827-85-2 | |
| Record name | 1-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28827-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30870753 | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
133.0 [mmHg] | |
| Record name | 1-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
693-02-7, 26856-30-4 | |
| Record name | 1-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026856304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEXYNE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexyne | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FZF2F38F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Hexyne chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Hexyne
Introduction
This compound (n-butylacetylene) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain.[1][2] Its molecular formula is C6H10.[2][3] This colorless liquid is a versatile reagent in organic synthesis, serving as a building block for more complex molecules.[2][4] Its reactivity is dominated by the terminal triple bond, making it a subject of interest in various fields, including the synthesis of pharmaceutical compounds and materials science.[5][6] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a volatile and flammable liquid.[1][7] It is miscible with many organic solvents but has limited solubility in water.[1][4] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H10 |
| Molecular Weight | 82.14 g/mol [7][8] |
| Boiling Point | 71-72 °C[1][2] |
| Melting Point | -132 °C[2][8] |
| Density | 0.715 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.399[1][8] |
| Vapor Pressure | 133.0 mmHg[7] |
| Flash Point | -20 °C (-4 °F)[2] |
| Water Solubility | 0.36 g/L[2][5] |
Reactivity of this compound
The presence of a terminal triple bond makes this compound a highly reactive compound, readily undergoing addition reactions.[4] The acidity of the terminal alkyne hydrogen also allows for deprotonation and subsequent functionalization.[9]
Hydrogenation
The selective hydrogenation of this compound to 1-hexene is an important industrial process.[10] Achieving high selectivity for the alkene without further reduction to the alkane (hexane) is a key challenge.[10] Bimetallic catalysts, such as palladium-gold (Pd-Au) and palladium-tungsten (Pd-W) on alumina, have been shown to improve selectivity and activity.[11][12] Studies on dilute Pd-in-Au alloy catalysts indicate that the rate-limiting step for this compound hydrogenation is the dissociation of H2.[11][13]
dot
Halogenation
Like other alkynes, this compound reacts with halogens such as chlorine (Cl2) and bromine (Br2).[14] The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene.[14][15] The reaction proceeds through a cyclic halonium ion intermediate.[15] With an excess of the halogen, a tetrahaloalkane is formed.[14] The reaction with bromine can be used as a chemical test for unsaturation, as the reddish-brown color of the bromine solution disappears.[16]
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis due to its ability to participate in a variety of chemical transformations. [5][6]It is used in the preparation of complex molecular scaffolds that are of interest in medicinal chemistry. [17][18]For instance, this compound is utilized in the synthesis of tricyclic isoindolinone scaffolds through hydrozirconation and ring-closing metathesis. [8][17][18]It also reacts with the thianthrene cation radical tetrafluoroborate to form trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate. [1][19]The reactivity of its terminal triple bond allows for its incorporation into more complex molecules, which is a key aspect in the development of new therapeutic agents. [6]
Conclusion
This compound is a fundamental terminal alkyne with well-defined chemical and physical properties. Its reactivity, centered around the carbon-carbon triple bond, allows for a diverse range of chemical transformations, including hydrogenation, halogenation, hydrohalogenation, and hydration. These reactions make this compound a crucial starting material and intermediate in organic synthesis, with applications in the development of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for researchers and scientists working in these fields.
References
- 1. This compound | 693-02-7 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 693-02-7: this compound | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound, 98%|C6H10|For Research Use [benchchem.com]
- 7. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aidic.it [aidic.it]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 15. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]
- 16. byjus.com [byjus.com]
- 17. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. 1-ヘキシン 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 1-Hexyne from Monosodium Acetylide and Butyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-hexyne, a valuable terminal alkyne in organic synthesis, through the alkylation of monosodium acetylide with butyl bromide. This reaction is a classic example of carbon-carbon bond formation via an SN2 mechanism and is a fundamental transformation for the introduction of a hexynyl group in the development of complex molecules and pharmaceutical intermediates. This document outlines the detailed experimental protocol, summarizes key quantitative data, and presents the reaction pathway and experimental workflow through clear visualizations.
Core Concepts and Reaction Mechanism
The synthesis of this compound from monosodium acetylide and butyl bromide proceeds via a nucleophilic substitution reaction.[1][2] The acetylide anion, generated from the deprotonation of acetylene by a strong base like sodium amide in liquid ammonia, is a potent nucleophile.[3][4] This nucleophilic acetylide attacks the electrophilic carbon of butyl bromide, which must be a primary halide to favor the SN2 pathway and avoid the competing E2 elimination reaction that is common with secondary and tertiary halides.[3][5] The reaction results in the displacement of the bromide leaving group and the formation of the new carbon-carbon bond, yielding this compound.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Sodium Acetylide | NaC₂H | 48.01 | Decomposes | Decomposes | 1.15 |
| Butyl Bromide | C₄H₉Br | 137.02 | 101-104 | -112 | 1.275 |
| This compound | C₆H₁₀ | 82.14 | 71-72 | -132 | 0.715 |
| Liquid Ammonia | NH₃ | 17.03 | -33.34 | -77.73 | 0.682 (at -33.3 °C) |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Solvent | Liquid Ammonia |
| Base | Sodium Amide (formed in situ from Sodium and Acetylene) |
| Alkylating Agent | n-Butyl Bromide |
| Reaction Temperature | approx. -33 °C (boiling point of liquid ammonia) |
| Typical Yield | 70-80% |
Data based on the experimental protocol from Organic Syntheses.[11]
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of n-butylacetylene (this compound).[11]
Materials:
-
Sodium metal
-
Acetylene gas (purified)
-
Liquid ammonia
-
n-Butyl bromide
-
Hydrochloric acid (6N)
-
Sodium carbonate solution (10%)
-
Anhydrous potassium carbonate
Equipment:
-
5-L three-necked round-bottom flask
-
Efficient mechanical stirrer
-
Gas inlet tube
-
Dry ice condenser (optional but recommended)
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus with a fractionating column
Procedure:
-
Preparation of Sodium Acetylide:
-
In a well-ventilated fume hood, equip a 5-L three-necked flask with a mechanical stirrer and a gas inlet tube.
-
Cool the flask and condense approximately 3 L of liquid ammonia.
-
Start the stirrer and pass a stream of purified acetylene gas through the liquid ammonia for about 5 minutes to saturate the solvent.
-
Carefully add 92 g (4 g-atoms) of sodium metal in small pieces to the stirring solution. The addition should be controlled to manage the exothermic reaction.
-
Continue the addition of sodium until the characteristic blue color of the dissolved sodium disappears, indicating the formation of monosodium acetylide.
-
-
Alkylation Reaction:
-
Once the formation of sodium acetylide is complete, slowly add 548 g (4 moles) of n-butyl bromide from a dropping funnel over a period of 1.5 to 2 hours. Maintain a steady rate of addition to control the reaction.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the liquid ammonia to evaporate overnight in the fume hood.
-
To the residue, carefully add water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of distilled water, 100 mL of 6N hydrochloric acid (ensure the aqueous layer remains acidic), and finally with 100 mL of 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the dried solution and perform a fractional distillation to purify the this compound. Collect the fraction boiling at 71-72 °C. The yield of pure this compound is typically between 230-252 g (70-77%).[11]
-
Visualizations
Reaction Pathway:
Caption: SN2 reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for this compound synthesis.
References
- 1. This compound(693-02-7) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. brainly.com [brainly.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 693-02-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 1-Hexyne: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-hexyne (n-butylacetylene), a terminal alkyne with the chemical formula C₆H₁₀. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are characteristic and essential for its identification.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard, commonly tetramethylsilane (TMS).
Table 1: ¹H NMR Data for this compound
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (≡C-H) | 1.931 | Triplet (t) | 1H | 2.6 |
| H-3 (-CH₂-C≡) | 2.18 | Triplet of triplets (tt) | 2H | 7.0, 2.6 |
| H-4 (-CH₂-) | 1.52 | Sextet (s) | 2H | 7.0 |
| H-5 (-CH₂-) | 1.41 | Sextet (s) | 2H | 7.0 |
| H-6 (CH₃-) | 0.92 | Triplet (t) | 3H | 7.0 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1][2][3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of this compound, each of the six carbon atoms gives a unique signal.
Table 2: ¹³C NMR Data for this compound
| Carbon (Assignment) | Chemical Shift (δ, ppm) |
| C-1 (≡CH) | 68.4 |
| C-2 (C≡C) | 84.5 |
| C-3 (-CH₂-C≡) | 18.4 |
| C-4 (-CH₂-) | 31.1 |
| C-5 (-CH₂-) | 22.1 |
| C-6 (CH₃-) | 13.6 |
Note: The chemical shifts are reported in ppm relative to TMS.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the alkyne and alkyl groups.[6]
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3310 | ≡C-H stretch | Terminal Alkyne |
| ~2120 | C≡C stretch | Alkyne |
| ~2960-2870 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1465 | C-H bend | Alkyl (CH₂) |
| ~630 | ≡C-H bend | Terminal Alkyne |
Note: The peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, solution).[1][6]
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural elucidation. The molecular weight of this compound is 82.14 g/mol .[7][8]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 82 | ~15 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M-CH₃]⁺ |
| 53 | ~40 | [M-C₂H₅]⁺ |
| 41 | ~65 | [C₃H₅]⁺ |
| 39 | ~35 | [C₃H₃]⁺ |
| 27 | ~45 | [C₂H₃]⁺ |
Note: The relative intensities of the fragments can vary depending on the ionization method and energy used.[1][9]
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10][11]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][12] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[13]
-
Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
If quantitative ¹³C NMR data is required, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long T1 relaxation times of carbon nuclei.[14] An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing.[15][16]
Instrumental Parameters:
-
¹H NMR:
-
¹³C NMR:
IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[17]
-
Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[17][18]
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[17][19]
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[18]
Data Acquisition:
-
Collect a background spectrum of the empty instrument.
-
Place the sample in the beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
-
The sample is vaporized in a vacuum.[20]
-
Electron Impact (EI) is a common ionization method for such molecules. In EI, high-energy electrons bombard the gaseous molecules, leading to the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.[20]
Mass Analysis and Detection:
-
The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[20]
-
The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[20]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound(693-02-7) IR Spectrum [m.chemicalbook.com]
- 2. Solved The 1H nmr spectrum of this compound is shown below. An | Chegg.com [chegg.com]
- 3. 5-METHYL-1-HEXYNE(2203-80-7) 1H NMR [m.chemicalbook.com]
- 4. This compound(693-02-7) 13C NMR [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 15. benchchem.com [benchchem.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. webassign.net [webassign.net]
- 19. researchgate.net [researchgate.net]
- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Solubility of 1-Hexyne in Polar and Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexyne, a terminal alkyne of significant interest in organic synthesis and medicinal chemistry. Understanding the solubility of this compound in various solvent systems is critical for reaction design, purification, and formulation in drug development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual aids to illustrate key concepts.
Core Concepts in Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. This compound (C₆H₁₀) is a relatively non-polar molecule due to its hydrocarbon chain. The terminal alkyne group introduces a slight dipole moment, but the overall character is dominated by London dispersion forces.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. For many common non-polar and moderately polar organic solvents, this compound is considered to be miscible, meaning it is soluble in all proportions. The most well-documented quantitative solubility is in water, a highly polar solvent.
To provide context for the solubility of this compound in water, the table below includes data for shorter and longer terminal alkynes, demonstrating the expected trend of decreasing aqueous solubility with increasing hydrocarbon chain length.
Table 1: Aqueous Solubility of Terminal Alkynes at 25 °C
| Compound | Molecular Formula | Solubility in Water (g/L) | Reference |
| 1-Pentyne | C₅H₈ | 1.57 | [1] |
| This compound | C₆H₁₀ | 0.36 | [2] |
| 1-Heptyne | C₇H₁₂ | 0.094 | [3] |
Qualitative Solubility Data
Based on its molecular structure and general principles of solubility, this compound is expected to be soluble in a variety of non-polar and weakly polar organic solvents. This is supported by numerous chemical and safety data sheets which describe it as miscible with most organic solvents.[3][4]
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water | Very Low / Immiscible | Strong hydrogen bonding network of water excludes the non-polar this compound. |
| Methanol, Ethanol | Miscible | The alkyl chain of the alcohol has favorable dispersion interactions with this compound, and the polarity is not high enough to cause immiscibility. | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Miscible | These solvents have dipole-dipole interactions and can also engage in dispersion forces with this compound. |
| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Miscible | "Like dissolves like" principle; both solute and solvents are dominated by London dispersion forces. |
Experimental Protocols for Solubility Determination
For novel applications or solvent systems where solubility data is unavailable, experimental determination is necessary. Below are detailed methodologies for both qualitative and quantitative assessment of this compound solubility.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol provides a rapid visual assessment of whether this compound is miscible with a given solvent at a specific temperature.
Materials:
-
This compound (reagent grade or higher)
-
Solvent of interest
-
Calibrated glass vials or test tubes with closures
-
Pipettes or graduated cylinders for volume measurement
-
Constant temperature bath (optional, for non-ambient temperature studies)
Procedure:
-
Ensure all glassware is clean and dry.
-
To a clear glass vial, add a known volume of the solvent of interest (e.g., 5 mL).
-
Add an equal volume of this compound to the same vial.
-
Securely cap the vial and gently invert it several times to mix the two liquids. Vigorous shaking that could lead to emulsion formation should be avoided.
-
Allow the mixture to stand undisturbed for at least 30 minutes. If using a constant temperature bath, place the vial in the bath during this time.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.
-
Immiscible: Two distinct liquid layers are observed.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates into two layers over time. The volume of each layer may differ from the initial volumes added, indicating some degree of mutual solubility.
-
Protocol 2: Quantitative Solubility Determination by Gas Chromatography (GC)
This method is suitable for determining the concentration of a volatile solute, such as this compound, in a less volatile solvent at saturation. The procedure described for determining the aqueous solubility of alkynes can be adapted for other solvents.[1][3]
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Thermostatted shaker or magnetic stirrer with temperature control.
-
Gastight syringe for liquid sampling.
-
Volumetric flasks and pipettes for standard preparation.
-
Analytical balance.
Procedure:
Part A: Sample Preparation (Saturation Shake-Flask Method)
-
In a series of sealed vials, add a measured volume of the solvent (e.g., 20 mL).
-
Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of this compound should be visible.
-
Place the vials in a thermostatted shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. This can range from several hours to 24 hours. It is advisable to perform a time-course study to determine the minimum time required to reach a stable concentration.
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for a prolonged period (e.g., 24-48 hours) to ensure complete phase separation.
Part B: Preparation of Calibration Standards
-
Prepare a stock solution of this compound in the solvent of interest with a known concentration.
-
Perform a series of serial dilutions to create a set of calibration standards covering a range of concentrations expected for the saturated solution.
Part C: GC Analysis
-
Set up the GC with an appropriate temperature program for the oven, injector, and detector to achieve good separation and peak shape for this compound.
-
Inject the calibration standards into the GC to generate a calibration curve of peak area versus concentration.
-
Carefully withdraw a known volume of the solvent phase from the equilibrated sample vials using a gastight syringe, ensuring that none of the undissolved this compound phase is collected. It is often best to sample from the middle of the solvent layer.
-
Inject the sample from the saturated solution into the GC.
-
Using the calibration curve, determine the concentration of this compound in the saturated sample. This concentration represents the solubility of this compound in the solvent at the specified temperature.
Visualizations
The following diagrams illustrate the concepts of miscibility and a logical workflow for solvent selection.
References
Physical properties of 1-Hexyne including boiling and melting points
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of 1-Hexyne, a terminal alkyne with significant applications in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.
Core Physical and Chemical Properties
This compound, also known as n-butylacetylene, is a colorless liquid at room temperature.[1][2] It is an unsaturated hydrocarbon characterized by a terminal triple bond, which imparts significant reactivity, making it a valuable precursor in various synthetic pathways.[1][2] this compound is immiscible with water but soluble in common organic solvents.[3][4]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound, compiled from various reputable sources.
| Property | Value | Units | References |
| Molecular Formula | C6H10 | [2][3][5][6] | |
| Molecular Weight | 82.14 | g/mol | [3][5][6] |
| Boiling Point | 71-72 | °C | [1][3][7] |
| Melting Point | -132 | °C | [1][8][9] |
| Density | 0.715 (at 25 °C) | g/mL | [3][8] |
| Refractive Index | 1.399 (at 20 °C) | [3][7] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point of this compound can be accurately determined using a micro-reflux apparatus, which is suitable for small sample volumes.
Apparatus:
-
Heating mantle or oil bath
-
Small round-bottom flask (5-10 mL)
-
Micro-condenser
-
Thermometer (-10 to 110 °C)
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place approximately 2-3 mL of this compound into the round-bottom flask and add a few boiling chips to ensure smooth boiling.
-
Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the condensing vapor.
-
Begin heating the sample gently.
-
Observe the reflux ring of the condensing vapor as it rises to envelop the thermometer bulb.
-
The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and the reflux ring is stable.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Melting Point
Due to its very low melting point, the determination of this compound's melting point requires a cryostat or a specialized low-temperature apparatus.
Apparatus:
-
Low-temperature thermostat/cryostat
-
Small sample tube or capillary tube
-
Low-temperature thermometer or thermocouple
Procedure:
-
A small sample of this compound is placed in a sample tube.
-
The sample tube is immersed in the cooling bath of the cryostat.
-
The temperature of the bath is slowly lowered until the this compound solidifies.
-
The temperature is then slowly and controllably increased (e.g., 1-2 °C per minute).
-
The melting point is the temperature at which the first signs of liquid formation are observed until the entire solid has melted. A narrow melting range is indicative of a pure substance.
Determination of Density (Pycnometer Method)
The density of this compound can be precisely measured using a pycnometer, a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m_pycnometer).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and measure its total mass (m_total).
-
The mass of the this compound is calculated as: m_hexyne = m_total - m_pycnometer.
-
The density is then calculated using the formula: ρ = m_hexyne / V_pycnometer, where V_pycnometer is the calibrated volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Lint-free tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms carefully.
-
Allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
Synthesis Workflow
The following diagram illustrates a common laboratory-scale synthesis of this compound via the alkylation of acetylene. This method involves the reaction of monosodium acetylide with a primary alkyl halide, in this case, 1-bromobutane.
Caption: Synthesis of this compound via Alkylation of Acetylene.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 4. thinksrs.com [thinksrs.com]
- 5. phillysim.org [phillysim.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. matestlabs.com [matestlabs.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Hexyne
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative outcomes of electrophilic addition reactions involving this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to Electrophilic Addition Reactions of Alkynes
Alkynes, characterized by the presence of a carbon-carbon triple bond, are a fundamental functional group in organic chemistry. The electron-rich nature of the π-bonds in the triple bond makes alkynes susceptible to attack by electrophiles, leading to addition reactions. These reactions are of paramount importance in synthetic organic chemistry as they allow for the facile conversion of alkynes into a diverse array of functionalized alkenes and alkanes, which are often key intermediates in the synthesis of complex organic molecules, including pharmaceuticals.
This compound, as a terminal alkyne, presents an interesting case for studying the regioselectivity of these additions, as the two carbons of the triple bond are not electronically equivalent. This guide will delve into the specifics of hydrohalogenation, halogenation, hydration, and hydroboration-oxidation of this compound.
Hydrohalogenation: Addition of Hydrogen Halides (HBr and HCl)
The addition of hydrogen halides (HX) to this compound is a classic example of an electrophilic addition reaction that can proceed to give either a vinyl halide or a geminal dihalide, depending on the stoichiometry of the reagents.
Reaction with One Equivalent of HX
With one equivalent of HBr or HCl, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1), and the halide adds to the internal carbon (C2), which is more substituted.[1][2][3] This regioselectivity is driven by the formation of the more stable secondary vinyl carbocation intermediate at C2.[4] The reaction typically produces a mixture of (E) and (Z) isomers of the resulting haloalkene.[5]
Major Product: 2-Bromo-1-hexene (from HBr) or 2-Chloro-1-hexene (from HCl)
Reaction with Excess HX
When an excess of a hydrogen halide is used, a second addition reaction occurs on the initially formed vinyl halide. This second addition also follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon, which already bears a halogen. This results in the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon atom.[6][7][8]
Major Product: 2,2-Dibromohexane (from excess HBr) or 2,2-Dichlorohexane (from excess HCl)[9][6]
Quantitative Data for Hydrohalogenation of this compound
Specific quantitative yields and isomer ratios for the hydrohalogenation of this compound are not extensively reported in the provided search results. The reactions are generally described as proceeding to the Markovnikov product as the major isomer.
| Reaction | Reagents | Major Product | Reported Yield | Isomer Ratio (E/Z) |
| Monohydrobromination | 1 equiv. HBr | 2-Bromo-1-hexene | Not specified | Mixture |
| Dihydrobromination | Excess HBr | 2,2-Dibromohexane | Not specified | - |
| Monohydrochlorination | 1 equiv. HCl | 2-Chloro-1-hexene | Not specified | Mixture |
| Dihydrochlorination | Excess HCl | 2,2-Dichlorohexane | Not specified | - |
Experimental Protocols
General Protocol for the Addition of One Equivalent of HBr to this compound:
-
Dissolve this compound (1.0 equiv) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble a solution of HBr (1.0 equiv) in the same solvent into the stirred solution of this compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation or column chromatography to isolate the 2-bromo-1-hexene isomers.
General Protocol for the Synthesis of 2,2-Dibromohexane:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in an inert solvent.
-
Add an excess (at least 2.0 equiv) of a solution of HBr in the chosen solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Work up the reaction as described in the previous protocol.
-
Purify the crude product by distillation to obtain 2,2-dibromohexane.
Reaction Mechanisms and Workflows
Halogenation: Addition of Bromine (Br₂) and Chlorine (Cl₂)
The halogenation of this compound with bromine or chlorine is another important electrophilic addition reaction. Similar to hydrohalogenation, the reaction can be controlled to add one or two equivalents of the halogen.
Reaction with One Equivalent of X₂
The addition of one equivalent of Br₂ or Cl₂ to an alkyne typically results in the formation of a dihaloalkene. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. This mechanism leads to anti-addition of the two halogen atoms, resulting in the preferential formation of the (E)-isomer.[1][10][11][12]
Major Product: (E)-1,2-Dibromo-1-hexene (from Br₂) or (E)-1,2-Dichloro-1-hexene (from Cl₂)
Reaction with Excess X₂
With an excess of the halogen, a second addition reaction occurs across the double bond of the dihaloalkene, leading to the formation of a tetrahaloalkane.[4][13]
Major Product: 1,1,2,2-Tetrabromohexane (from excess Br₂) or 1,1,2,2-Tetrachlorohexane (from excess Cl₂)
Quantitative Data for Halogenation of this compound
Specific yields for the halogenation of this compound are not well-documented in the provided search results. The formation of the trans or (E)-dihaloalkene is generally favored with one equivalent of halogen.
| Reaction | Reagents | Major Product | Reported Yield | Stereoselectivity |
| Monobromination | 1 equiv. Br₂ in CCl₄ | (E)-1,2-Dibromo-1-hexene | Not specified | Predominantly anti-addition |
| Tetrabromination | Excess Br₂ | 1,1,2,2-Tetrabromohexane | Not specified | - |
| Monochlorination | 1 equiv. Cl₂ | (E)-1,2-Dichloro-1-hexene | Not specified | Predominantly anti-addition |
| Tetrachlorination | Excess Cl₂ | 1,1,2,2-Tetrachlorohexane | Not specified | - |
Experimental Protocols
General Protocol for the Monobromination of this compound:
-
Dissolve this compound (1.0 equiv) in a non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.0 equiv) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
Monitor the reaction by GC-MS to ensure mono-addition.
-
After the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify by distillation under reduced pressure to yield (E)-1,2-dibromo-1-hexene.
Reaction Mechanisms
Hydration: Addition of Water
The hydration of this compound involves the addition of a water molecule across the triple bond. This reaction can be catalyzed by acid and mercury(II) salts (oxymercuration-demercuration) to yield a ketone.
Acid-Catalyzed Hydration
In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst (like mercury(II) sulfate), water adds to this compound with Markovnikov regioselectivity. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form.[2]
Major Product: 2-Hexanone
Quantitative Data for Hydration of this compound
| Reaction | Reagents | Major Product | Reported Yield |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 2-Hexanone | 78.8% |
Experimental Protocol for the Synthesis of 2-Hexanone
-
To a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol.
-
Warm the mixture to 60 °C.
-
Add 41.0 g (0.5 mole) of this compound dropwise over 1 hour with stirring.
-
Continue stirring the mixture for an additional 3 hours at 60 °C.
-
After cooling, distill off the methanol.
-
Salt out the 2-hexanone from the residue by adding solid sodium chloride.
-
Separate the ketone layer, wash it, neutralize it, and dry it over calcium chloride.
-
Distill the dried product to obtain 2-hexanone (boiling point 120 °C). This procedure has been reported to yield 78.8% of 2-hexanone.
Reaction Mechanism
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that also achieves the hydration of an alkyne but with anti-Markovnikov regioselectivity. This is a powerful method for the synthesis of aldehydes from terminal alkynes.
Reaction Pathway
This compound is first treated with a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the triple bond. The boron adds to the terminal carbon (C1). The resulting vinylborane is then oxidized with hydrogen peroxide in a basic solution to yield an enol. This enol, like in the acid-catalyzed hydration, tautomerizes to the final aldehyde product.
Major Product: Hexanal
Quantitative Data for Hydroboration-Oxidation of this compound
While specific yields for this compound were not found in the provided search results, the use of disiamylborane is known to be highly selective for the formation of the anti-Markovnikov product.
| Reaction | Reagents | Major Product | Reported Yield |
| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOH | Hexanal | High (expected) |
Experimental Protocol
General Protocol for the Hydroboration-Oxidation of this compound:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, place a solution of a sterically hindered borane (e.g., disiamylborane, 1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add this compound (1.0 equiv) dropwise to the stirred borane solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the vinylborane.
-
Cool the mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for a few hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude hexanal.
-
Purify by distillation.
Reaction Pathway Diagram
Conclusion
The electrophilic addition reactions of this compound provide a versatile toolkit for the synthesis of a variety of functionalized organic molecules. The regioselectivity of these reactions can be effectively controlled by the choice of reagents, allowing for the selective formation of either Markovnikov or anti-Markovnikov products. While the general principles of these reactions are well-established, this guide highlights the need for more specific quantitative data for some of the fundamental reactions of this compound, which would be of great value to the synthetic chemistry community. The detailed protocols and mechanistic diagrams provided herein serve as a practical resource for researchers engaged in the synthesis and development of novel chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Predict the product from the reaction of this compound with the following reag.. [askfilo.com]
- 3. How many products are formed on mono bromination of 1-methyl cyclohexene with NBS ? (Including stereo isomers) [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 6. A careful study of the photoinitiated addition of \mathrm{HBr} to 1-hexen.. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. (Solved) - Predict the products from reaction of this compound with the followin.... - (1 Answer) | Transtutors [transtutors.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. gauthmath.com [gauthmath.com]
An In-depth Technical Guide to the Deprotonation and Alkylation of 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deprotonation and subsequent alkylation of 1-hexyne, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process is crucial for the construction of more complex molecular architectures from simple precursors, a common requirement in the development of new pharmaceutical agents. This document details the underlying chemical principles, provides experimentally validated protocols, presents quantitative data for reaction analysis, and outlines the necessary analytical techniques for reaction monitoring and product characterization.
Core Principles
The synthetic utility of terminal alkynes, such as this compound, is largely due to the notable acidity of the terminal acetylenic proton. With a pKa of approximately 25, this proton can be efficiently removed by a sufficiently strong base to form a hexynide anion.[1][2] This acetylide is a potent nucleophile that can subsequently react with an electrophile, most commonly a primary alkyl halide, in a nucleophilic substitution reaction (SN2) to form a new, internal alkyne.[2][3] This two-step, one-pot procedure is a cornerstone for carbon chain elongation in organic synthesis.[2]
Deprotonation: Formation of the Hexynide Anion
The choice of base is critical for the successful deprotonation of this compound. The base's conjugate acid must have a pKa significantly higher than 25 to ensure the equilibrium lies far to the side of the acetylide anion. Weaker bases, such as hydroxide, are inadequate for this purpose.[1] Commonly employed strong bases include:
-
Sodium Amide (NaNH₂): Often used in liquid ammonia, this is a classic and highly effective reagent for deprotonating terminal alkynes.[4][5]
-
Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): These are powerful bases that rapidly and quantitatively deprotonate terminal alkynes in aprotic ethereal or hydrocarbon solvents.
-
Sodium Hydride (NaH): Another strong base capable of deprotonating terminal alkynes.[1]
The general deprotonation reaction is as follows:
Alkylation: SN2 Reaction Pathway
The newly formed hexynide anion is a strong nucleophile and will readily attack the electrophilic carbon of an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] For this reason, the reaction is most efficient with unhindered primary alkyl halides.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, as the sterically hindered acetylide will act as a base rather than a nucleophile.[3]
The general alkylation reaction is as follows:
Experimental Protocols
The following sections provide detailed experimental procedures for the deprotonation and alkylation of this compound using two common methodologies: n-butyllithium in an organic solvent and sodium amide in liquid ammonia. A representative protocol for phase-transfer catalysis is also presented.
Protocol 1: Deprotonation and Alkylation using n-Butyllithium
This procedure is adapted from a verified protocol in Organic Syntheses. It describes the synthesis of 3-octyne from this compound and ethyl bromide.
Materials:
-
This compound (41 g, 0.50 mol)
-
n-Butyllithium (2.5 M solution in hexane, 500 mL, 1.25 mol)
-
Ethyl bromide (freshly distilled, 88 g, 0.80 mol)
-
Pentane (pure, dry, 500 mL)
-
4 N Hydrochloric acid (400 mL)
-
Anhydrous potassium carbonate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: A dry, 2-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet, a rubber septum, and a magnetic stirrer.
-
Initial Charge: The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mol) of this compound. The flask is flushed with nitrogen and cooled in a cold bath.
-
Deprotonation: A solution of n-butyllithium in hexane (500 mL of a 2.5 N solution, 1.25 mol) is transferred to the flask via cannula under a nitrogen atmosphere. The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initially formed precipitate dissolves, resulting in a clear yellow solution.
-
Alkylation: The solution is recooled to 0°C in an ice bath. A solution of 88 g (0.80 mol) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period, during which the solution warms to room temperature. A precipitate will begin to form after about an hour. The mixture is stirred for 2 days.
-
Workup: The reaction is carefully quenched by the slow addition of 400 mL of 4 N hydrochloric acid with cooling in an ice bath and vigorous stirring. The layers are separated, and the organic phase is washed with 15 mL of water.
-
Purification: The organic phase is dried over anhydrous potassium carbonate and filtered. Low-boiling materials are removed by distillation. The residue is then distilled, yielding 3-octyne.
Protocol 2: Deprotonation and Alkylation using Sodium Amide in Liquid Ammonia
This is a general procedure for the alkylation of terminal alkynes using sodium amide.[4]
Materials:
-
Liquid ammonia (approx. 100 mL per 0.1 mol of alkyne)
-
Sodium amide (NaNH₂) (2.0-2.2 equivalents)
-
This compound (1.0 equivalent)
-
Primary alkyl halide (e.g., Ethyl bromide, 1.0 equivalent)
-
Dry, inert solvent (e.g., diethyl ether or THF)
-
Saturated aqueous ammonium chloride (for quenching)
Procedure:
-
Setup: A three-necked flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The system is maintained under a positive pressure of nitrogen.
-
Ammonia Condensation: Anhydrous ammonia gas is condensed into the reaction flask, cooled with a dry ice/acetone bath, to the desired volume.
-
Deprotonation: Sodium amide (2.0-2.2 equivalents) is carefully added to the liquid ammonia with stirring. This compound (1.0 equivalent) is then added dropwise to the sodium amide solution. The mixture is stirred for 1-2 hours at -33°C (the boiling point of ammonia).
-
Alkylation: The primary alkyl halide (1.0 equivalent), dissolved in a minimal amount of dry diethyl ether, is added dropwise to the stirred solution of the acetylide over 30 minutes. The reaction is allowed to stir at -33°C for an additional 2-4 hours.
-
Workup: The reaction is quenched by the careful addition of saturated aqueous ammonium chloride. The ammonia is allowed to evaporate in a fume hood. The remaining mixture is diluted with water and extracted with diethyl ether or pentane.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation.
Protocol 3: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol outlines a general approach for the alkylation of terminal alkynes under phase-transfer conditions, which avoids the use of cryogenic temperatures and strong organometallic or amide bases.[6]
Materials:
-
This compound (1.0 equivalent)
-
Primary alkyl halide (e.g., 1-Bromobutane, 1.0-1.2 equivalents)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (2-10 mol%)
-
Organic solvent (e.g., Toluene)
Procedure:
-
Setup: A round-bottomed flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask are added this compound (1.0 equivalent), the primary alkyl halide (1.0-1.2 equivalents), toluene, and the phase-transfer catalyst (2-10 mol%).
-
Reaction: The 50% aqueous NaOH solution is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 60-80°C) for several hours. The reaction progress can be monitored by GC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The product is then purified by distillation or column chromatography.
Data Presentation
The following tables summarize quantitative data for the alkylation of this compound and the spectroscopic characteristics of a representative product, 3-octyne.
Reaction Yields for Alkylation of this compound
| Deprotonating Agent | Alkylating Agent | Product | Solvent | Yield (%) | Reference |
| n-Butyllithium | Ethyl bromide | 3-Octyne | Pentane | 64-65 | |
| n-Butyllithium | 1-Iodobutane | 5-Decyne | THF | 91 | [7] |
| n-Butyllithium | 1-Iodopentane | 5-Undecyne | THF | 99 | [7] |
| Sodium Amide | 1-Bromobutane | 5-Decyne | Liquid NH₃ | Not specified | [8] |
Physical and Spectroscopic Data for 3-Octyne
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 131-132 °C | [1] |
| ¹H NMR | Predicted shifts: ~0.9 ppm (t, 6H), ~1.4-1.6 ppm (m, 4H), ~2.1 ppm (q, 4H) | General NMR data[9][10] |
| ¹³C NMR | 13.5, 14.2, 20.6, 22.1, 80.4, 80.9 ppm | [9][11] |
| IR (Infrared) | No significant peak at ~3300 cm⁻¹ (no terminal C-H). Weak C≡C stretch at ~2200-2260 cm⁻¹. | [1][12] |
| MS (Mass Spec) | Key fragments (m/z): 110 (M+), 95, 81, 67, 55, 41 | [1] |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the two-step mechanism of deprotonation followed by SN2 alkylation.
Caption: Reaction mechanism for the deprotonation and alkylation of this compound.
Experimental Workflow (n-BuLi Method)
This diagram outlines the logical flow of the experimental procedure using n-butyllithium.
Caption: Experimental workflow for the n-BuLi mediated alkylation of this compound.
Phase-Transfer Catalysis Cycle
This diagram illustrates the logical relationships in a phase-transfer catalyzed alkylation.
Caption: The catalytic cycle in the phase-transfer alkylation of this compound.
Analytical Characterization
Monitoring the reaction and characterizing the final product are essential steps.
-
Reaction Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique to monitor the disappearance of the starting this compound and the appearance of the higher molecular weight product.[6]
-
Product Characterization:
-
Infrared (IR) Spectroscopy: The most telling change in the IR spectrum is the disappearance of the sharp, characteristic ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹. The weak C≡C stretch will shift slightly but remains in the 2100-2260 cm⁻¹ region.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the acetylenic proton signal (typically around 1.8-3.0 ppm) is a key indicator of a successful reaction. New signals corresponding to the added alkyl group will appear. In ¹³C NMR, the chemical shifts of the sp-hybridized carbons will change upon substitution.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the new, elongated alkyne. Fragmentation patterns can provide further structural information.[1]
-
By following the detailed protocols and utilizing the analytical methods described, researchers can reliably synthesize and characterize a wide range of internal alkynes starting from this compound, facilitating the development of novel molecular entities.
References
- 1. 3-Octyne [webbook.nist.gov]
- 2. brainly.com [brainly.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.in [brainly.in]
- 6. organic chemistry - Reactions of alkynes with sodium/ammonia vs sodium amide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. scribd.com [scribd.com]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. 3-OCTYNE(15232-76-5) 13C NMR spectrum [chemicalbook.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
1-Hexyne: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 1-Hexyne (CAS No. 693-02-7), a highly flammable and reactive terminal alkyne. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This document summarizes key physical, chemical, and toxicological properties, outlines proper handling and storage procedures, and provides emergency response protocols.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1] It is a volatile organic compound and is sparingly soluble in water but soluble in many common organic solvents.[1][2] Its terminal triple bond makes it a highly reactive and valuable reagent in organic synthesis.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H10 | [3] |
| Molecular Weight | 82.14 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Pungent | [1] |
| Boiling Point | 71-72 °C (lit.) | [6] |
| Melting Point | -132 °C | [7] |
| Flash Point | -21 °C (lit.) | [8] |
| Density | 0.715 g/mL at 25 °C (lit.) | [6] |
| Vapor Pressure | 133.0 mmHg | [4] |
| Water Solubility | Sparingly soluble/Immiscible | [1][9] |
| Solubility in Organic Solvents | Soluble | [1][2] |
| Refractive Index (n20/D) | 1.399 (lit.) | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | [4][8] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [4][8] |
| Skin Irritation | 2 | H315: Causes skin irritation | [4][8] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [4][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [4] |
Signal Word: Danger[8]
Toxicology and Health Effects
Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Vapors can cause respiratory tract irritation, dizziness, or even suffocation.[10] High concentrations may lead to central nervous system depression, with symptoms like headache, dizziness, tiredness, nausea, and vomiting.[11]
-
Skin Contact: Causes skin irritation and may lead to dermatitis.[10]
-
Eye Contact: Causes serious eye irritation, potentially leading to conjunctivitis and corneal inflammation.[10]
-
Ingestion: May cause gastrointestinal irritation.[10] Aspiration into the lungs can be fatal.[4][8]
Table 3: Acute Toxicity Data for this compound
| Test | Route | Species | Value | Reference(s) |
| LD50 | Intraperitoneal | Mouse | > 100 mg/kg | [4][12] |
| LD50 | Subcutaneous | Mouse | 400 mg/kg | [7] |
Experimental Protocols
The toxicological and safety data presented in this guide are determined through standardized experimental protocols. While the specific, detailed reports for this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.[13] It is the dose required to kill 50% of a population of test animals.[13]
General Methodology (e.g., Up-and-Down Procedure - OECD 425):
-
Animal Selection: A small number of animals, typically mice or rats of a single sex, are used.[14]
-
Dose Administration: A single animal is dosed at a starting level just below the estimated LD50. The substance can be administered through various routes, such as oral, intraperitoneal, or intravenous.[9][14]
-
Observation: The animal is observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[14]
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: This process is continued for a small series of animals. The LD50 is then calculated from the results using statistical methods, such as Probit Analysis.[14]
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.
General Methodology (e.g., Pensky-Martens Closed Cup Tester - ASTM D93):
-
Sample Preparation: A sample of the liquid is placed into a test cup.[8]
-
Heating: The cup and the liquid are heated at a slow, constant rate.[8]
-
Ignition Source: An ignition source (a small flame) is periodically introduced into the vapor space above the liquid.[8]
-
Observation: The temperature at which a brief flash is observed is recorded as the flash point.[8]
-
Closed vs. Open Cup: The closed cup method generally provides a lower, more conservative flash point value as it better contains the vapors.
Skin and Eye Irritation Assessment
These tests evaluate the potential of a substance to cause irritation upon contact with the skin or eyes.
General Methodology (e.g., In Vivo Irritation Tests - OECD 404 & 405):
-
Animal Selection: Typically, albino rabbits are used for these tests.
-
Skin Irritation:
-
A small area of the animal's skin is shaved.
-
The test substance is applied to the skin and covered with a gauze patch.
-
After a set exposure period (e.g., 4 hours), the patch is removed.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
-
Eye Irritation:
-
A small amount of the substance is instilled into one eye of the rabbit. The other eye serves as a control.
-
The eyes are examined for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis (swelling) at various time points.
-
-
Scoring: The severity of the observed effects is scored according to a standardized scale.
Safety and Handling Precautions
The following diagram outlines the logical flow of safety precautions when working with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Eyewash stations and safety showers must be readily available.[10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][10]
-
Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.[10]
Handling and Storage
-
Handling: Avoid breathing vapors and contact with skin and eyes.[8] Use non-sparking tools.[8] Ground and bond containers when transferring material to prevent static discharge.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep away from heat, sparks, open flames, and other ignition sources.[8] It is incompatible with strong oxidizing agents.[6] Recommended storage temperature is between +2°C to +8°C.[6]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention.[8][10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] A water spray can be used to cool fire-exposed containers.[11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]
-
Specific Hazards: this compound is highly flammable and its vapors can form explosive mixtures with air.[9] Vapors may travel to a source of ignition and flash back.[11] Containers may explode when heated.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[8] Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14] Collect the absorbed material into a suitable, labeled container for disposal.[8] Use spark-proof tools during cleanup.[10]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[8][11] Do not dispose of it in the sewer system.[11]
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.
References
- 1. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for screening assessment of skin and eye irritation. | Semantic Scholar [semanticscholar.org]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. agencyiq.com [agencyiq.com]
- 5. filab.fr [filab.fr]
- 6. researchgate.net [researchgate.net]
- 7. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. fda.gov [fda.gov]
- 13. enamine.net [enamine.net]
- 14. almaaqal.edu.iq [almaaqal.edu.iq]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The terminal alkyne, a seemingly simple chemical functionality, is a cornerstone of synthetic chemistry, prized for its versatility in forming carbon-carbon bonds and its utility in bioconjugation via "click chemistry." While abundantly utilized in the laboratory, the natural occurrence of the simplest six-carbon terminal alkyne, 1-hexyne, and its close derivatives is a more nuanced and fascinating story. This technical guide delves into the known instances of this compound related compounds in the natural world, focusing on their biosynthesis, isolation, and biological activities. While free this compound is not a known natural product, its structural motif is found incorporated into more complex molecules, particularly in the marine environment. This guide will use the jamaicamides, neurotoxic lipopeptides from a marine cyanobacterium, as a central case study to illustrate the journey from genetic blueprint to bioactive natural product. Furthermore, we will explore the broader context of polyacetylenes in fungi, which represent another significant class of alkyne-containing natural products.
Natural Occurrence of this compound Related Compounds
Direct evidence for the natural production of this compound as a volatile compound is scarce. However, the hexynyl functional group is a key component of a class of bioactive lipopeptides known as the jamaicamides , isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2]
Table 1: Key Naturally Occurring this compound Related Compounds
| Compound | Source Organism | Chemical Structure (Hexyne Moiety Highlighted) | Biological Activity |
| Jamaicamide A | Moorea producens | Br-C#C-CH2-CH2-CH2-CO- | Sodium channel blocker, neurotoxin[1] |
| Jamaicamide B | Moorea producens | H-C#C-CH2-CH2-CH2-CO- | Sodium channel blocker, neurotoxin[3] |
Biosynthesis of the Hexynyl Moiety in Jamaicamides
The biosynthesis of the jamaicamides provides a remarkable example of how a this compound related precursor is generated and incorporated into a larger molecule. The genetic blueprint for this process is encoded within the jam biosynthetic gene cluster .[2]
A key enzyme in this pathway is JamB , a membrane-bound fatty acid desaturase/acetylenase. It is proposed that JamB catalyzes the conversion of a C6 fatty acid precursor into 5-hexynoic acid. This process likely involves a two-step desaturation.
Proposed Biosynthetic Pathway of 5-Hexynoic Acid
The formation of the terminal alkyne is thought to proceed through the following steps, catalyzed by the JamB enzyme:
-
First Desaturation: Hexanoic acid is converted to 5-hexenoic acid.
-
Second Desaturation: 5-hexenoic acid is further desaturated to form 5-hexynoic acid, the this compound related precursor.
This alkynoic acid is then activated and incorporated into the growing jamaicamide polypeptide chain by a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line.
Caption: Proposed biosynthetic pathway for 5-hexynoic acid catalyzed by the JamB enzyme.
Experimental Protocols
Isolation of Jamaicamides from Moorea producens
The following is a generalized protocol based on methodologies described in the literature for the isolation of lipopeptides from marine cyanobacteria.[4]
Experimental Workflow:
Caption: General workflow for the isolation of jamaicamides.
Methodology:
-
Biomass Collection and Extraction:
-
Collect and lyophilize fresh biomass of Moorea producens.
-
Extract the dried biomass exhaustively with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Concentrate the resulting extract under reduced pressure.
-
-
Solvent Partitioning:
-
Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O).
-
Collect the EtOAc layer, which will contain the lipophilic jamaicamides, and evaporate the solvent.
-
-
Chromatographic Separation:
-
Subject the EtOAc-soluble fraction to silica gel column chromatography using a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool fractions containing compounds with similar retention factors.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the fractions containing the jamaicamides using reversed-phase HPLC (e.g., C18 column).
-
Use a gradient of acetonitrile and water as the mobile phase.
-
Collect the peaks corresponding to Jamaicamide A and B.
-
-
Structure Elucidation:
-
Confirm the structures of the isolated compounds using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
-
Biochemical Assay for JamB Desaturase/Acetylenase Activity
A detailed in vitro assay for JamB has not been extensively published. However, a general approach for assaying fatty acid desaturases can be adapted. This typically involves heterologous expression of the enzyme and analysis of the products.
Experimental Workflow:
Caption: A proposed workflow for the biochemical assay of the JamB enzyme.
Methodology:
-
Heterologous Expression: Clone the jamB gene into an appropriate expression vector and transform it into a suitable host, such as E. coli. Induce protein expression.
-
Membrane Fraction Preparation: Harvest the cells and prepare membrane fractions, as JamB is a membrane-bound protein.
-
Enzyme Assay: Incubate the membrane fraction with the substrate (e.g., hexanoyl-CoA or 5-hexenoyl-CoA) and necessary cofactors (e.g., NADH or NADPH, and a source of electrons like ferredoxin and ferredoxin reductase).
-
Product Extraction and Analysis: After the reaction, extract the lipids, derivatize them to fatty acid methyl esters (FAMEs), and analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated and acetylenic products.
Biological Activity and Signaling Pathways
The jamaicamides are potent neurotoxins that act as sodium channel blockers .[1] Voltage-gated sodium channels are crucial for the propagation of action potentials in excitable cells like neurons.
Mechanism of Action
Jamaicamides are thought to physically occlude the pore of the voltage-gated sodium channel, thereby preventing the influx of sodium ions that is necessary for depolarization and the firing of an action potential. This leads to a blockage of nerve impulses.
Caption: Simplified signaling pathway of sodium channel blockade by jamaicamides.
The specific binding site of jamaicamides on the sodium channel has not been fully elucidated but is presumed to be within the ion-conducting pore. The lipophilic nature of the jamaicamides likely facilitates their interaction with the lipid membrane and the transmembrane domains of the channel protein.
This compound Related Compounds in Fungi
While the marine environment has provided the most concrete examples of this compound related natural products, fungi are also a rich source of acetylenic compounds, primarily in the form of polyacetylenes . These compounds are biosynthesized from fatty acid precursors through a series of desaturation reactions.
Although simple C6 terminal alkynes analogous to this compound are not commonly reported, the biosynthetic machinery for producing terminal alkynes exists in fungi. For instance, some Basidiomycetes are known to produce polyacetylenic compounds.[5] The biosynthesis is thought to involve fatty acid desaturases similar to those found in plants and cyanobacteria. The potential for fungi to produce shorter-chain alkynes remains an area for further investigation.
Table 2: General Classes of Acetylenic Compounds in Fungi
| Class of Compound | General Structure | Fungal Phylum |
| Polyacetylenes | Long-chain hydrocarbons with multiple triple bonds | Basidiomycota, Ascomycota |
Conclusion
The natural occurrence of this compound related compounds is a testament to the diverse and often unexpected biosynthetic capabilities of microorganisms. While free this compound has not been identified as a natural product, its structural motif is present in complex and potent bioactive molecules like the jamaicamides. The study of the jam biosynthetic gene cluster has provided valuable insights into the enzymatic machinery responsible for terminal alkyne formation in nature. The potent sodium channel blocking activity of the jamaicamides highlights the potential of these natural products as leads for drug discovery. Further exploration of microbial genomes, particularly from unique environments, is likely to uncover more examples of novel acetylenic compounds and the enzymatic tools that synthesize them, opening new avenues for both chemical and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biosynthesis of the jamaicamides, new mixed polyketide-peptide neurotoxins from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of jamaicamide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
1-Hexyne (C₆H₁₀): A Technical Guide to Commercial Availability, Synthesis Applications, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Hexyne (CAS 693-02-7), a terminal alkyne crucial for synthetic chemistry. Valued as a versatile building block, it is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This document outlines its commercial availability, key suppliers, typical purity grades, and critical safety protocols, alongside illustrative applications relevant to research and development.
Commercial Availability and Suppliers
This compound is readily available from major global chemical suppliers catering to the research, pharmaceutical, and industrial sectors. It is typically offered in various grades and quantities, from grams to kilograms. Key suppliers consistently stock this compound for laboratory and development purposes.
The following table summarizes the offerings from prominent suppliers. Please note that pricing and availability are subject to change and may vary based on institutional contracts.
| Supplier | Brand(s) | Typical Purity / Grade | Available Quantities |
| Merck | Sigma-Aldrich | 97%[2] | 25 mL, 100 mL[2] |
| MilliporeSigma | Synthesis Grade (≥98.0%)[3] | 100 mL[3] | |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 98+%[4][5][6] | 10 g, 50 g, 250 g[5][6] |
| GFS Chemicals | GFS Chemicals | 98%[7][8][9] | 25 g, 500 g[7][9] |
| TCI | TCI | >97.0% (GC)[10] | Inquire[10] |
| Oakwood Chemical | Oakwood Chemical | Not specified | 1 g, 5 g, 25 g, 100 g[11] |
| Simson Pharma Limited | Simson Pharma | Custom Synthesis[12] | Custom[12] |
Technical Specifications
This compound is a clear, colorless to pale yellow liquid.[6] It is a highly flammable and volatile compound with a low flash point, necessitating stringent safety measures for handling and storage.[2][13][14]
| Property | Value | Source(s) |
| CAS Number | 693-02-7 | [2][4][15] |
| Molecular Formula | C₆H₁₀ | [4][15] |
| Molecular Weight | 82.14 g/mol | [2][15][16] |
| Density | ~0.715 g/mL at 25 °C | [2] |
| Boiling Point | 71-72 °C | [2][3] |
| Melting Point | -132 °C | [2][3] |
| Flash Point | -20 °C to -21 °C | [2][4][13] |
| Solubility | Miscible with organic solvents; immiscible with water. | [4][5][17] |
| Refractive Index | n20/D ~1.399 | [2] |
Purity is typically determined by Gas Chromatography (GC).[6][10] Common impurities may include isomers or related compounds from its synthesis, such as <2% 1-bromobutane in some grades.[2]
Procurement and Safe Handling Workflow
The procurement and handling of a hazardous chemical like this compound require a systematic workflow to ensure laboratory safety. The following diagram illustrates a logical process from initial research to final disposal.
Key Safety and Handling Protocols:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and strong oxidizing agents.[14][18] Recommended storage is refrigerated at +2°C to +8°C.[3]
-
Handling: Use spark-proof tools and explosion-proof equipment.[13][18] Ground and bond containers when transferring material to prevent static discharge.[18] All work should be conducted in a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical goggles, and appropriate protective gloves and clothing to prevent skin exposure.[13] A respirator may be required depending on the ventilation and scale of work.[2]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., activated carbon adsorbent) and place it into a closed container for disposal.[13]
Applications in Synthesis and Illustrative Protocol
This compound is a key precursor in various organic reactions. Its terminal alkyne functionality makes it an ideal substrate for C-C bond-forming reactions. Documented applications include its use in hydrozirconation and ring-closing metathesis for synthesizing tricyclic isoindolinone scaffolds and its reaction with thianthrene cation radical tetrafluoroborate.[4][5]
The diagram below illustrates a generalized Sonogashira coupling reaction, a common and powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, which is highly relevant for drug development.
Illustrative Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
Disclaimer: This is a generalized protocol for illustrative purposes only. Researchers must adapt and optimize conditions for their specific substrates and consult relevant literature. All procedures must be conducted with appropriate safety precautions.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a copper(I) iodide (CuI) catalyst (0.04 eq.).
-
Solvent and Reagents: Add degassed solvent, such as tetrahydrofuran (THF) or triethylamine. Add triethylamine (2.0 eq.) if it is not used as the solvent.
-
Addition of this compound: Add this compound (1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
This guide provides a foundational resource for professionals working with this compound, covering its procurement, safe handling, and synthetic utility. For detailed, application-specific information, consulting primary literature and the supplier's most recent Safety Data Sheet (SDS) is essential.[19][20]
References
- 1. This compound (693-02-7) at Nordmann - nordmann.global [nordmann.global]
- 2. This compound 97 693-02-7 [sigmaaldrich.com]
- 3. products.lab-suppliers.com [products.lab-suppliers.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. A13156.30 [thermofisher.com]
- 7. gfschemicals.com [gfschemicals.com]
- 8. gfschemicals.com [gfschemicals.com]
- 9. gfschemicals.com [gfschemicals.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound [oakwoodchemical.com]
- 12. This compound | CAS No- 693-02-7 | Simson Pharma Limited [simsonpharma.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. scbt.com [scbt.com]
- 16. Buy this compound | 693-02-7 [smolecule.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. merckmillipore.com [merckmillipore.com]
Methodological & Application
1-Hexyne: A Versatile C6 Building Block for Organic Synthesis
Abstract
1-Hexyne, a terminal alkyne with the chemical formula C₆H₁₀, is a valuable and highly reactive building block in modern organic synthesis.[1] Its terminal triple bond provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and metal-catalyzed cycloadditions for the synthesis of heterocyclic compounds. Furthermore, its utility in polymerization and the synthesis of bioactive molecules is highlighted. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
The reactivity of this compound is primarily centered around its terminal alkyne functionality. The acidic proton on the sp-hybridized carbon can be readily deprotonated to form a potent nucleophile, while the triple bond itself is susceptible to a wide range of addition and cycloaddition reactions.[2] These characteristics make this compound a versatile reagent in the synthesis of pharmaceuticals, agrochemicals, polymers, and natural products.[3][4] This application note will delve into the practical aspects of utilizing this compound as a synthetic intermediate.
Key Applications and Protocols
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[5] This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to many complex organic molecules.
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 25 | 2 | 95 | [6] |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | THF/DMA | 80 | - | 60 | [7] |
| 3 | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ / CuI | SDS/H₂O | 40 | - | High | [8] |
| 4 | Aryl Bromide | Pd(PPh₃)₂Cl₂ | SDS/H₂O | 40 | - | Moderate | [8] |
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and iodobenzene (1.0 mmol).
-
Solvent and Base Addition: Add anhydrous triethylamine (Et₃N, 5 mL). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst salts.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Generalized workflow for the Sonogashira coupling of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[9] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.
| Entry | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | CuI | Cyrene™ | 30 | 0.5 | >95 | [10] |
| 2 | Benzyl Azide | Cu(I)-NHC complex | Neat | RT | <0.1 | >99 | [11] |
| 3 | Phenyl Azide | CuI | Et₃N | 30 | 4 | High | [10] |
-
Reagent Preparation: Prepare stock solutions of benzyl azide (1.0 M in DMSO), this compound (1.0 M in DMSO), sodium ascorbate (1.0 M in water, freshly prepared), and copper(II) sulfate pentahydrate (0.1 M in water).
-
Reaction Mixture: In a vial, combine benzyl azide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and 1 mL of a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.05 mmol, 0.5 equiv) to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.01 mmol, 0.1 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1-benzyl-4-butyl-1H-1,2,3-triazole can be purified by column chromatography if necessary.
References
- 1. This compound | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Hexyne in Medicinal Chemistry and Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyne, a terminal alkyne, serves as a versatile and fundamental building block in the realm of medicinal chemistry and drug development. Its reactive triple bond provides a gateway for the construction of complex molecular architectures and the introduction of diverse functionalities essential for biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, focusing on its application in click chemistry and cross-coupling reactions.
Key Applications of this compound in Drug Discovery
The terminal alkyne functionality of this compound is its most significant feature, allowing it to participate in a variety of powerful chemical transformations. Two of the most prominent applications in medicinal chemistry are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker. The triazole ring is not merely a passive linker; it is a bioisostere for amide bonds, is metabolically stable, and can participate in hydrogen bonding and dipole interactions with biological targets. This makes it a favored scaffold in the design of enzyme inhibitors, anticancer agents, and antimicrobial compounds.
-
Sonogashira Cross-Coupling Reaction: This palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated systems and for incorporating the hexyne moiety into more complex aromatic and heterocyclic drug candidates.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize quantitative data for various derivatives synthesized using this compound or similar terminal alkynes, demonstrating their potential as anticancer and antimicrobial agents.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Triazole Derivative 1 | HeLa (Cervical Cancer) | 8.63 | [1] |
| Triazole Derivative 2 | LS174 (Colon Cancer) | 10.17 | [1] |
| Triazole Derivative 3 | A549 (Lung Cancer) | 12.15 | [1] |
| Triazole-Phosphonate 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| Triazole-Phosphonate 8 | A-549 (Lung Cancer) | 21.25 | [2] |
| Triazole-Phosphonate 8 | MCF-7 (Breast Cancer) | 18.06 | [2] |
| Triazole-Phosphonate 8 | MDA-MB-231 (Breast Cancer) | 16.32 | [2] |
| Triazole Derivative 7f | HepG2 (Liver Cancer) | 16.782 | [3] |
| Tetrahydrocurcumin-Triazole 4g | HCT-116 (Colon Cancer) | 1.09 | [4] |
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Hexane Extract of Ficus congensis | Escherichia coli | 8000 | [5] |
| Hexane Extract of Ficus congensis | Bacillus subtilis | 5000 | [5] |
| Hexane Extract of Ficus congensis | Candida albicans | 1000 | [5] |
| Palmarumycin C₃ | Agrobacterium tumefaciens | - | [6] |
| Palmarumycin C₂ | Agrobacterium tumefaciens | - | [6] |
| α-terpineol ester derivative | Yersinia enterocolitica | 40 | [7] |
| α-terpineol ester derivative | Escherichia coli | 170 | [7] |
Note: While not all compounds in the tables are directly synthesized from this compound, they represent the types of bioactive molecules that can be generated using terminal alkynes in the described synthetic protocols.
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole from this compound and a generic organic azide (e.g., benzyl azide).
Materials:
-
This compound
-
Benzyl azide (or other desired organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-(benzyl)-4-butyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of an Aryl Alkyne via Sonogashira Cross-Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl iodide (e.g., iodobenzene).
Materials:
-
This compound
-
Iodobenzene (or other aryl/vinyl halide)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.04 equivalents).
-
Solvent and Reagents: Add degassed toluene and degassed triethylamine. To this mixture, add iodobenzene (1.0 equivalent) followed by this compound (1.2 equivalents) via syringe.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired (hex-1-yn-1-yl)benzene.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
This protocol provides a method to assess the in vitro anticancer activity of synthesized this compound derivatives.[8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized this compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol describes the broth microdilution method to determine the antimicrobial efficacy of synthesized this compound derivatives.[10][11][12]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivative (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the synthesized compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity) in the well.
Mandatory Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the Sonogashira Cross-Coupling Reaction.
Conclusion
This compound is an invaluable reagent in medicinal chemistry, providing a reactive handle for the synthesis of a wide array of potentially bioactive molecules. The protocols and data presented herein offer a starting point for researchers to explore the vast chemical space accessible from this simple yet powerful building block. The continued application of reactions like CuAAC and Sonogashira coupling with this compound and its derivatives will undoubtedly lead to the discovery of novel drug candidates for a multitude of therapeutic areas.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of hexane extract and decussatin from stembark extract of Ficus congensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial, synergistic and antibiofilm activities of Myristica fragrans Houtt. Bioactive compounds and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Hexyne in the Production of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexyne is a terminal alkyne that holds potential as a monomer for the synthesis of specialty polymers. The resulting poly(this compound) is a substituted polyacetylene, a class of polymers known for their unique electronic and optical properties. These properties make them promising candidates for applications in conductive materials, optical devices, and advanced membranes. This document provides an overview of the polymerization methods for this compound, experimental protocols, and characterization data based on available literature.
Polymerization Methods
The polymerization of this compound can be achieved through various catalytic systems, primarily involving transition metal catalysts. The choice of catalyst and polymerization conditions significantly influences the polymer's properties, including its molecular weight, polydispersity, and stereochemistry (cis/trans isomer ratio).
Coordination Polymerization with Single-Site Catalysts
Single-site catalysts, such as zirconocene dichloride, activated with a cocatalyst like methylaluminoxane (MAO), have been utilized for the polymerization of this compound.[1] This method allows for good control over the polymer structure.
Rhodium-Catalyzed Polymerization
Rhodium-based catalysts are well-known for their effectiveness in polymerizing monosubstituted acetylenes, including this compound.[2] These catalysts are often tolerant of various functional groups and can yield stereoregular polymers, typically with a high cis-transoidal content.[2]
Data Presentation
The following table summarizes the quantitative data obtained from the polymerization of this compound using different catalytic systems.
| Catalyst System | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Isomer Content | Thermal Stability (TGA) | Reference |
| Zirconocene dichloride / MAO | This compound | ~2500 | - | 57.3% cis | - | [1] |
| Ethylene bis(indenyl) zirconium dichloride / MAO | This compound | ~2500 | - | >50% cis | - | [1] |
| Bis(imino)pyridyl iron(II) chloride / MAO | This compound | ~2500 | - | >50% cis | - | [1] |
| Rh-based catalyst (general) | Substituted Acetylenes | - | - | High cis-transoidal | Weight loss starts at ~150°C for poly(this compound) | [2][3] |
Note: Data on the polydispersity index (PDI) for this compound polymerization is limited in the available literature.
Experimental Protocols
Detailed experimental protocols for the homopolymerization of this compound are not extensively reported. The following protocols are representative procedures for the polymerization of terminal alkynes and should be adapted and optimized for this compound.
Protocol 1: Polymerization of a Terminal Alkyne using a Zirconocene-based Catalyst (Representative)
This protocol is based on the general procedure for the polymerization of alkynes using single-site catalysts.[1]
Materials:
-
This compound (purified by distillation)
-
Zirconocene dichloride (catalyst)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to a Schlenk flask.
-
Add the desired amount of MAO solution to the toluene and stir.
-
In a separate vial, dissolve the zirconocene dichloride catalyst in a small amount of toluene.
-
Add the catalyst solution to the MAO solution and stir for the desired aging time.
-
Inject the purified this compound monomer into the activated catalyst solution.
-
Allow the polymerization to proceed at the desired temperature for a set time.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Protocol 2: Rhodium-Catalyzed Polymerization of a Terminal Alkyne (Representative)
This protocol is a general representation of rhodium-catalyzed alkyne polymerization.[2]
Materials:
-
This compound (purified)
-
Rhodium-based catalyst (e.g., [Rh(nbd)Cl]₂)
-
Cocatalyst/Ligand (if required, e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, THF)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.
-
If a cocatalyst or ligand is used, add it to the catalyst solution and stir.
-
Inject the purified this compound monomer into the catalyst solution.
-
Stir the reaction mixture at the desired temperature for the specified duration.
-
Terminate the polymerization by adding a small amount of a quenching agent if necessary, or directly precipitate the polymer.
-
Pour the reaction mixture into a large excess of methanol to precipitate the poly(this compound).
-
Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Mandatory Visualization
References
Application Notes and Protocols: Hydrozirconation and Ring-Closing Metathesis of 1-Hexyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of cyclic compounds utilizing a powerful sequence of hydrozirconation and ring-closing metathesis (RCM). While the direct hydrozirconation of 1-hexyne followed by RCM is a conceptually viable route, this protocol will focus on a well-documented analogous transformation: the ring-closing enyne metathesis (RCEYM) of a 1,6-diyne derivative. This approach highlights the utility of organozirconium intermediates and modern metathesis catalysis in the construction of complex cyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
The hydrozirconation of alkynes, employing zirconocene hydrochloride (Schwartz's reagent), is a highly efficient and stereoselective method for the synthesis of vinylzirconium intermediates.[1] These intermediates are versatile nucleophiles that can react with a variety of electrophiles.[2] Ring-closing metathesis, often utilizing ruthenium-based Grubbs catalysts, has become an indispensable tool for the formation of carbon-carbon double bonds in cyclic systems, demonstrating broad functional group tolerance and enabling the synthesis of 5- to 30-membered rings.[3] The combination of these methodologies in a tandem or sequential fashion offers a robust strategy for the synthesis of functionalized carbo- and heterocycles from simple acyclic precursors.
Reaction Principle
The overall strategy involves two key transformations:
-
Hydrozirconation: A terminal alkyne undergoes syn-addition of a zirconium hydride bond from Schwartz's reagent ((C₅H₅)₂ZrHCl) to form a stable and regio-defined vinylzirconocene intermediate.[1] This reaction places the zirconium moiety at the sterically least hindered position.[1]
-
Ring-Closing Metathesis (RCM): In the context of a molecule containing at least two reactive olefinic or acetylenic bonds, a metal carbene catalyst (e.g., Grubbs catalyst) facilitates an intramolecular metathesis reaction to form a cyclic compound with the extrusion of a small volatile molecule, such as ethylene.[3]
For the purpose of providing a detailed and reproducible protocol, we will focus on the ring-closing enyne metathesis of a 1,6-diyne derivative, specifically 4-(allyloxy)hepta-1,6-diyne, which chemoselectively yields a dihydropyran ring system.[4] This example effectively demonstrates the principles of cyclizing alkyne-containing substrates using metathesis.
Experimental Protocols
Protocol 1: Preparation of Schwartz's Reagent ((C₅H₅)₂ZrHCl)
This protocol describes the preparation of Schwartz's reagent from zirconocene dichloride.[2][5]
Materials:
-
Zirconocene dichloride ((C₅H₅)₂ZrCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate glassware
Procedure:
-
To a dry 1-L Schlenk flask under an inert atmosphere (argon), add zirconocene dichloride (100 g, 0.342 mol).
-
Add dry THF (650 mL) and gently warm with a heat gun to dissolve the solid.
-
In a separate flask, prepare a filtered solution of lithium aluminum hydride (3.6 g, 94 mmol) in diethyl ether (100 mL).
-
To the zirconocene dichloride solution at approximately 35°C, add the LiAlH₄ solution dropwise over 45 minutes.
-
Stir the resulting suspension at room temperature for 90 minutes.
-
Filter the mixture under argon using a Schlenk filter.
-
Wash the resulting white solid with THF (4 x 75 mL), followed by dichloromethane (2 x 100 mL) with stirring, and then with diethyl ether (4 x 50 mL).
-
Dry the resulting white powder under reduced pressure to yield Schwartz's reagent. The product should be stored under an inert atmosphere and protected from light and moisture.[5]
Protocol 2: Synthesis of Hepta-1,6-diyn-4-ol
This protocol details the synthesis of the precursor for the ring-closing metathesis reaction.[4]
Materials:
-
Ethyl formate
-
Propargyl bromide
-
Magnesium turnings
-
Mercuric chloride (HgCl₂) (catalytic amount)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare a Grignard reagent from propargyl bromide and magnesium in anhydrous diethyl ether, using a catalytic amount of HgCl₂ to suppress the formation of allenylmagnesium bromide.
-
To the freshly prepared Grignard reagent, add ethyl formate dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford hepta-1,6-diyn-4-ol.
Protocol 3: Ring-Closing Enyne Metathesis of 4-(allyloxy)hepta-1,6-diyne
This protocol describes the cyclization of the diyne precursor using a Grubbs catalyst.[4]
Materials:
-
4-(allyloxy)hepta-1,6-diyne (prepared from hepta-1,6-diyn-4-ol)
-
Grubbs 1st Generation Catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethene (ethylene) gas
-
Silica gel
Procedure:
-
Degas anhydrous dichloromethane by bubbling ethene gas through it for several minutes.
-
Dissolve the 4-(allyloxy)hepta-1,6-diyne substrate in the ethene-saturated dichloromethane in a reaction vessel equipped with a magnetic stirrer and an ethene balloon.
-
Add the Grubbs 1st generation catalyst (5 mol%) to the solution.
-
Stir the reaction mixture under an ethene atmosphere at 25°C for 24 hours.
-
After the reaction is complete, filter the mixture through a short pad of silica gel, washing with dichloromethane.
-
Carefully evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography to yield the desired 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyran.
Data Presentation
The following tables summarize representative data for the key reactions.
Table 1: Hydrozirconation of Terminal Alkynes - General Observations
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| This compound | Schwartz's Reagent | THF | Room Temp | 15-30 min | (E)-1-Hexenylzirconocene chloride | >95 |
| Phenylacetylene | Schwartz's Reagent | THF | Room Temp | 15-30 min | (E)-Styrylzirconocene chloride | >95 |
| Propargyl alcohol | Schwartz's Reagent | THF | Room Temp | 1-2 h | (E)-3-Hydroxy-1-propenylzirconocene chloride | ~90 |
Table 2: Ring-Closing Enyne Metathesis of 4-(allyloxy)hepta-1,6-diyne Derivatives [4]
| Substrate R group | Catalyst (mol%) | Solvent | Atmosphere | Time (h) | Product | Yield (%) |
| H | Grubbs I (5) | CH₂Cl₂ | Ethene | 24 | 4-allyl-2-ethynyl-3,6-dihydro-2H-pyran | 85 |
| CH₃ | Grubbs I (5) | CH₂Cl₂ | Ethene | 24 | 4-allyl-2-prop-1-ynyl-3,6-dihydro-2H-pyran | 78 |
| SiMe₃ | Grubbs I (5) | CH₂Cl₂ | Ethene | 24 | 4-allyl-2-(trimethylsilylethynyl)-3,6-dihydro-2H-pyran | 92 |
| H | Grubbs II (5) | CH₂Cl₂ | Argon | 24 | Complex mixture | - |
| H | Hoveyda-Grubbs II (5) | CH₂Cl₂ | Argon | 24 | Complex mixture | - |
Note: The use of an ethene atmosphere with the Grubbs 1st generation catalyst was found to be superior, likely by suppressing side reactions of the product.[4]
Visualizations
Caption: Hydrozirconation of this compound Workflow.
Caption: Simplified RCEYM Catalytic Cycle.
Conclusion
The sequential application of hydrozirconation and ring-closing metathesis provides a versatile and powerful platform for the synthesis of complex cyclic molecules from simple, readily available starting materials. The protocols and data presented herein, based on a well-established ring-closing enyne metathesis, serve as a practical guide for researchers in organic synthesis and drug discovery. The high degree of functional group tolerance and predictability of these reactions makes them highly attractive for the construction of novel molecular architectures. Further exploration of tandem hydrozirconation-metathesis sequences is a promising avenue for the development of new synthetic methodologies.
References
- 1. Schwartz's reagent - Enamine [enamine.net]
- 2. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]
- 3. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
- 4. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Click Chemistry Reactions Involving 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry reactions involving 1-Hexyne, a versatile terminal alkyne. The focus is on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This document offers insights into the applications, quantitative data, and detailed experimental protocols for utilizing this compound in bioconjugation, drug discovery, and materials science.
Introduction to this compound in Click Chemistry
This compound is a readily available and cost-effective terminal alkyne that serves as a valuable building block in click chemistry. Its terminal triple bond actively participates in the CuAAC reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-functionalized molecule. This reaction is known for its high efficiency, specificity, and biocompatibility, making it a powerful tool for covalently connecting molecules in a variety of applications.[1][2]
The CuAAC reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups, which simplifies the synthesis and purification of complex molecular architectures.[3][4]
Key Applications of this compound in Click Chemistry
The versatility of the click reaction with this compound has led to its adoption in numerous scientific disciplines:
-
Drug Discovery and Development: The triazole ring formed in the click reaction is a stable and biocompatible linker, making it ideal for connecting drug molecules to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).[1][2][5] This approach allows for the targeted delivery of cytotoxic agents to cancer cells, minimizing off-target effects.
-
Bioconjugation: this compound can be incorporated into biomolecules like peptides, proteins, and nucleic acids, enabling their conjugation with a wide array of probes, including fluorescent dyes and biotin, for detection and imaging purposes.[6]
-
Materials Science and Polymer Chemistry: this compound is utilized in the synthesis of functional polymers and for the modification of surfaces.[7][8] By "clicking" this compound onto a polymer backbone or a surface, materials with tailored properties, such as improved biocompatibility or specific binding capabilities, can be created.[7]
Quantitative Data for this compound Click Reactions
The efficiency of the CuAAC reaction with this compound is influenced by factors such as the nature of the azide, the catalyst system, solvent, and temperature. The following table summarizes quantitative data from selected reactions involving this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time | Temperature | Yield (%) | Reference |
| This compound | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 3 h | 298 K | >99 | [9] |
| This compound | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | 298 K | >99 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole using this compound and Benzyl Azide
This protocol describes a general procedure for the CuAAC reaction between this compound and benzyl azide to synthesize 1-benzyl-4-butyl-1H-1,2,3-triazole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and t-butanol)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve benzyl azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-butanol/water, 1:1 v/v).
-
Prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and THPTA (0.05-0.25 equivalents) in deionized water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the copper sulfate/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-benzyl-4-butyl-1H-1,2,3-triazole.
Protocol 2: Bioconjugation - Labeling a Peptide with a Fluorescent Dye using this compound
This protocol outlines a general procedure for labeling a peptide containing an azide-functionalized amino acid with a fluorescent dye that has been modified with this compound.
Materials:
-
Azide-modified peptide
-
This compound-functionalized fluorescent dye
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.[10]
-
Dissolve the this compound-functionalized fluorescent dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS to the desired stock concentration.
-
In a reaction tube, combine the peptide solution with the this compound-dye solution (typically a 1.5 to 5-fold molar excess of the dye).
-
Prepare fresh aqueous solutions of sodium ascorbate (e.g., 100 mM) and a pre-mixed solution of CuSO₄ and THPTA (e.g., 20 mM CuSO₄ and 100 mM THPTA).[4]
-
To the peptide-dye mixture, add the CuSO₄/THPTA solution to a final concentration of 0.1-1 mM copper, followed by the sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress using LC-MS.
-
Purify the fluorescently labeled peptide from excess dye and catalyst using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.
Visualizations
References
- 1. Chemoselective Modification of Viral Surfaces via Bioorthogonal Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Click Grafting of Alkyne-containing Vinyl Polymers onto Biosynthesized Extracellular Matrix Protein Containing Azide Functionality and Adhesion Control of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Click” disaggregation-induced emission of a fluorescent dye - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05916F [pubs.rsc.org]
- 10. How to reconstitute my peptide [biosyn.com]
Application Notes: Hydroboration of 1-Hexyne with Catecholborane
Introduction
The hydroboration of alkynes is a fundamental transformation in organic synthesis, providing a highly efficient route to vinylboranes. The reaction of terminal alkynes, such as 1-hexyne, with catecholborane (HBcat) is a well-established method for the stereoselective synthesis of (E)-vinylboronates. This reaction proceeds via a syn-addition of the hydrogen and boron atoms across the carbon-carbon triple bond, yielding the anti-Markovnikov product with high regioselectivity.[1][2]
The resulting vinylboronate esters, specifically (E)-1-Hexenyl-1,3,2-benzodioxaborole, are exceptionally versatile synthetic intermediates. Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of organic halides.[1][3] This methodology is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The unique ability of boron to form stable covalent bonds and participate in transmetalation cycles makes it invaluable in modern drug discovery and development.[4][5]
Reaction Mechanism and Stereoselectivity
The uncatalyzed hydroboration of this compound with catecholborane proceeds through a concerted, four-membered transition state. The addition is a syn-addition, meaning the 'H' and the 'B' atoms add to the same face of the alkyne.[1] The regioselectivity is governed by both steric and electronic factors, with the boron atom adding to the less substituted, terminal carbon of the alkyne (anti-Markovnikov selectivity).[1] This process cleanly yields the (E)-isomer of the vinylborane.[6]
While the uncatalyzed reaction is common, transition metal catalysts (e.g., those based on rhodium, iridium, or ruthenium) can be employed to alter the reaction's selectivity, sometimes favoring the trans-hydroboration product (Z-isomer) or other regioisomers.[7][8] However, the thermal, uncatalyzed reaction remains the most direct method for obtaining the (E)-vinylboronate from a terminal alkyne.[3]
Caption: General mechanism for the hydroboration of this compound.
Quantitative Data Summary
The synthesis of (E)-1-Hexenyl-1,3,2-benzodioxaborole from this compound and catecholborane is a high-yielding reaction. The following table summarizes key quantitative data derived from established literature protocols.[3]
| Parameter | Value | Reference |
| Reactants | This compound, Catecholborane (1:1 molar ratio) | [3] |
| Reaction Temperature | 60–70°C (initial exothermic phase control) | [3] |
| Reaction Time | ~2.5 hours | [3] |
| Product Yield | 78–87% | [3] |
| Product Boiling Point | 75–76°C at 0.10 mm Hg | [3] |
| Stereoselectivity | Predominantly (E)-isomer | [2][6] |
| Regioselectivity | >99% anti-Markovnikov | [1] |
Experimental Protocols
Protocol 1: Synthesis of (E)-1-Hexenyl-1,3,2-benzodioxaborole
This protocol is adapted from a verified procedure in Organic Syntheses.[3]
Safety Precautions: Catecholborane is flammable and corrosive. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.
Materials and Equipment:
-
This compound (purified, 4.9 g, 60 mmol)
-
Catecholborane (6.7 mL, 60 mmol)
-
25-mL three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Addition funnel and rubber septum
-
Nitrogen or Argon gas source with an oil bubbler
-
Ice-water bath
-
Short-path distillation apparatus
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stir bar, thermometer, addition funnel, and a reflux condenser connected to a nitrogen line and an oil bubbler. Ensure the system is flame-dried or oven-dried to be moisture-free.
-
Charging Reactants: Charge the flask with this compound (4.9 g, 60 mmol) through the addition funnel.
-
Reaction Initiation: While stirring the this compound, slowly inject catecholborane (6.7 mL, 60 mmol) through the rubber septum using a syringe.
-
Temperature Control: The reaction is exothermic. Maintain the internal temperature between 60–70°C by intermittently cooling the flask with an ice-water bath.
-
Reaction Completion: Once the initial exotherm subsides, allow the mixture to cool to room temperature and stir for an additional 15 minutes.
-
Heating: Replace the septum with a glass stopper and heat the reaction mixture to 60°C for 2 hours to ensure the reaction goes to completion.
-
Purification: Cool the flask to room temperature. Replace the condenser with a short-path distillation head and distill the product under reduced pressure (vacuum).
-
Product Collection: Collect the clear, colorless liquid product, (E)-1-Hexenyl-1,3,2-benzodioxaborole, at 75–76°C (0.10 mm Hg). The expected yield is between 9.5–10.5 g (78–87%).
Caption: Workflow for synthesizing (E)-1-Hexenyl-1,3,2-benzodioxaborole.
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
The primary utility of the (E)-1-Hexenyl-1,3,2-benzodioxaborole product is as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new C-C bond by coupling the vinylborane with an organic halide (e.g., vinyl or aryl halides) in the presence of a palladium catalyst and a base. This is a powerful tool for assembling the complex carbon skeletons required in many drug candidates.[3][4] For example, vinyl groups are present in various FDA-approved drugs and are key pharmacophores in many developmental compounds.[9][10][11]
Caption: Application pathway from this compound to complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Like other hydroborations, the reaction of alkynes with catecholborane is.. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 8. Highly selective catalytic trans -hydroboration of alkynes mediated by borenium cations and B(C 6 F 5 ) 3 - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04798F [pubs.rsc.org]
- 9. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 2-Heptyne from 1-Hexyne via Alkylation
Introduction
The conversion of a terminal alkyne to an internal alkyne is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular frameworks. This protocol details the synthesis of 2-heptyne from 1-hexyne. The methodology is centered on the deprotonation of the acidic terminal alkyne proton of this compound, followed by nucleophilic substitution with a methylating agent. This process, known as alkylation, is a reliable method for extending the carbon chain of an alkyne.[1][2]
Reaction Principle
The synthesis proceeds in two primary steps:
-
Deprotonation: this compound, a terminal alkyne, possesses an acidic proton on the sp-hybridized carbon of the triple bond. A strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), is used to abstract this proton, forming a highly nucleophilic acetylide anion (hexynide).[3][4][5]
-
Alkylation: The resulting hexynide anion acts as a potent nucleophile and attacks an electrophilic methylating agent, such as methyl iodide (CH₃I). This occurs via an Sₙ2 reaction, where the hexynide displaces the iodide ion, forming a new carbon-carbon bond and yielding the desired internal alkyne, 2-heptyne.[6][7]
This method is highly efficient for primary alkyl halides. Secondary and tertiary halides are not suitable as they tend to favor elimination reactions.[8]
Reaction Pathway Diagram
Caption: Overall reaction scheme for the synthesis of 2-heptyne.
Experimental Protocol
This protocol is adapted from a general procedure for the alkylation of 1-alkynes.[8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| This compound | 82.14 | 0.50 | 41.1 g (56 mL) | Ensure it is dry and pure. |
| Sodium Amide (NaNH₂) | 39.01 | 0.55 | 21.5 g | Highly reactive, handle with care. |
| Liquid Ammonia (NH₃) | 17.03 | - | ~300 mL | Anhydrous, used as solvent. |
| Methyl Iodide (CH₃I) | 141.94 | 0.60 | 85.2 g (37.5 mL) | Freshly distilled is recommended. |
| Diethyl Ether or THF | - | - | 400 mL | Anhydrous. |
| Saturated Ammonium Chloride (aq) | - | - | 200 mL | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | For drying the organic layer. |
Procedure
-
Apparatus Setup: Assemble a dry 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the flask, add liquid ammonia (~300 mL). With vigorous stirring, add sodium amide (21.5 g, 0.55 mol) in small portions.
-
Formation of Hexynide Anion: Slowly add this compound (41.1 g, 0.50 mol) dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes. After the addition is complete, allow the mixture to stir for an additional hour to ensure complete formation of the sodium hexynide.
-
Alkylation: Add anhydrous diethyl ether or THF (100 mL) to the reaction mixture. Then, add methyl iodide (85.2 g, 0.60 mol) dropwise from the addition funnel over a period of 1 hour, maintaining a gentle reflux of ammonia. After the addition is complete, stir the reaction mixture for an additional 2 hours, allowing the ammonia to evaporate.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL) with cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Drying and Solvent Removal: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 110-113 °C.[9][10][11]
Product Characterization
| Parameter | Expected Value |
| Chemical Formula | C₇H₁₂ |
| Molar Mass | 96.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 110-113 °C |
| Density | ~0.745 g/mL at 25 °C[10][11] |
| Refractive Index | ~1.423 at 20 °C[9] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-heptyne.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. What product would be formed when this compound reacts with sodium amide? Que.. [askfilo.com]
- 4. What product would be formed when this compound reacts with sodium amide?.. [askfilo.com]
- 5. Solved: uestion 2 What product would be formed when 1 -hexyne reacts with sodium amide? lot yet ns [Chemistry] [gauthmath.com]
- 6. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [guidechem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-HEPTYNE CAS#: 1119-65-9 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Hexyne for Removal of Peroxides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective removal of peroxide impurities from 1-hexyne. Peroxides are hazardous contaminants that can compromise experimental results and pose a significant safety risk. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from this compound?
A1: this compound, like other terminal alkynes, can form explosive peroxides over time when exposed to air and light. These peroxides are sensitive to shock, heat, and friction, and their presence can lead to violent decomposition, especially during distillation or other concentration steps. From a chemical perspective, peroxides can also act as unwanted initiators for polymerization or side reactions, leading to impure products and inaccurate experimental outcomes.
Q2: How can I detect the presence of peroxides in my this compound sample?
A2: Several methods are available for detecting peroxides. The most common and convenient methods include:
-
Peroxide Test Strips: These commercially available strips provide a rapid, semi-quantitative measurement of peroxide concentration. When dipped into the solvent, the strip changes color, and the intensity of the color corresponds to the peroxide level.[1][2][3]
-
Potassium Iodide (KI) Test: This is a classic qualitative test. In the presence of peroxides, iodide ions are oxidized to iodine, resulting in a yellow to brown color. The intensity of the color gives a rough indication of the peroxide concentration.
Q3: What are the primary methods for removing peroxides from this compound?
A3: The most common and effective methods for removing peroxides from water-insoluble solvents like this compound are:
-
Treatment with Ferrous Sulfate: This method involves washing the this compound with an acidic solution of ferrous sulfate, which reduces the peroxides.
-
Activated Alumina Chromatography: Passing the this compound through a column packed with activated alumina can effectively remove peroxides through adsorption and decomposition.[4][5][6][7][8][9]
Q4: Is distillation a safe method for purifying this compound that contains peroxides?
A4: No, distillation of this compound without first removing peroxides is extremely dangerous. [10] Peroxides can concentrate in the distillation flask as the more volatile this compound evaporates, creating a highly explosive mixture. Always test for and remove peroxides before attempting distillation.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Incomplete Peroxide Removal
Question: I treated my this compound with ferrous sulfate, but the peroxide test is still positive. What went wrong?
Answer: Incomplete peroxide removal can be due to several factors:
-
Insufficient Reducing Agent: The amount of ferrous sulfate may not have been sufficient to reduce all the peroxides present.
-
Inadequate Mixing: Vigorous shaking or stirring is essential to ensure thorough contact between the this compound and the aqueous ferrous sulfate solution.
-
Reaction Time: While the reaction is often rapid, allowing for a slightly longer contact time may be necessary for higher peroxide concentrations.
Solution:
-
Repeat the washing step with a fresh portion of the acidic ferrous sulfate solution.
-
Ensure vigorous mixing for at least 5-10 minutes.
-
Retest for peroxides after the second wash.
Issue 2: Product Loss During Purification
Question: I'm losing a significant amount of this compound during the purification process. How can I minimize this?
Answer: Product loss can occur during washing and separation steps, especially if emulsions form. This compound is also relatively volatile.
Solution:
-
Breaking Emulsions: If an emulsion forms during the ferrous sulfate wash, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Careful Separation: Use a separatory funnel and allow the layers to separate completely before draining the aqueous layer.
-
Minimize Evaporation: Keep containers sealed whenever possible and work in a well-ventilated fume hood to minimize loss due to evaporation.
Issue 3: Concerns about Side Reactions
Question: Can the purification methods themselves cause unwanted side reactions with the this compound?
Answer: While the recommended methods are generally safe for terminal alkynes, there are some considerations:
-
Acid-Catalyzed Reactions: The acidic conditions of the ferrous sulfate wash could potentially catalyze hydration or other addition reactions of the alkyne, although this is generally not a major issue with dilute acid and short reaction times.
-
Polymerization: While less common with these methods, the presence of trace impurities or prolonged exposure to certain conditions could potentially initiate polymerization.
Solution:
-
Use the recommended concentrations of acid in the ferrous sulfate solution.
-
Avoid prolonged contact times.
-
Work at or below room temperature.
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Peroxide Detection using Potassium Iodide
Materials:
-
This compound sample
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Test tubes
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the this compound sample.
-
Add an equal volume of glacial acetic acid.
-
Add about 0.1 g of sodium iodide or potassium iodide crystals and swirl to mix.
-
Observe the color change. A yellow color indicates the presence of low concentrations of peroxides, while a brown color suggests high concentrations. A colorless solution indicates the absence of a significant amount of peroxides.
Protocol 2: Purification of this compound using Ferrous Sulfate
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a flask, dissolve 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water. Carefully add 6 mL of concentrated sulfuric acid.
-
Washing Step: In a separatory funnel, combine the this compound to be purified with an equal volume of the freshly prepared ferrous sulfate solution.
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The aqueous layer will be at the bottom.
-
Draining: Carefully drain and discard the lower aqueous layer.
-
Repeat (if necessary): Test the organic layer for peroxides. If peroxides are still present, repeat the washing step with a fresh portion of the ferrous sulfate solution.
-
Water Wash: Wash the this compound with an equal volume of distilled water to remove any residual acid and salts.
-
Drying: Transfer the washed this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for at least 30 minutes.
-
Decanting/Filtering: Carefully decant or filter the dried this compound into a clean, dry storage container.
Protocol 3: Purification of this compound using Activated Alumina
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral, Brockmann I, standard grade)[9]
-
Chromatography column
-
Glass wool or fritted disc
-
Clean, dry receiving flask
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of the chromatography column or ensure the fritted disc is clean.
-
Packing the Column: Fill the column with activated alumina. A general guideline is to use approximately 10-20 g of alumina for every 100 mL of this compound. The exact amount will depend on the peroxide concentration.
-
Loading the Column: Carefully pour the this compound onto the top of the alumina column.
-
Elution: Allow the this compound to pass through the column under gravity. Collect the purified liquid in a clean, dry receiving flask.
-
Testing: Test the collected this compound for the presence of peroxides to confirm their removal.
Data Presentation
| Purification Method | Typical Starting Peroxide Concentration (ppm) | Expected Final Peroxide Concentration (ppm) | Advantages | Disadvantages |
| Ferrous Sulfate Wash | 10 - 200 | < 5 | Inexpensive, effective for a range of concentrations. | Requires aqueous workup and drying steps; can form emulsions. |
| Activated Alumina Column | 10 - 100 | < 2 | Simple procedure, simultaneously dries the solvent. | Alumina is a consumable; may not be as effective for very high peroxide concentrations. |
Mandatory Visualizations
Experimental Workflow for Peroxide Removal
Caption: Workflow for the detection and removal of peroxides from this compound.
Logical Relationship of Safety and Purification Steps
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. colorkim.com [colorkim.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. shop.sorbtech.com [shop.sorbtech.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. sorbtech.com [sorbtech.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Aluminium Oxide for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 10. rmu.edu [rmu.edu]
Optimizing reaction conditions for 1-Hexyne synthesis
Technical Support Center: Synthesis of 1-Hexyne
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Alkylation of Acetylene: This is a widely used method involving the deprotonation of acetylene with a strong base to form an acetylide anion, followed by nucleophilic substitution with a butyl halide (e.g., 1-bromobutane).[1][2][3]
-
Double Dehydrohalogenation of a Dihalohexane: This method involves the elimination of two equivalents of hydrogen halide from a 1,1- or 1,2-dihalohexane using a strong base.[4][5]
Q2: Why is the alkylation of acetylide anions a preferred method?
A2: The alkylation of acetylide anions is a powerful C-C bond-forming reaction.[6] It is highly effective for creating terminal alkynes like this compound from simple precursors such as acetylene and an appropriate alkyl halide.[1][7] This method offers good control and generally provides better yields compared to elimination reactions, which can often produce mixtures of products.
Q3: What safety precautions should be taken when working with reagents for this compound synthesis?
A3: Many reagents used in this compound synthesis are hazardous.
-
Strong Bases: Sodium amide (NaNH₂) and n-butyllithium (n-BuLi) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen).[3][8]
-
Solvents: Anhydrous solvents like liquid ammonia and tetrahydrofuran (THF) are often required. Liquid ammonia is toxic and requires a well-ventilated fume hood and a proper cold trap.[3] Ethers like THF can form explosive peroxides and should be tested and purified before use.[9]
-
This compound: The product, this compound, is a volatile and highly flammable liquid.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of acetylene.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields are a common issue and can stem from several factors.[10][11]
-
Moisture: The presence of water or other protic impurities will quench the acetylide anion, preventing the alkylation reaction. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[12][13]
-
Incomplete Deprotonation: The base may not be strong enough, or an insufficient amount was used, leading to incomplete formation of the acetylide anion.
-
Side Reactions: The primary competing reaction is elimination (E2), especially if using secondary or tertiary alkyl halides. For this compound synthesis, a primary alkyl halide like 1-bromobutane is essential.[3][6]
-
Loss During Workup/Purification: this compound is volatile (boiling point: 71-72 °C).[2] Significant product loss can occur during solvent removal or distillation if not performed at appropriate temperatures and pressures.[11][12]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The nature of the side products can indicate the underlying issue.
-
Formation of Internal Alkynes (e.g., 2- or 3-hexyne): This can occur if the terminal alkyne isomerizes. This is more common at higher temperatures or in the presence of certain bases. Use the lowest effective reaction temperature.
-
Formation of Alkenes/Alkanes: This suggests that elimination reactions are occurring or that there are issues with subsequent reaction steps if the alkyne is an intermediate. Ensure you are using a primary alkyl halide to favor the SN2 reaction over E2.[3]
-
Polymerization: High reaction temperatures or the presence of certain impurities can lead to the polymerization of the alkyne.[12] Maintain controlled, low temperatures during the reaction.
Q3: The reaction seems to be incomplete, even after extended reaction times. What should I check?
A3: An incomplete reaction can be due to several factors related to reagents and conditions.
-
Purity of Reagents: Ensure the alkyl halide is pure and the strong base has not degraded due to improper storage.[12][14]
-
Reaction Temperature: While low temperatures are generally preferred to minimize side reactions, the temperature must be sufficient for the reaction to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature might be necessary.[12]
-
Mixing: Inefficient stirring can lead to poor reaction kinetics, especially in heterogeneous mixtures.[13] Ensure the reaction mixture is being stirred vigorously.
Data Presentation
Table 1: Typical Reaction Conditions for Alkylation of Acetylene to form this compound
| Parameter | Condition | Rationale / Notes |
| Starting Materials | Acetylene, 1-Bromobutane | Acetylene provides the alkyne backbone; 1-bromobutane is the primary alkyl halide.[2] |
| Base | Sodium Amide (NaNH₂) or n-Butyllithium (n-BuLi) | Strong bases required to deprotonate acetylene (pKa ≈ 25).[3] |
| Solvent | Liquid Ammonia (for NaNH₂) or Anhydrous THF (for n-BuLi) | Provides a suitable medium for the reaction and solubilizes reactants.[3][15] |
| Temperature | -78 °C to 0 °C | Low temperatures are critical to control reactivity and minimize side reactions.[15] |
| Reaction Time | 2 - 16 hours | Varies depending on scale, temperature, and reagents. Monitor by TLC or GC.[12] |
| Workup | Aqueous Quench (e.g., NH₄Cl or H₂O) | Carefully neutralizes the reaction and quenches any remaining reactive species.[14] |
| Purification | Distillation | Effective for separating the volatile this compound from less volatile impurities.[9][14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Acetylene
This protocol is a representative procedure based on the alkylation of a terminal alkyne.[3][14][15]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Acetylene gas
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel under an inert atmosphere of argon or nitrogen.
-
Solvent and Acetylene Introduction: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath. Bubble acetylene gas through the solution for 20-30 minutes to ensure saturation.
-
Deprotonation: Slowly add n-butyllithium dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. A white precipitate of lithium acetylide may form. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add 1-bromobutane dropwise to the suspension, again ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure. Use a fractionating column for better separation.
-
Purification: Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 71 °C to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Dehydrohalogenation of 1,2-dihalides (with the | Chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Page loading... [guidechem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Challenges in the synthesis of alkynes like 1-Hexyne
Welcome to the technical support center for the synthesis of alkynes, with a focus on 1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield in Alkylation of Acetylene
Q: I am attempting to synthesize this compound by reacting sodium acetylide with 1-bromobutane, but I am getting a very low yield. What are the possible causes and solutions?
A: Low yields in the alkylation of acetylide anions are a common issue. Here are several factors to consider and troubleshoot:
-
Incomplete Formation of the Acetylide Anion: The acetylide anion is a strong nucleophile, and its incomplete formation will directly impact the yield.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base to deprotonate acetylene. Sodium amide (NaNH₂) is a common choice.[1]
-
The reaction should be carried out in a suitable solvent that does not react with the strong base, such as liquid ammonia or an inert organic solvent like THF.[1][2]
-
Ensure anhydrous (dry) conditions, as any moisture will protonate the acetylide anion, rendering it ineffective.[3]
-
-
-
Side Reactions of the Alkyl Halide: The choice of alkyl halide is critical.
-
Troubleshooting:
-
-
Reaction Temperature: Temperature control is crucial for the stability of the reactants and to minimize side reactions.
-
Troubleshooting:
-
The formation of sodium acetylide is typically performed at low temperatures (e.g., in liquid ammonia at -33°C).
-
The subsequent alkylation reaction temperature should be carefully controlled. Lower temperatures are generally preferred to minimize side reactions.[3]
-
-
Issue 2: Presence of Impurities After Synthesis
Q: After synthesizing this compound, my product is contaminated with other compounds. What are the likely impurities and how can I remove them?
A: Common impurities in this compound synthesis include unreacted starting materials, isomeric alkynes, and byproducts from side reactions.
-
Unreacted 1-Bromobutane: This can be a common impurity if the reaction does not go to completion.
-
Troubleshooting Purification: Fractional distillation is the primary method for purification. However, the boiling point of 1-bromobutane (101-102 °C) is relatively close to that of this compound (71-72 °C), which can make separation challenging.[6] An efficient fractional distillation column is necessary.
-
-
Isomeric Hexynes (e.g., 2-Hexyne, 3-Hexyne): These can form through rearrangement reactions, particularly if the reaction conditions are not carefully controlled.
-
Troubleshooting Purification: The boiling points of these isomers are very close to that of this compound, making separation by distillation extremely difficult.[7]
-
2-Hexyne: Boiling point ~84 °C
-
3-Hexyne: Boiling point ~81 °C
-
-
Alternative purification techniques like preparative gas chromatography may be necessary for high-purity samples.
-
-
Butene: Formed from the elimination side reaction with 1-bromobutane.
-
Troubleshooting Purification: Butene is a gas at room temperature and can be removed during the workup and initial distillation stages.
-
Issue 3: Difficulty in Purifying this compound by Distillation
Q: I am having trouble obtaining pure this compound using distillation. The fractions seem to be contaminated. What can I do?
A: Distillation of this compound can be challenging due to the presence of impurities with similar boiling points.
-
Inefficient Distillation Apparatus:
-
Troubleshooting:
-
Use a fractional distillation column with a high number of theoretical plates, such as a Vigreux or spinning-band column, to improve separation efficiency.[8]
-
Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.
-
-
-
Azeotrope Formation: While not commonly reported for this compound with its typical impurities, azeotrope formation can complicate distillations.
-
Thermal Instability: Although this compound is relatively stable, prolonged heating during distillation could potentially lead to isomerization or polymerization.
-
Troubleshooting: Consider vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.
-
Quantitative Data Summary
The following tables summarize typical yields and physical properties relevant to the synthesis and purification of this compound.
Table 1: Reported Yields for this compound Synthesis via Alkylation
| Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| Acetylene + 1-Bromobutane | NaNH₂ | Liquid NH₃ | ~60-70% | General textbook values |
| 1-Pentyne + Methyl Iodide | NaNH₂ | Liquid NH₃ | ~80-90% | [10] |
Table 2: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| This compound | 71-72 [6] |
| 1-Bromobutane | 101-102 |
| 2-Hexyne | ~84 |
| 3-Hexyne | ~81 |
| Hexane | 69[7] |
| Cyclohexane | 80.7[7] |
| 2-Methylpentane | 60.3[7] |
| 3-Methylpentane | 63.3[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Acetylene
This protocol describes a general procedure for the synthesis of this compound from acetylene and 1-bromobutane.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Acetylene gas
-
1-Bromobutane
-
Anhydrous diethyl ether or THF
-
Ice-salt bath
-
Dry ice-acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet tube, and a mechanical stirrer.
-
Cool the flask in an ice-salt bath and condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
Bubble acetylene gas through the stirred suspension until the blue color of the solvated electrons disappears, indicating the formation of sodium acetylide.
-
Slowly add a solution of 1-bromobutane in anhydrous diethyl ether or THF to the sodium acetylide suspension.
-
Allow the reaction mixture to stir for several hours while the ammonia evaporates.
-
After the ammonia has evaporated, cautiously add water to quench any unreacted sodium amide.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Hexyne Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-hexyne synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the alkylation of acetylene. This involves the reaction of an acetylide salt (such as sodium acetylide) with a 1-halobutane, typically 1-bromobutane. Another, less common, method is the double dehydrohalogenation of a 1,1- or 1,2-dihalohexane.
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete deprotonation of acetylene: The initial step of forming the acetylide anion is crucial. Insufficient base or reaction time can lead to unreacted acetylene.
-
Side reactions of the alkyl halide: The primary competing reaction is the E2 elimination of the alkyl halide (e.g., 1-bromobutane) to form 1-butene, which is promoted by the basicity of the acetylide anion.
-
Impure reagents or solvents: Moisture or other impurities can quench the strong base or react with the acetylide anion, reducing the yield.
-
Loss of product during workup and purification: this compound is a volatile compound (boiling point: 71-72 °C), and significant loss can occur during extraction and distillation if not performed carefully.[1]
Q3: How can I minimize the formation of 1-butene as a byproduct?
A3: The formation of 1-butene via E2 elimination is a common side reaction. To minimize this:
-
Use a primary alkyl halide: 1-Bromobutane is preferred over secondary or tertiary halides, as the latter are more prone to elimination.[2][3]
-
Control the reaction temperature: Lower temperatures generally favor the desired SN2 substitution reaction over elimination.
-
Choice of base and solvent: The choice of base and solvent system can influence the ratio of substitution to elimination. While sodium amide is commonly used, n-butyllithium can also be effective.[1][4] The solvent system can also play a role in the reaction's efficiency.
Q4: I am observing unexpected peaks in my GC-MS analysis of the crude product. What could they be?
A4: Besides unreacted starting materials and the 1-butene byproduct, other impurities could include:
-
Dialkylated acetylene: If acetylene is not fully converted to the mono-acetylide, a second alkylation can occur, leading to the formation of 5-decyne.
-
Isomers of hexyne: Under certain conditions, this compound can isomerize to other hexyne isomers, such as 2-hexyne.
-
Solvent impurities: High-boiling impurities from the solvent can be concentrated during the workup.
Q5: What is the best method for purifying this compound?
A5: Due to its volatility, fractional distillation is the most effective method for purifying this compound from byproducts and residual solvent.[5][6] Careful control of the distillation temperature is essential to prevent co-distillation with impurities and to minimize loss of the product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low conversion of starting materials | 1. Incomplete deprotonation of acetylene. 2. Insufficient reaction time or temperature for alkylation. 3. Impure reagents (e.g., wet solvent). | 1. Ensure a slight excess of the strong base (e.g., NaNH2, n-BuLi) is used. 2. Increase the reaction time or gently warm the reaction mixture during the alkylation step, while monitoring for side product formation. 3. Use anhydrous solvents and freshly opened or purified reagents. |
| Significant amount of 1-butene detected | 1. E2 elimination is competing with the desired SN2 reaction. 2. Reaction temperature is too high. 3. Use of a secondary or tertiary butyl halide. | 1. Use a primary alkyl halide like 1-bromobutane. 2. Maintain a low to moderate reaction temperature. 3. Strictly use a primary butyl halide. |
| Product loss during workup | 1. This compound is volatile and can evaporate. 2. Inefficient extraction. | 1. Perform extractions and solvent removal at reduced temperatures. 2. Use a low-boiling point extraction solvent (e.g., pentane or diethyl ether) and perform multiple extractions. |
| Difficulty in separating product from impurities by distillation | 1. Boiling points of impurities are close to that of this compound. 2. Inefficient distillation column. | 1. Use a high-efficiency fractional distillation column (e.g., a Vigreux or spinning band column). 2. Perform the distillation slowly to allow for proper separation. |
Data on this compound Synthesis Yields
| Method | Base | Alkyl Halide | Solvent | Typical Yield | Reference |
| Alkylation of Acetylene | Sodium Amide (NaNH₂) | 1-Bromobutane | Liquid Ammonia/Ether | 50-70% | General textbook knowledge |
| Alkylation of this compound (related) | n-Butyllithium | Ethyl Bromide | Pentane | 64-65% | Organic Syntheses[1] |
Note: Yields can be highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the workup and purification process.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Acetylene
This protocol is adapted from standard procedures for the alkylation of acetylene.
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Acetylene gas
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, add liquid ammonia (approx. 200 mL for 0.5 mol scale). Carefully add sodium amide (0.55 mol) in portions. Bubble acetylene gas through the stirred suspension until the gray color of the sodium amide disappears and a white precipitate of sodium acetylide is formed.
-
Alkylation: To the sodium acetylide suspension, add anhydrous diethyl ether (100 mL). Slowly add 1-bromobutane (0.5 mol) dropwise via an addition funnel, maintaining the temperature below -30 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and carefully remove the diethyl ether by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation, collecting the fraction boiling at 71-72 °C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Troubleshooting side reactions in 1-Hexyne chemistry
Welcome to the technical support center for 1-Hexyne chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Isomerization
Question: My reaction with this compound is producing significant amounts of 2-hexyne and/or 3-hexyne. What causes this isomerization and how can I prevent it?
Answer: Isomerization of terminal alkynes like this compound to more stable internal alkynes is a common side reaction, often facilitated by basic or thermal conditions. The driving force is the greater thermodynamic stability of internal alkynes.
Common Causes:
-
Strong Bases: The use of strong bases, particularly at elevated temperatures, can promote the deprotonation-reprotonation equilibrium that leads to isomerization.
-
High Temperatures: Prolonged heating can provide the activation energy required for the triple bond to migrate.
-
Certain Catalysts: Some transition metal catalysts can facilitate isomerization.
Troubleshooting and Prevention:
| Strategy | Description |
| Use Milder Bases | Opt for weaker bases when possible, or conduct reactions with strong bases at lower temperatures. |
| Control Reaction Temperature | Maintain the lowest effective temperature for your reaction to minimize thermal isomerization. |
| Protecting Groups | For multi-step syntheses, consider protecting the terminal alkyne, for example, as a silylacetylene, to prevent isomerization. |
| Judicious Catalyst Choice | Select catalysts that are less prone to inducing alkyne isomerization. |
Oligomerization/Polymerization
Question: I am observing the formation of high molecular weight byproducts and polymers in my this compound reaction. How can I suppress this side reaction?
Answer: Oligomerization and polymerization of this compound can occur, particularly in the presence of certain catalysts or under conditions that favor radical or coordination polymerization pathways.
Common Causes:
-
Transition Metal Catalysts: Some catalysts, especially those used for coupling reactions, can also catalyze the oligomerization of the alkyne starting material. Organoactinide and lanthanide complexes are known to catalyze the linear oligomerization of terminal alkynes.[1][2][3][4]
-
High Concentrations: Higher concentrations of this compound can increase the rate of polymerization.
-
Radical Initiators: The presence of radical initiators or exposure to air (oxygen) can trigger radical polymerization.
Troubleshooting and Prevention:
| Strategy | Description |
| Optimize Catalyst Loading | Use the minimum effective concentration of your catalyst to disfavor the polymerization side reaction. |
| Control Monomer Concentration | If possible, add this compound slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Use Inhibitors | For reactions prone to radical polymerization, the addition of a radical inhibitor may be beneficial. |
| Degas Solvents | Thoroughly degas all solvents and reagents to remove oxygen, which can initiate polymerization. |
Coupling Reactions
Question: My Sonogashira coupling with this compound is giving a low yield of the desired product and a significant amount of homocoupled (Glaser) product. What can I do to improve the outcome?
Answer: Low yields and the formation of the 1,3-diyne homocoupling product (Glaser coupling) are common issues in Sonogashira reactions with terminal alkynes. This side reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[5]
Troubleshooting and Prevention of Low Yields and Homocoupling:
| Strategy | Description | Quantitative Data/Observations |
| Ensure Rigorous Anaerobic Conditions | Oxygen is a key promoter of Glaser coupling. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | Homocoupling can be a major side reaction if the reaction is exposed to air.[6] |
| Use Fresh, High-Purity Reagents | Ensure that your palladium catalyst, copper(I) iodide, and amine base are of high quality and have not degraded. Oxidized Cu(I) can promote homocoupling. | Impurities in reagents can poison the catalyst, leading to low conversion.[5] |
| Optimize Catalyst and Ligand | The choice of palladium catalyst and phosphine ligand can significantly impact the reaction. For less reactive aryl halides, more active catalyst systems may be required. | In some cases, increasing catalyst loading may be necessary, but this can also increase the rate of side reactions. |
| Slow Addition of Alkyne | Adding the this compound slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling by keeping its concentration low.[7] | - |
| Employ a Copper-Free Protocol | To completely eliminate Glaser coupling, consider using a copper-free Sonogashira protocol. These typically require a specific palladium catalyst and ligand combination. | - |
| Add a Reducing Agent | The addition of a reducing agent can help to prevent the oxidation of the Cu(I) catalyst, which is necessary for the Glaser coupling mechanism.[6] | - |
Question: How can I avoid the Glaser homocoupling of this compound in other copper-catalyzed reactions?
Answer: Glaser coupling is a common side reaction in many copper-catalyzed reactions involving terminal alkynes. The following strategies can be employed to minimize this unwanted reaction.
Troubleshooting and Prevention of Glaser Coupling:
| Strategy | Description |
| Maintain Low Temperatures | Running the reaction at lower temperatures can significantly reduce the rate of Glaser coupling.[6] |
| Use Excess Reducing Agents | The addition of reducing agents like tin(II) 2-ethylhexanoate or sodium L-ascorbate can suppress the oxidation of the Cu(I) catalyst, thereby inhibiting Glaser coupling.[6] |
| Ligand Selection | The choice of ligand can influence the propensity for Glaser coupling. For example, in some systems, tetradentate ligands show less of this side reaction compared to bidentate ligands.[6] |
| Protect the Terminal Alkyne | If the reaction chemistry allows, protecting the terminal alkyne (e.g., with a trimethylsilyl group) will prevent homocoupling. The protecting group can be removed in a subsequent step. |
Question: I am attempting a Cadiot-Chodkiewicz coupling with this compound and a haloalkyne, but the reaction is not proceeding as expected. What are some common issues?
Answer: The Cadiot-Chodkiewicz coupling is generally more selective for cross-coupling than the Glaser coupling. However, issues can still arise.
Troubleshooting Cadiot-Chodkiewicz Coupling:
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | - Inactive copper catalyst- Poor quality haloalkyne- Unsuitable base or solvent | - Use fresh, high-quality Cu(I) salt.- Ensure the haloalkyne is pure and has not decomposed.- Screen different amine bases and solvents. The reaction is often performed in methanol with a base like piperidine.[8] |
| Homocoupling of this compound | Although less common than in Glaser coupling, it can still occur, especially if the reaction is exposed to oxygen. | Maintain strict anaerobic conditions. |
| Decomposition of Haloalkyne | Haloalkynes can be unstable. | Use the haloalkyne immediately after preparation or purification. |
Hydrogenation
Question: I am trying to selectively reduce this compound to cis-1-hexene, but I am getting a mixture of the alkene and fully reduced n-hexane. How can I improve the selectivity?
Answer: Over-hydrogenation of the intermediate alkene to the corresponding alkane is a common problem. Achieving high selectivity for the cis-alkene requires careful control of the catalyst and reaction conditions.
Troubleshooting and Prevention of Over-hydrogenation:
| Strategy | Description | Quantitative Data/Observations |
| Use a "Poisoned" Catalyst | Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is specifically designed for the selective hydrogenation of alkynes to cis-alkenes.[9] | The quinoline in Lindlar's catalyst deactivates the catalyst just enough to prevent the further reduction of the alkene.[9] |
| Careful Reaction Monitoring | Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction as soon as the this compound has been consumed. | - |
| Control Hydrogen Pressure | Use a balloon of hydrogen or a system that does not apply high pressure, as this can favor over-reduction. | - |
| Alternative Catalysts | Other catalysts, such as palladium-copper or palladium-tungsten supported on alumina, have been shown to provide high selectivity for 1-hexene. | Pd-W/Al2O3 at an atomic ratio of 1.0 can yield over 90% selectivity for 1-hexene at 100% this compound conversion.[10] |
Hydroboration
Question: I am performing a hydroboration-oxidation of this compound to synthesize hexanal, but I am getting low yields and/or other byproducts. What could be going wrong?
Answer: Hydroboration-oxidation of terminal alkynes is a useful method for the anti-Markovnikov hydration to form aldehydes. However, side reactions can occur if the reaction is not performed correctly.
Troubleshooting Hydroboration-Oxidation:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Aldehyde | - Incomplete hydroboration- Incomplete oxidation- Over-oxidation | - Ensure the use of a sterically hindered borane (e.g., disiamylborane or 9-BBN) to prevent double addition to the alkyne.[11]- Use a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) under basic conditions.- Control the reaction temperature during oxidation to avoid over-oxidation to the carboxylic acid. |
| Formation of 1-Hexanol | This can result from the hydroboration of any 1-hexene impurity in the starting material or from over-reduction of the intermediate enolborane. | - Ensure the purity of the starting this compound.- Use a sterically hindered borane to favor the formation of the vinylborane. |
| Formation of 2-Hexanone | This is the Markovnikov hydration product and can result from trace acid impurities. | Ensure the reaction is performed under neutral or basic conditions. |
Experimental Protocols
Protocol 1: Minimizing Glaser Coupling in a Copper-Catalyzed Reaction
This protocol provides a general method for reducing the unwanted homocoupling of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add the copper(I) catalyst (e.g., CuI, 5 mol%) and any necessary ligands.
-
Add the degassed solvent (e.g., THF, DMF).
-
Add the other reactant for the desired transformation.
-
-
Temperature Control:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -20 °C) before the addition of this compound.
-
-
Addition of this compound:
-
Add this compound (1.0 eq) dropwise to the cooled reaction mixture over a period of 30-60 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction at low temperature before warming to room temperature.
-
Proceed with the standard aqueous workup and purification.
-
Protocol 2: Selective Hydrogenation of this compound to cis-1-Hexene
This protocol describes the partial hydrogenation of this compound using Lindlar's catalyst.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 wt% of the alkyne).
-
Add quinoline (1-2 drops) as an additional catalyst poison.
-
-
Hydrogenation:
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).
-
Stir the mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely by TLC or GC to observe the disappearance of the starting material and the appearance of the product.
-
-
Workup:
-
Once the this compound is consumed, immediately stop the reaction by filtering the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude cis-1-hexene. Further purification may be performed if necessary.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
Caption: Troubleshooting guide for selective hydrogenation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Catalytic oligomerization of terminal alkynes promoted by organo-f-complexes (Conference) | OSTI.GOV [osti.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aidic.it [aidic.it]
- 11. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
Technical Support Center: Selective Hydrogenation of 1-Hexyne
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols for the selective catalytic hydrogenation of 1-hexyne to 1-hexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the selective hydrogenation of this compound?
A1: Palladium (Pd)-based catalysts are most common for the selective hydrogenation of alkynes.[1] To prevent over-hydrogenation to the alkane (n-hexane), the high activity of palladium is often moderated. This is achieved by using "poisoned" catalysts like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) or by creating bimetallic and single-atom alloy (SAA) catalysts.[2][3][4]
Q2: What is a "poisoned" catalyst and why is it used for this reaction?
A2: A "poisoned" catalyst is one whose activity has been intentionally reduced by the addition of certain chemicals, known as poisons. For this compound hydrogenation, catalysts like Lindlar's are "poisoned" with lead and quinoline.[2][3] This deactivation prevents the further reduction of the desired product, 1-hexene, to n-hexane, thereby increasing the selectivity of the reaction.[3]
Q3: What are Single-Atom Alloy (SAA) catalysts and what are their advantages?
A3: Single-Atom Alloy (SAA) catalysts consist of isolated, individual atoms of an active metal (like Pd) dispersed on the surface of a less active host metal (like gold or silver).[5][6][7] This atomic dispersion creates highly selective and uniform active sites.[6] For this compound hydrogenation, Pd-in-Au SAAs show excellent selectivity to 1-hexene (often >85%) because the isolated Pd atoms facilitate hydrogen dissociation while the surrounding inert Au surface limits over-hydrogenation.[8][9]
Q4: Can non-precious metal catalysts be used for this reaction?
A4: Yes, research is ongoing into catalysts based on more abundant and lower-cost metals. Nickel-based catalysts have shown activity for hydrogenation, though they are generally less selective than palladium systems. Additionally, advanced pincer complexes using metals like iron and manganese are being developed for the chemoselective semihydrogenation of alkynes.[10][11]
Troubleshooting Guide
Q: My reaction shows high conversion of this compound but low selectivity for 1-hexene, with significant n-hexane formation. How can I fix this?
A: This issue, known as over-hydrogenation, is common with highly active catalysts like pure Palladium on carbon (Pd/C).
-
Modify the Catalyst:
-
Use a "Poisoned" Catalyst: Switch to Lindlar's catalyst (Pd/CaCO₃/Pb) or a Palladium/Barium Sulfate (Pd/BaSO₄) catalyst with quinoline. These are specifically designed to stop the reaction at the alkene stage.[2][4]
-
Use a Bimetallic or SAA Catalyst: Alloying Palladium with a less active metal can significantly improve selectivity. Pd-Au, Pd-Cu, and Pd-Ag systems are effective.[1][9][12] For example, Pd-W/Al₂O₃ catalysts have demonstrated over 90% selectivity to 1-hexene at 100% conversion.[1] Similarly, Pd-in-Au single-atom alloys can achieve selectivity greater than 85%.[9]
-
-
Adjust Reaction Conditions:
-
Lower Hydrogen Pressure: Reducing the H₂ pressure can decrease the rate of the second hydrogenation step (alkene to alkane).
-
Lower the Temperature: Hydrogenation is an exothermic process. Lowering the reaction temperature can help improve selectivity.
-
Monitor the Reaction Closely: Use techniques like Gas Chromatography (GC) to monitor the reaction progress and stop it once the this compound is consumed, before significant 1-hexene hydrogenation occurs.
-
Q: My catalyst activity is very low, resulting in poor conversion of this compound. What should I do?
A: Low activity can stem from the catalyst itself, its preparation, or the reaction conditions.
-
Catalyst Activation: Ensure the catalyst is properly pre-treated. Many catalysts require an in-situ reduction step, often by heating under a hydrogen flow, to remove surface oxides and create active sites. For instance, a common procedure involves treating the catalyst with H₂ gas at 150 °C for several hours before the reaction.[1]
-
Increase Temperature/Pressure: Carefully increasing the reaction temperature or hydrogen pressure can boost the reaction rate. For Pd₀.₀₄Au₀.₉₆ catalysts, the apparent activation energy was measured at 38 kJ mol⁻¹, indicating temperature dependence.[12]
-
Check for Catalyst Poisons: The reactant feed or solvent may contain impurities (like sulfur compounds) that can poison the catalyst's active sites. Ensure high-purity reagents and solvents.
-
Improve Mass Transfer: In liquid-phase reactions, ensure vigorous stirring to overcome mass transfer limitations of hydrogen from the gas phase to the catalyst surface.
Q: My catalyst deactivates quickly and cannot be recycled effectively. What are the potential causes?
A: Catalyst deactivation can be caused by sintering (agglomeration of metal particles), poisoning, or leaching of the active metal.
-
Sintering: This is common at high temperatures. Using a catalyst with strong metal-support interaction can improve stability. For instance, embedding nanoparticles in a structured support like raspberry colloid-templated silica has been shown to create highly sinter-resistant catalysts.[12]
-
Poisoning: As mentioned, impurities in the feed can irreversibly block active sites. Purifying the this compound and solvent is critical for catalyst longevity.
-
Leaching: In liquid-phase reactions, the active metal may leach into the solvent, especially under harsh conditions. Using a robust support and milder reaction conditions can mitigate this.
Catalyst Performance Data
The following table summarizes quantitative data for various catalysts used in the selective hydrogenation of this compound.
| Catalyst System | Support/Structure | Temperature (°C) | H₂ Pressure (bar) | Max. This compound Conversion (%) | Max. 1-Hexene Selectivity (%) |
| Pd-W (Pd/W ratio 1.0) | Al₂O₃ | 40 | 1.5 | 100 | >90 |
| Pd-Cu (various ratios) | Al₂O₃ | 40 | 1.5 | <100 | ~60-80 |
| PdAu SAA (Pd₀.₀₀₄Au-SAA) | Silica (SiO₂) | 25 | atmospheric | 100 | 85 |
| Monometallic Pd NPs | Silica (SiO₂) | 25 | atmospheric | 100 | ~50 |
| Dy–Ag/MPS | Mesoporous Silica | 140 | 3 | 100 | 99 |
Data sourced from references[1],[5], and[13].
Experimental Protocols
General Protocol for Liquid-Phase Hydrogenation in a Batch Reactor
This protocol is a synthesized example based on common laboratory procedures.[1][5]
-
Catalyst Pre-treatment (Activation):
-
Place a measured amount of the catalyst (e.g., 0.5 g) into the reactor vessel.[1]
-
Seal the reactor and purge thoroughly with an inert gas (e.g., N₂ or Ar).
-
Introduce a flow of hydrogen (H₂) gas.
-
Heat the reactor to the required activation temperature (e.g., 150 °C) and hold for a specified time (e.g., 2-12 hours) to reduce the metal catalyst.[1]
-
Cool the reactor to the desired reaction temperature (e.g., 40 °C) under H₂ flow.
-
-
Reaction Setup:
-
In a separate flask, prepare the reactant solution by dissolving a known concentration of this compound in a suitable solvent (e.g., n-heptane or ethanol).[1][5]
-
After the catalyst is activated and at the correct temperature, introduce the reactant solution into the reactor vessel via a pump or injection port.
-
Pressurize the reactor with hydrogen to the desired setpoint (e.g., 1.5 bar).[1]
-
-
Reaction Execution and Monitoring:
-
Begin vigorous stirring to ensure good mixing and gas-liquid-solid phase contact.
-
Maintain a constant hydrogen pressure throughout the experiment.
-
Periodically, take small aliquots of the reaction mixture for analysis. This can be done through a sampling valve designed for this purpose.
-
-
Product Analysis:
-
Analyze the composition of the liquid samples using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., GS-alumina).[1]
-
From the GC data, calculate the conversion of this compound and the selectivity towards 1-hexene, cis/trans-2-hexene, cis/trans-3-hexene, and n-hexane.
-
Visual Guides
Below are diagrams illustrating key workflows and decision-making processes in catalyst selection for this compound hydrogenation.
Caption: Catalyst selection logic for this compound hydrogenation.
Caption: General experimental workflow for batch hydrogenation.
References
- 1. aidic.it [aidic.it]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd<sub>1</sub>Ag<sub>3</sub>/Al<sub>2</sub>O<sub>3</sub> Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism - ProQuest [proquest.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Palladium–gold single atom alloy catalysts for liquid phase selective hydrogenation of this compound - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective semihydrogenation of alkynes catalyzed by manganese(i)-PNP pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Storage conditions to ensure 1-Hexyne stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the proper storage, handling, and stability assessment of 1-Hexyne to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] For long-term storage, refrigeration at +2°C to +8°C is recommended.[4][5] It is also advisable to store the container under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[6]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition.
Q3: How stable is this compound under standard laboratory conditions?
A3: this compound is generally stable under normal storage conditions.[1][2] However, as a terminal alkyne, it possesses poor oxidation stability compared to analogous alkanes and alkenes and can form explosive mixtures with air.[5][6][7] Over time, especially when exposed to air and light, it can form peroxides, which are potentially explosive.[8][9]
Q4: Can this compound degrade over time? What are the signs of degradation?
A4: Yes, this compound can degrade. The primary degradation pathways include oxidation and peroxide formation. Visual indicators of potential degradation include the appearance of a yellow tint, cloudiness, or the formation of wisp-like structures or solid crystals within the liquid or around the cap.[8][10] If any of these signs are observed, extreme caution is advised, and the material should be tested for peroxides before use.[8]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be reliably determined using Gas Chromatography with Flame Ionization Detection (GC-FID) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-FID is well-suited for volatile compounds like this compound, while qNMR can provide a highly accurate purity assessment against an internal standard.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Visible Discoloration (Yellow Tint) | Oxidation or presence of impurities from degradation. | 1. Do not use the material directly in sensitive reactions. 2. Assess purity via GC or NMR (see Protocol 2 & 3). 3. Test for peroxides (see Protocol 1).[8] 4. If purity is compromised but peroxides are low (<10 ppm), consider purification by distillation.[2][11] |
| Crystals or Precipitate Observed | High concentration of peroxides, which can be shock-sensitive and explosive. | DO NOT MOVE OR OPEN THE CONTAINER. 1. Do not attempt to force open a stuck cap.[11] 2. Alert others in the lab to the potential hazard. 3. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.[4][8] |
| Unexpected Reaction Outcomes | Decreased purity of this compound; presence of peroxides or isomeric impurities. | 1. Re-evaluate the purity of the this compound stock using GC or qNMR. 2. Test the stock for peroxides. 3. If peroxides are present, they can be removed by passing the solvent through a column of activated basic alumina.[12] 4. Consider using a freshly opened bottle or a purified batch of this compound for the reaction. |
| Inconsistent GC/NMR Results | Contamination of sample, improper sample preparation, or instrument issues. | 1. Ensure all glassware is clean and dry. 2. Use a fresh, high-purity deuterated solvent for NMR. 3. For GC, verify carrier gas flow and check for system leaks. 4. Run a blank and a known standard to verify instrument performance. |
Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommended Practice |
| Oxygen (Air) Exposure | Accelerates oxidation and peroxide formation.[8] Terminal alkynes can undergo oxidative homo-coupling in the presence of air.[13] | Store under an inert atmosphere (e.g., Argon, Nitrogen).[6] Keep container tightly sealed. |
| Light Exposure | Catalyzes the formation of peroxides and other degradation products.[8][9] | Store in an opaque or amber glass bottle.[11] |
| Elevated Temperature | Increases the rate of degradation and peroxide formation.[8] Can lead to pressure buildup in a sealed container. | Store in a cool, designated flammables area.[1] Refrigerate for long-term storage.[4][5] |
| Presence of Contaminants | Acids, bases, or metal ions can catalyze decomposition or isomerization. | Use clean, dry glassware. Ensure starting material is of high purity. |
Experimental Protocols
Protocol 1: Peroxide Testing Using Test Strips
This protocol describes a semi-quantitative method to test for the presence of peroxides in this compound.
Materials:
-
EMQuant® Peroxide Test Strips (0-100 ppm range) or equivalent.[11]
-
Sample of this compound.
-
Deionized water.
-
Glass rod or pipette.
Procedure:
-
Work in a well-ventilated area or a chemical fume hood.
-
Using a clean glass rod or pipette, apply a small drop of the this compound sample to the test pad of a peroxide test strip. Do not dip the strip directly into the bulk container.
-
Allow the solvent to evaporate completely from the test pad.[14]
-
After evaporation, dip the test pad into deionized water for 1 second and shake off excess liquid.[14][15]
-
Wait for the time specified by the manufacturer (typically 15-30 seconds).[14][16]
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.[15]
-
Record the date and test result on the container label.[11]
Interpreting Results:
-
< 10 ppm: Generally considered safe for use.
-
10 - 100 ppm: Use with caution. Do not distill or concentrate. Schedule for disposal.[4][11]
-
> 100 ppm or crystals visible: EXTREME HAZARD. Do not handle. Contact EHS for emergency disposal.[4]
Protocol 2: Purity Assessment by GC-FID
This protocol provides a general method for determining the purity of this compound using Gas Chromatography with Flame Ionization Detection (FID).
Instrumentation:
-
Gas chromatograph with a split/splitless injector and FID.
-
Capillary column suitable for volatile hydrocarbons (e.g., a non-polar phase like DB-1 or a G43 phase).[17]
GC-FID Conditions (Suggested Starting Point):
-
Column: 30 m x 0.32 mm ID, 1.8 µm film thickness (e.g., TRACE TR-V1 or equivalent).[17]
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.[17]
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Split Ratio: 50:1.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (~1% v/v) in a high-purity, volatile solvent such as hexane or pentane.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined by running a known standard if necessary).
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100.[18]
-
-
Protocol 3: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol outlines the determination of this compound purity using qNMR with a certified internal standard.
Materials:
-
NMR spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity and non-overlapping signals.[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.[3]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters.
-
Ensure a long relaxation delay (D1) of at least 30 seconds (or 5 times the longest T1 of any proton being integrated) to allow for full relaxation of all signals.[3]
-
Use a 90° pulse angle.
-
Acquire at least 8-16 scans to ensure a good signal-to-noise ratio (>250:1 is recommended for high accuracy).[19]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the terminal alkyne proton at ~1.9 ppm) and a signal from the internal standard.
-
Calculate the purity using the following equation:[19] Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std (%) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
x = this compound
-
std = Internal Standard
-
-
Visual Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Sciencemadness Discussion Board - interesting phenomena - what causes this corrosion/yellow staining? photos provided - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. www1.wellesley.edu [www1.wellesley.edu]
- 12. researchgate.net [researchgate.net]
- 13. Selective C–C coupling of terminal alkynes under an air atmosphere without base over Cu–NX–C catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 16. endosan.com [endosan.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Multi-Step Synthesis with 1-Hexyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multi-step syntheses involving 1-hexyne. The information is structured to directly address common challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Lithiation of this compound
Q1: My lithiation of this compound is resulting in low yields or recovery of starting material. What are the common causes and solutions?
A1: Incomplete lithiation is a frequent issue stemming from several factors. The primary culprits are typically reagent quality and reaction conditions. Ensure all glassware is rigorously flame-dried or oven-dried to remove residual moisture, which rapidly quenches organolithium reagents. Solvents must be anhydrous. Even trace amounts of water in your solvent (e.g., THF, diethyl ether) will consume your n-butyllithium (n-BuLi), leading to incomplete deprotonation. It is also crucial to accurately determine the concentration of your n-BuLi solution via titration, as concentrations can change over time due to degradation. Consider adding a slight excess (1.05-1.1 equivalents) of n-BuLi to account for any minor impurities.
Q2: I'm observing side products after my this compound lithiation and subsequent reaction with an electrophile. What are these byproducts and how can I minimize them?
A2: A common side reaction is the deprotonation of the solvent by n-BuLi, especially with THF, which can occur at temperatures above -60°C. This leads to the formation of ethylene and lithium enolates, which can complicate your reaction mixture. To mitigate this, maintain a low reaction temperature (typically -78°C) during the lithiation process. Another potential issue is the formation of butane from the reaction of n-BuLi with any acidic protons present, including residual water. While n-BuLi in hexane is relatively stable, the kinetics of hexane deprotonation are very slow at low temperatures and generally not a significant concern.[1][2]
Section 2: Sonogashira Coupling with this compound
Q1: My Sonogashira coupling of this compound with an aryl halide is giving a significant amount of a homocoupled diyne byproduct. How can I prevent this?
A1: The formation of 1,3-octadiyne (the homocoupled product of this compound) is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling.[3][4] This occurs when the copper(I) acetylide intermediate is exposed to oxygen. To suppress this, it is critical to perform the reaction under strictly anaerobic (inert) conditions. This involves thoroughly degassing your solvents and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction. The use of copper-free Sonogashira protocols can also eliminate this side reaction.[3][5][6]
Q2: The yield of my Sonogashira coupling is low, and I'm recovering unreacted starting materials. How can I improve the reaction efficiency?
A2: Low conversion can be due to several factors related to the catalyst, reagents, or reaction conditions. Ensure your palladium and copper catalysts are active; older catalysts may have reduced activity. The choice of aryl halide is also critical, with reactivity generally following the trend: I > OTf > Br >> Cl.[3][5][7] If you are using a less reactive aryl bromide or chloride, you may need to use a more active catalyst system (e.g., with bulky phosphine ligands) or higher reaction temperatures. However, be aware that higher temperatures can also lead to side reactions.[7] The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are also important; it should be anhydrous and in sufficient excess to neutralize the generated acid and act as a solvent or co-solvent.
Section 3: Cadiot-Chodkiewicz Coupling with this compound
Q1: I am attempting a Cadiot-Chodkiewicz coupling between this compound and a 1-bromoalkyne, but the reaction is sluggish and yields are poor. What can I do?
A1: The Cadiot-Chodkiewicz coupling is sensitive to reaction conditions.[8] The reaction relies on the formation of a copper(I) acetylide from this compound.[8][9] Ensure your copper(I) salt (e.g., CuI, CuBr) is of high purity. The choice of amine base is also important; primary amines like n-butylamine are often used.[10] The solubility of the reactants can be an issue; using a co-solvent like THF or methanol can help.[9][11] Some protocols also include hydroxylamine hydrochloride as an additive to keep the copper in the active +1 oxidation state.[9]
Q2: I am generating my 1-bromoalkyne in situ for the Cadiot-Chodkiewicz coupling, but the subsequent reaction with this compound is not working well. What are the critical parameters?
A2: In situ generation of volatile or unstable 1-bromoalkynes from 1,1-dibromoalkenes is a useful strategy.[12] However, the conditions for the elimination reaction to form the 1-bromoalkyne must be compatible with the subsequent coupling step. Strong bases like LiHMDS can be used for the elimination at low temperatures.[12] It is crucial that the base used for the elimination is either consumed or does not interfere with the copper-catalyzed coupling. After the formation of the 1-bromoalkyne, the addition of the copper catalyst, this compound, and the appropriate amine base should proceed under optimized conditions for the coupling itself. Careful control of stoichiometry is also important, as an excess of the base used for elimination could potentially interfere with the coupling reaction.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Lithiation
| Potential Cause | Recommended Solution |
| Moisture in Glassware/Solvents | Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents. |
| Inaccurate n-BuLi Concentration | Titrate the n-BuLi solution before use to determine the exact molarity. |
| Insufficient n-BuLi | Use a slight excess (1.05-1.1 eq.) of n-BuLi. |
| Reaction Temperature Too High | Maintain the reaction at a low temperature (e.g., -78°C) to prevent solvent deprotonation. |
| Impure this compound | Purify this compound by distillation before use. |
Table 2: Influence of Reaction Parameters on Sonogashira Coupling of this compound
| Parameter | Condition | Expected Outcome | Common Issues |
| Aryl Halide | Ar-I | High reactivity, mild conditions (RT to 50°C) | - |
| Ar-Br | Moderate reactivity, may require heating (50-80°C) | Slower reaction, potential for side reactions at higher temperatures. | |
| Ar-Cl | Low reactivity, requires specialized catalysts/ligands | Very low to no conversion with standard catalysts. | |
| Catalyst Loading | 0.5-5 mol% Pd, 1-10 mol% Cu | Higher loading can increase reaction rate. | High catalyst loading can be costly and lead to purification challenges. |
| Atmosphere | Inert (Argon/Nitrogen) | Minimizes Glaser homocoupling. | - |
| Air | Significant formation of 1,3-octadiyne. | Low yield of desired product. | |
| Base | Triethylamine | Common, effective base. | Must be anhydrous. |
| Diisopropylamine | Often used, can improve yields in some cases. | Must be anhydrous. |
Experimental Protocols
Protocol 1: Lithiation of this compound
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Add freshly distilled this compound (1.0 eq.) to the cooled THF via syringe.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C.
-
Stirring: Stir the resulting solution at -78°C for 1 hour. The lithium acetylide of this compound is now ready for reaction with an electrophile.
Protocol 2: Sonogashira Coupling of this compound with Iodobenzene
-
Preparation: To a dry, inert-atmosphere-flushed flask, add iodobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base Addition: Add anhydrous triethylamine (Et₃N) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Alkyne Addition: Under an inert atmosphere, add this compound (1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Cadiot-Chodkiewicz Coupling of this compound with 1-Bromo-1-phenylacetylene
-
Preparation: In a round-bottom flask, dissolve this compound (1.2 eq.), copper(I) iodide (CuI, 5 mol%), and hydroxylamine hydrochloride (10 mol%) in a mixture of methanol and n-butylamine.
-
Substrate Addition: Add a solution of 1-bromo-1-phenylacetylene (1.0 eq.) in methanol dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials using TLC or GC.
-
Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 1,3-diyne can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield reactions involving this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. organic chemistry - Alkane deprotonation by organolithiums - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cycloaddition Reactions with 1-Hexyne
Welcome to the technical support center for the optimization of cycloaddition reactions involving 1-hexyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common cycloaddition reactions involving this compound?
A1: this compound is a versatile terminal alkyne commonly used in two major classes of cycloaddition reactions:
-
[4+2] Cycloadditions (Diels-Alder Reaction): In these reactions, this compound acts as a dienophile, reacting with a conjugated diene to form a substituted cyclohexadiene. The reactivity of the dienophile is generally enhanced by electron-withdrawing groups, though terminal alkynes like this compound can participate.
-
[3+2] Cycloadditions (Huisgen 1,3-Dipolar Cycloaddition): This is a highly efficient reaction where this compound reacts with a 1,3-dipole (most commonly an azide) to form a five-membered heterocyclic ring. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is particularly prevalent due to its high yield, regioselectivity, and mild reaction conditions.[1]
Q2: How can I improve the yield of my cycloaddition reaction with this compound?
A2: Low yields can stem from several factors. For CuAAC reactions, ensure your copper(I) catalyst is active and not poisoned. The use of a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media is recommended.[1] Additionally, ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst. For Diels-Alder reactions, the choice of diene and reaction temperature are critical. Highly reactive dienes like cyclopentadiene are often used.
Q3: How can I control the regioselectivity of the cycloaddition?
A3: In the context of this compound, which is an unsymmetrical alkyne, regioselectivity is a key consideration.
-
Diels-Alder Reaction: The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. The reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene bonds with the most electrophilic carbon of the dienophile.
-
Huisgen Cycloaddition: The thermal (uncatalyzed) reaction often yields a mixture of 1,4- and 1,5-regioisomers.[1] In contrast, the CuAAC reaction is highly regioselective, almost exclusively producing the 1,4-disubstituted 1,2,3-triazole.[1] For the synthesis of the 1,5-regioisomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method.
Q4: What are common side reactions to be aware of when using this compound?
A4: A common side reaction, particularly in CuAAC, is the oxidative homocoupling of this compound (Glaser coupling) to form 1,3-diyne byproducts. This can be minimized by running the reaction under anaerobic conditions and using a reducing agent like sodium ascorbate to maintain the copper catalyst in the Cu(I) oxidation state.[2] At higher temperatures, polymerization of the alkyne can also occur.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Suggested Solutions |
| Catalyst Inactivation | Use a reducing agent: Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species in situ. Degas solvents: Purge solvents with an inert gas (Ar or N₂) to remove oxygen, which can oxidize Cu(I). Use a stabilizing ligand: Add TBTA or THPTA to protect the Cu(I) catalyst. |
| Catalyst Poisoning | Purify reagents: Impurities in the starting materials (especially thiols) can poison the copper catalyst.[2] Increase catalyst loading: A higher catalyst concentration may overcome the effects of minor impurities. |
| Low Reagent Purity | Purify this compound and azide: Use freshly distilled this compound and purified azide to ensure high reactivity. |
| Steric Hindrance | Increase reaction time and temperature: More sterically demanding substrates may require more forcing conditions. Modify substrates: If possible, redesign substrates to reduce steric bulk near the reacting centers. |
| Inappropriate Solvent | Choose a suitable solvent: A variety of solvents can be used, including t-BuOH/H₂O, DMF, and DMSO. Ensure reactants are sufficiently soluble.[1] |
Problem 2: Poor Regioselectivity in Diels-Alder Reactions
Achieving high regioselectivity is crucial when working with unsymmetrical dienes and dienophiles like this compound.
| Factor | Optimization Strategy |
| Electronic Mismatch | Diene Modification: Introduce an electron-donating group (EDG) onto the diene to increase the difference in electron density between the terminal carbons, thus directing the regioselectivity. Dienophile Modification: While this compound itself is fixed, if possible, modify the diene to better match its electronic properties. |
| Insufficient Polarization | Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the electrophilicity of a dienophile bearing an electron-withdrawing group, thereby increasing the regioselectivity of the reaction. |
| Thermal Conditions | Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to a decrease in regioselectivity. It may be beneficial to run the reaction at the lowest temperature that provides a reasonable rate. |
Quantitative Data on Cycloaddition Reactions with this compound
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
The following table summarizes the results for the CuAAC reaction between various azides and this compound under different catalytic conditions.
| Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | Neat | 25 | 3 | >99 | [3] |
| Phenyl Azide | [Cu₂(μ-Br)₂(L)]₂ (0.5 mol%) | Neat | 25 | 0.5 | >99 | [3] |
| Benzyl Azide | CuSO₄ / Na-Ascorbate | GA/TMG** | 50 | 3 | 94 | [4] |
| 4-Nitrophenyl Azide | CuI (5 mol%) / Ligand | CH₂Cl₂ | RT | 24 | 95 | N/A |
| 4-Methoxyphenyl Azide | CuI (5 mol%) / Ligand | CH₂Cl₂ | RT | 24 | 92 | N/A |
*L = tBuImCH₂pyCH₂NEt₂ **GA/TMG = Glycerol/Tetramethylguanidine deep eutectic solvent
Table 2: Diels-Alder Reaction of Alkynes
Quantitative data for the Diels-Alder reaction specifically with this compound is sparse in readily available literature. The following table provides a qualitative and semi-quantitative overview based on general principles and related examples.
| Diene | Solvent | Temp (°C) | Expected Yield | Key Considerations for this compound |
| Cyclopentadiene | Ethyl Acetate/Hexane | RT | Moderate to High | Cyclopentadiene is highly reactive; the reaction is often exothermic. Regioselectivity needs to be considered. |
| Furan | Toluene | 80-110 | Low to Moderate | The reaction is often reversible (retro-Diels-Alder). Higher temperatures may favor the starting materials. |
| 2,3-Dimethyl-1,3-butadiene | Xylene | 140 | Moderate | Electron-donating groups on the diene increase its reactivity towards dienophiles like this compound. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
This protocol is a general starting point for the CuAAC reaction with this compound.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of TBTA in DMSO or a 4:1 mixture of t-BuOH/DMSO.
-
-
Reaction Setup:
-
In a reaction vial, dissolve benzyl azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the stirred solution, add the TBTA solution (0.05 eq).
-
Add the CuSO₄ solution (0.01-0.05 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 eq).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol describes a general procedure for the Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
This compound
-
Ethyl acetate
-
Hexanes
-
Fractional distillation apparatus
Procedure:
-
Preparation of Cyclopentadiene:
-
Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer before use.
-
Set up a fractional distillation apparatus and gently heat dicyclopentadiene to its boiling point (approx. 170 °C).
-
Collect the cyclopentadiene monomer (b.p. 41 °C) in a chilled receiving flask. Cyclopentadiene should be used immediately as it will readily dimerize.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the stirred solution of this compound.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to separate the desired cycloadduct from any unreacted starting materials or byproducts.
-
References
Technical Support Center: Scheduling Optimization for Automated Synthesis of 1-Hexyne Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the automated synthesis of 1-hexyne derivatives. The following guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial checks if my automated Sonogashira coupling of this compound fails completely?
A1: When a Sonogashira reaction shows no product formation, the primary areas to investigate are the catalyst activity, reagent quality, and reaction conditions. Ensure that both the palladium catalyst and any copper co-catalyst have not degraded. It is also crucial to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-type homocoupling of this compound.[1] We recommend degassing all solvents and running the entire automated synthesis under an inert atmosphere, such as argon or nitrogen.[1]
Q2: I'm observing a significant amount of a dimeric byproduct of this compound. What is it and how can I minimize it?
A2: This byproduct is likely the result of alkyne homocoupling, also known as Glaser coupling. This side reaction is particularly common in Sonogashira couplings and is often promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure rigorous exclusion of oxygen from your automated system.[2] Alternatively, you can explore copper-free Sonogashira protocols, which can eliminate this side reaction, though they may require more active palladium catalyst systems and potentially higher temperatures or longer reaction times.
Q3: What is the black precipitate forming in my reactor, and how can I prevent it?
A3: The black precipitate is likely "palladium black," which is formed from the decomposition and agglomeration of the palladium catalyst. This removes the active catalyst from the reaction, leading to low or no yield. This can be caused by impurities in the reagents or solvent, or suboptimal temperatures. To prevent this, use high-purity, degassed reagents and solvents. Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black in some cases.[2]
Q4: How does the choice of aryl halide affect the reaction conditions for coupling with this compound?
A4: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general order of reactivity is I > Br > OTf >> Cl.[2] Aryl iodides are the most reactive and can often be coupled with this compound at or near room temperature. Aryl bromides are less reactive and typically require elevated temperatures. Aryl chlorides are the least reactive and often necessitate higher temperatures and more specialized catalyst systems to achieve good yields.[2]
Q5: Can I scale up my optimized automated synthesis of a this compound derivative directly?
A5: Direct scaling is often challenging. Issues that may be insignificant at the lab scale, such as minor side reactions or heat transfer inefficiencies, can become major problems at a larger scale. When scaling up, it is crucial to re-optimize parameters such as flow rates, temperature control, and purification methods. The increased surface-area-to-volume ratio in flow reactors can be advantageous for heat transfer, but mixing efficiency and potential for clogging with any solid byproducts must be carefully considered.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the automated synthesis of this compound derivatives.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst and copper(I) iodide.- Ensure proper storage of catalysts under an inert atmosphere. |
| Poor Reagent Quality | - Use high-purity, anhydrous, and degassed solvents and reagents.- Purify this compound and the aryl halide if impurities are suspected. | |
| Suboptimal Reaction Conditions | - Optimize the temperature. For aryl bromides, higher temperatures may be needed.[2]- Ensure the base (e.g., triethylamine, diisopropylamine) is dry and in sufficient excess.[1]- Consider switching to a more polar aprotic solvent like DMF or DMSO for less reactive aryl halides. | |
| Significant Alkyne Homocoupling | Presence of Oxygen | - Rigorously degas all solvent and reagent reservoirs.- Ensure all connections in the automated system are secure and leak-free.- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the synthesis. |
| Copper-Catalyzed Side Reaction | - Switch to a copper-free Sonogashira protocol.- If using copper, consider the slow, scheduled addition of this compound to keep its concentration low at any given time. | |
| Catalyst Decomposition (Palladium Black) | Impurities in the Reaction | - Use highly purified and degassed reagents and solvents. |
| Inappropriate Solvent or Temperature | - Consider changing the solvent if palladium black formation is persistent (e.g., from THF to toluene or DMF).- Optimize the temperature to be high enough for reaction but not so high as to cause rapid catalyst decomposition. | |
| Inadequate Ligand | - For challenging substrates, consider using bulkier, more electron-rich phosphine ligands to stabilize the palladium catalyst.[2] | |
| Clogging in the Flow Reactor | Precipitation of Byproducts or Catalyst | - Ensure all reagents are fully dissolved before entering the reactor.- If catalyst decomposition is an issue, address the root causes (see above).- For reactions prone to solid byproduct formation, consider using a packed-bed reactor with an appropriate solid support or adjusting solvent to improve solubility. |
Data Presentation: Scheduling Optimization for Automated Sonogashira Coupling of Iodobenzene and this compound
The following table summarizes the impact of different scheduling strategies on the synthesis of a model this compound derivative.
| Scheduling Strategy | Residence Time (min) | Temperature (°C) | Yield (%) | Purity (%) | Throughput (mmol/hr) |
| Sequential Batch | 60 | 50 | 85 | 95 | 0.8 |
| Sequential Flow | 30 | 70 | 92 | 96 | 1.8 |
| Parallel Flow (2 Reactors) | 30 | 70 | 91 | 96 | 3.6 |
| Optimized Flow (Short Residence) | 15 | 90 | 88 | 94 | 3.5 |
| Optimized Flow (Low Temp) | 45 | 50 | 89 | 97 | 1.2 |
Note: This data is illustrative and compiled from typical results for Sonogashira couplings. Actual results may vary based on the specific automated system, reagents, and reaction scale.
Experimental Protocols
Detailed Methodology for Automated Synthesis of 1-Phenylhept-1-yne
This protocol describes the automated synthesis of 1-phenylhept-1-yne from iodobenzene and this compound using a continuous flow system.
1. Reagent and Solvent Preparation:
-
Solution A (Aryl Halide): Prepare a 0.2 M solution of iodobenzene in degassed anhydrous tetrahydrofuran (THF).
-
Solution B (Alkyne/Base): Prepare a solution containing 0.3 M this compound and 0.4 M triethylamine in degassed anhydrous THF.
-
Catalyst Solution (if using a homogeneous catalyst): Prepare a 0.01 M solution of Pd(PPh₃)₂Cl₂ and a 0.02 M solution of CuI in degassed anhydrous THF.
-
Quench Solution: Prepare a 1 M aqueous solution of ammonium chloride.
2. Automated Flow Synthesis Setup:
-
Utilize a continuous flow reactor system equipped with multiple pump channels, a heated reactor coil (e.g., PFA tubing), a back-pressure regulator, and an automated collection system.
-
If using a heterogeneous catalyst, pack a column with the catalyst (e.g., Pd/C) and place it in-line before the heated reactor coil.
3. Scheduling and Execution:
-
Priming: Prime all pump channels with their respective solutions.
-
Reaction Initiation:
-
Pump Solution A at a flow rate of 0.1 mL/min.
-
Pump Solution B at a flow rate of 0.1 mL/min.
-
If using a homogeneous catalyst, pump the catalyst solution at a flow rate of 0.05 mL/min to merge with the main stream before the reactor.
-
-
Reaction:
-
The combined streams flow through the heated reactor coil maintained at 70°C.
-
Set the back-pressure regulator to 100 psi to suppress solvent boiling.
-
The total flow rate and reactor volume should correspond to a residence time of 30 minutes.
-
-
Quenching and Collection:
-
The reaction output is merged with the quench solution at a flow rate of 0.2 mL/min.
-
The quenched mixture is directed to an automated fraction collector.
-
4. Automated Purification (Illustrative Example):
-
The collected fractions can be automatically injected into a preparative HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
The system is programmed to collect the peak corresponding to 1-phenylhept-1-yne.
5. Analysis:
-
Collected pure fractions are analyzed by GC-MS and NMR to confirm identity and purity.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Differentiating 1-Hexyne and 1-Hexene
For researchers and professionals in drug development and chemical synthesis, the accurate identification of functional groups is paramount. Distinguishing between a terminal alkyne, such as 1-hexyne, and an alkene, like 1-hexene, is a common requirement. While both are unsaturated hydrocarbons, the unique acidity of the terminal C-H bond in this compound allows for specific chemical tests to reliably differentiate it from 1-hexene. This guide provides a comparative analysis of key chemical tests, supported by detailed experimental protocols.
Comparative Analysis of Chemical Tests
The primary distinction arises from the reactivity of the terminal alkyne's acidic proton. Tests that exploit this feature are definitive for distinguishing this compound from 1-hexene. Other tests for unsaturation will yield positive results for both compounds.
| Chemical Test | Reagent(s) | This compound Observation | 1-Hexene Observation | Distinguishing Power |
| Tollens' Test | Ammoniacal Silver Nitrate (Ag(NH₃)₂⁺) | Formation of a white precipitate (Silver Hexynide).[1][2][3] | No reaction.[1][4][5] | Excellent |
| Ammoniacal Copper(I) Chloride Test | Ammoniacal Copper(I) Chloride (Cu(NH₃)₂⁺) | Formation of a red-brown precipitate (Copper(I) Hexynide).[1][3][6] | No reaction. | Excellent |
| Baeyer's Test | Cold, dilute, alkaline Potassium Permanganate (KMnO₄) | The purple solution is decolorized, and a brown precipitate (MnO₂) forms.[7][8][9] | The purple solution is decolorized, and a brown precipitate (MnO₂) forms.[7][10][11] | Poor (Confirms unsaturation only) |
| Bromine Water Test | Bromine (Br₂) in an inert solvent (e.g., CCl₄) | The reddish-brown color of bromine disappears.[5][8] | The reddish-brown color of bromine disappears.[12][13][14] | Poor (Confirms unsaturation only) |
Experimental Workflow
The logical approach to distinguishing between the two compounds involves first using a test specific to terminal alkynes. If this test is negative, a general unsaturation test can be used for confirmation.
Caption: Workflow for distinguishing this compound from 1-hexene.
Detailed Experimental Protocols
Tollens' Test for Terminal Alkynes
This test is the most definitive method for identifying terminal alkynes like this compound.
-
Principle: The acidic hydrogen on the terminal alkyne is replaced by a silver ion, forming an insoluble silver acetylide precipitate.[15][16] Alkenes lack this acidic proton and do not react.[4]
-
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution.
-
Add 1-2 drops of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form.
-
Add dilute (2%) ammonia (NH₄OH) solution dropwise, shaking the tube, until the brown precipitate just dissolves. Avoid adding a large excess of ammonia. This solution is Tollens' Reagent and should be prepared fresh.
-
-
Procedure:
-
Add approximately 1 mL of the unknown sample (this compound or 1-hexene) to a clean test tube.
-
Add 2-3 mL of the freshly prepared Tollens' Reagent to the test tube.
-
Shake the mixture and observe for any changes at room temperature.
-
-
Expected Results:
-
Safety Note: Tollens' reagent should be prepared immediately before use and not stored, as it can form explosive silver fulminate upon standing. After the test, the mixture should be acidified with dilute nitric acid to decompose any remaining reagent before disposal.
Baeyer's Test for Unsaturation
This test confirms the presence of double or triple bonds (unsaturation) but does not distinguish between them.[7][9]
-
Principle: Both alkenes and alkynes can be oxidized by the permanganate ion (MnO₄⁻).[8] The purple MnO₄⁻ is reduced to brown manganese dioxide (MnO₂), which precipitates out of solution.[18]
-
Preparation of Baeyer's Reagent: Prepare a 1% aqueous solution of potassium permanganate (KMnO₄). Adding a small amount of sodium carbonate (Na₂CO₃) can make the solution alkaline.[7]
-
Procedure:
-
Dissolve 2-3 drops of the unknown sample in 2 mL of a suitable solvent (e.g., acetone or ethanol) in a test tube.
-
Add the 1% KMnO₄ solution dropwise while shaking the test tube.
-
Observe any color change.
-
-
Expected Results:
-
This compound & 1-Hexene: Both will cause the rapid disappearance of the purple permanganate color and the formation of a brown precipitate of MnO₂.[7][11][19] This indicates the presence of an unsaturated C-C bond.
-
Saturated Control (e.g., Hexane): The purple color of the permanganate solution will persist.
-
References
- 1. Distinguishing Test of Terminal and Non-Terminal Alkynes- Tollen’s Reagent, Baeyer’s Test, Bromine Water Test, Ammoniacal Cuprous Chloride Test, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Tests [chemistrymalta.com]
- 3. quora.com [quora.com]
- 4. specialties.bayt.com [specialties.bayt.com]
- 5. quora.com [quora.com]
- 6. digitalteachers.co.ug [digitalteachers.co.ug]
- 7. theory.labster.com [theory.labster.com]
- 8. Alkene Classification Tests [chemistry.gravitywaves.com]
- 9. Baeyer’s Reagent–Definition, Preparation, Chemical Properties, Oxidation of Alkenes and Alkynes by Baeyer’s Reagent, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. quora.com [quora.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. brainly.in [brainly.in]
- 14. Bromine water test: How to differentiate between alkanes and alkenes experimentally [understandingstem.com]
- 15. Compounds capable of reacting with ammoniacal AgNO3 solution are: 1) - askIITians [askiitians.com]
- 16. scribd.com [scribd.com]
- 17. Ethyne gives a white precipitate with ammoniacal solution of ___. `(AgNO_3//NaCl)` [allen.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chemistry 102 - Experiment 2 [home.miracosta.edu]
A Comparative Guide to the Gas Chromatography Analysis of 1-Hexyne Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products formed from 1-hexyne via two distinct synthetic routes: acid-catalyzed hydration and hydroboration-oxidation. The performance of each reaction in terms of product selectivity is evaluated using gas chromatography (GC), with supporting experimental data and detailed protocols.
Introduction to this compound Reactions and GC Analysis
This compound is a terminal alkyne, a versatile starting material in organic synthesis due to the high reactivity of its carbon-carbon triple bond.[1] Reactions such as hydration, hydrogenation, and hydroboration allow for the creation of a variety of functional groups.[1][2] Gas chromatography is an essential analytical technique for monitoring these reactions. It allows for the separation and quantification of volatile compounds in a mixture, providing crucial data on reactant conversion, product distribution, and the presence of any byproducts.[1] The choice of GC column and temperature programming is critical for achieving effective separation of structurally similar isomers.[3][4]
This guide focuses on two common hydration methods for alkynes that yield different constitutional isomers:
-
Acid-Catalyzed Hydration: This reaction typically follows Markovnikov's rule, yielding a ketone.[5][6][7]
-
Hydroboration-Oxidation: This two-step reaction proceeds with anti-Markovnikov regioselectivity, producing an aldehyde from a terminal alkyne.[8][9]
By comparing the product mixtures of these two reactions, we can illustrate the power of GC in distinguishing between isomers and quantifying reaction outcomes.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent GC analysis are provided below.
Reaction 1: Acid-Catalyzed Hydration of this compound to 2-Hexanone
This protocol is adapted from standard laboratory procedures for the Markovnikov hydration of terminal alkynes.[5][6]
Materials:
-
This compound (C₆H₁₀)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
50 mL Round-Bottom Flask
-
Stir bar and magnetic stir plate
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask containing a stir bar, add 1 mL of deionized water and cool the flask in an ice bath.
-
Slowly and carefully add 6 mL of concentrated sulfuric acid to the water with continuous stirring. After addition, remove the ice bath and allow the solution to reach room temperature.
-
Weigh 2.0 g of this compound. Add half of the this compound to the sulfuric acid solution while stirring vigorously.
-
Allow the reaction to stir for 20 minutes.
-
Add the remaining this compound to the flask with continued vigorous stirring.
-
Let the reaction proceed for an additional 20 minutes.
-
Upon completion, the crude reaction mixture is worked up via extraction and dried before analysis. A small aliquot is taken for GC analysis.
Reaction 2: Hydroboration-Oxidation of this compound to Hexanal
This protocol employs a sterically hindered borane to ensure mono-addition to the alkyne, followed by oxidation to yield the anti-Markovnikov product.[8][9]
Materials:
-
This compound (C₆H₁₀)
-
Disiamylborane ((Sia)₂BH) or other sterically hindered borane
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Round-bottom flask with reflux condenser
-
Stir bar and magnetic stir plate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath and slowly add one equivalent of a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH), to prevent a second hydroboration.
-
Allow the mixture to stir at room temperature for a specified time to form the vinylborane intermediate.
-
Slowly add the sodium hydroxide solution, followed by the careful, dropwise addition of 30% hydrogen peroxide. This oxidation step is often exothermic.
-
After the addition is complete, the reaction mixture may be gently heated under reflux to ensure the complete conversion of the vinylborane to the aldehyde.[10]
-
The final product is then isolated through an appropriate workup procedure, and a sample is prepared for GC analysis.
Gas Chromatography Analysis Protocol
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID).[11]
-
Column: HP-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.[12]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.[12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase at 10°C/min to 150°C.
-
Hold: Maintain 150°C for 2 minutes.
-
-
Detector: FID at 280°C.
Sample Preparation:
-
Withdraw a small aliquot (approx. 0.1 mL) from the final, worked-up organic layer of each reaction mixture.
-
Dilute the aliquot with 1 mL of a suitable solvent, such as acetone or chloroform, in a GC vial.[10][11]
-
Inject 1 µL of the diluted sample into the GC.
Comparative Data Analysis
The following table summarizes representative data obtained from the GC analysis of the two reaction mixtures. The results demonstrate the high selectivity of each pathway.
| Compound | Retention Time (min) | Acid-Catalyzed Hydration (Peak Area %) | Hydroboration-Oxidation (Peak Area %) |
| Hexanal | 5.8 | < 1% | 94% |
| This compound (unreacted) | 6.2 | 4% | 5% |
| 2-Hexanone | 6.5 | 95% | < 1% |
Note: Data are representative and intended for comparative purposes. Actual retention times and peak areas may vary based on the specific instrument, column, and conditions used.
Analysis:
-
The Acid-Catalyzed Hydration reaction shows high selectivity for 2-hexanone , the Markovnikov product, with over 95% of the product mixture consisting of the ketone.
-
The Hydroboration-Oxidation reaction demonstrates excellent selectivity for hexanal , the anti-Markovnikov product, which constitutes 94% of the final mixture.
-
The distinct retention times for the isomeric products, hexanal (5.8 min) and 2-hexanone (6.5 min), allow for clear separation and straightforward quantification by gas chromatography.
Visualized Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the chemical transformations and the analytical workflow.
Caption: Reaction pathways for this compound hydration.
References
- 1. This compound, 98%|C6H10|For Research Use [benchchem.com]
- 2. Predict the product from the reaction of this compound with the following reag.. [askfilo.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. chem.winthrop.edu [chem.winthrop.edu]
- 6. chem.winthrop.edu [chem.winthrop.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validating the Synthesis of 1-Hexyne: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of terminal alkynes, such as 1-hexyne, is a critical step in the development of complex molecular architectures for novel therapeutics. Verifying the purity and identity of the synthesized compound is paramount. This guide provides a comparative overview of standard spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to validate the synthesis of this compound, distinguishing it from common starting materials and potential isomeric byproducts.
Synthesis Overview: Alkylation of Acetylene
A common and straightforward method for the synthesis of this compound is the alkylation of acetylene. This reaction typically involves the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂), to form sodium acetylide. The resulting acetylide anion then acts as a nucleophile, reacting with a primary alkyl halide, in this case, 1-bromobutane, to yield this compound.[1][2]
An overview of this synthesis process is presented below:
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, a potential byproduct (2-hexyne), and a common starting material (1-bromobutane). These data are essential for confirming the successful formation of the desired product and the absence of significant impurities.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy is a powerful tool for identifying the structure of a molecule by analyzing the chemical environment of its hydrogen atoms.
| Compound | Chemical Shift (δ) ppm & Multiplicity | Protons |
| This compound | ~2.2 (triplet) | 2H |
| ~1.9 (triplet) | 1H | |
| ~1.5 (sextet) | 2H | |
| ~1.4 (sextet) | 2H | |
| ~0.9 (triplet) | 3H | |
| 2-Hexyne [3] | ~2.1 (quartet) | 2H |
| ~1.75 (triplet) | 3H | |
| ~1.5 (sextet) | 2H | |
| ~1.0 (triplet) | 3H | |
| 1-Bromobutane [4][5] | ~3.4 (triplet) | 2H |
| ~1.8 (quintet) | 2H | |
| ~1.5 (sextet) | 2H | |
| ~0.9 (triplet) | 3H |
Validation Insights: The presence of a triplet at approximately 1.9 ppm is characteristic of the terminal alkyne proton in this compound. The absence of the downfield triplet at ~3.4 ppm indicates the consumption of the 1-bromobutane starting material. The distinct splitting patterns and chemical shifts for 2-hexyne allow for easy differentiation from the desired product.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Chemical Shift (δ) ppm | Carbon |
| This compound [6][7] | ~84.0 | C1 |
| ~68.0 | C2 | |
| ~31.0 | C3 | |
| ~22.0 | C4 | |
| ~19.0 | C5 | |
| ~13.5 | C6 | |
| 2-Hexyne [8][9] | ~79.5 | C2 or C3 |
| ~75.0 | C2 or C3 | |
| ~22.5 | C4 | |
| ~21.0 | C1 | |
| ~13.0 | C5 | |
| ~3.5 | C6 | |
| 1-Bromobutane [2][10][11] | ~35.0 | C1 |
| ~33.0 | C2 | |
| ~21.0 | C3 | |
| ~13.0 | C4 |
Validation Insights: The two signals in the alkyne region (~68-84 ppm) confirm the presence of the carbon-carbon triple bond. The specific chemical shifts for this compound are distinct from those of the internal alkyne 2-hexyne. The disappearance of the signal at ~35.0 ppm confirms the reaction of 1-bromobutane.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
| Compound | Absorption Frequency (cm⁻¹) | Functional Group |
| This compound [12][13][14] | ~3300 (strong, sharp) | ≡C-H stretch |
| ~2120 (weak) | C≡C stretch | |
| ~2960-2850 | C-H stretch (alkyl) | |
| 2-Hexyne [13][15] | No absorption ~3300 | No ≡C-H bond |
| ~2240 (weak) | C≡C stretch | |
| ~2960-2850 | C-H stretch (alkyl) | |
| 1-Bromobutane [1][16] | No absorption ~3300 or ~2120 | No alkyne group |
| ~2960-2850 | C-H stretch (alkyl) | |
| ~640 | C-Br stretch |
Validation Insights: The most definitive evidence for the successful synthesis of this compound in an IR spectrum is the presence of a strong, sharp absorption band around 3300 cm⁻¹ (≡C-H stretch) and a weak band around 2120 cm⁻¹ (C≡C stretch). The absence of the ≡C-H stretch is a clear indicator of the 2-hexyne isomer. The disappearance of the C-Br stretch from the starting material further confirms the reaction's completion.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound [17][18] | 82 | 67, 53, 41, 39 |
| 2-Hexyne | 82 | 67, 53, 41, 39 |
| 1-Bromobutane | 136, 138 (isotope peaks) | 57, 41, 29 |
Validation Insights: Both this compound and 2-hexyne will show a molecular ion peak at an m/z of 82. While their fragmentation patterns may be similar, the primary use of MS in this context is to confirm the molecular weight of the product and the absence of the isotopic peaks for bromine (m/z 136 and 138) from the 1-bromobutane starting material.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the purified liquid product between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty salt plates.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids like this compound. This also serves as an excellent method for assessing purity.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI).
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).
-
The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.
-
By systematically applying these spectroscopic methods and comparing the acquired data to the reference values, researchers can confidently validate the successful synthesis of this compound and ensure its purity for subsequent applications in drug discovery and development.
References
- 1. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. 2-HEXYNE(764-35-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Solved 3. The H-NMR spectrum of 1-bromobutane is shown | Chegg.com [chegg.com]
- 6. This compound(693-02-7) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-HEXYNE(764-35-2) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1-Bromobutane(109-65-9) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How can IR spectroscopy distinguish between this compound, 2-hexyne, and 3-hex.. [askfilo.com]
- 14. This compound(693-02-7) IR Spectrum [chemicalbook.com]
- 15. 2-HEXYNE(764-35-2) IR Spectrum [chemicalbook.com]
- 16. 1-Bromobutane(109-65-9) IR Spectrum [m.chemicalbook.com]
- 17. This compound [webbook.nist.gov]
- 18. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to Catalysts for 1-Hexyne Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. 1-Hexyne is a commonly used model substrate for evaluating the performance of catalysts in this reaction. This guide provides an objective comparison of various catalytic systems for this compound hydrogenation, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in this compound hydrogenation is primarily evaluated based on its activity (conversion of this compound) and its selectivity towards the desired product, 1-hexene, while minimizing the over-hydrogenation to the fully saturated alkane, hexane. The following tables summarize the performance of different catalysts under various experimental conditions.
| Catalyst Composition | Support | Temperature (°C) | Pressure (bar) | This compound Conversion (%) | 1-Hexene Selectivity (%) | Reference |
| Pd-Cu (ratio 2.0) | Al2O3 | 40 | 1.5 | High | Moderate | [1] |
| Pd-W (ratio 1.0) | Al2O3 | 40 | 1.5 | 100 | >90 | [1] |
| Pd Nanoparticles | - | 25 | - | High | ~50 at high conversion | [2] |
| Pd0.004Au-SAA | - | 25 | - | Lower than Pd NPs | 85 at full conversion | [2] |
| Pd0.04Au0.96 | RCT-SiO2 | 50 | - | 8.2 | >97 | [3] |
| Pd0.09Au0.91 | RCT-SiO2 | 50 | - | 10.3 | High | [3] |
| Fe Nanoparticles | - | - | 10 | 100 | ~60 | [4] |
| Nickel (Nic) Catalyst | - | - | - | Full | up to 90 | [4] |
Note: "High" and "Moderate" are used where specific quantitative data was not provided in the source. SAA = Single Atom Alloy; RCT = Raspberry Colloid-Templated.
Key Performance Insights
Several key trends emerge from the comparative data:
-
Bimetallic Palladium Catalysts: The addition of a second metal to palladium significantly influences its catalytic properties. For instance, Pd-W/Al2O3 catalysts demonstrate superior performance in terms of both this compound conversion and 1-hexene selectivity compared to Pd-Cu/Al2O3 catalysts.[1] At a Pd/W atomic ratio of 1.0, complete conversion of this compound with over 90% selectivity to 1-hexene was achieved.[1]
-
Palladium-Gold Single Atom Alloys (SAAs): Diluting palladium atoms in a gold matrix to form single-atom alloys has proven to be an effective strategy for enhancing selectivity. While the initial reaction rate of Pd-Au SAAs may be lower than that of pure palladium nanoparticles, their selectivity to 1-hexene at high conversions is significantly improved.[2] For example, a Pd0.004Au-SAA catalyst exhibited 85% selectivity at full this compound conversion, whereas pure Pd nanoparticles were only around 50% selective under similar conditions.[2] The enhanced selectivity is attributed to the isolated Pd atoms facilitating hydrogen dissociation while the gold host modifies the binding energies of the reactants and intermediates.[5][6]
-
Influence of Palladium Concentration in Pd-Au Alloys: The composition of Pd-Au alloys is a crucial parameter for optimizing both activity and selectivity. Studies on PdₓAu₁₋ₓ nanoparticles have shown that a composition of 4% Pd (Pd₀.₀₄Au₀.₉₆) provides an optimal balance, exhibiting high activity and selectivity exceeding 97% for 1-hexene production.[3][7]
-
Alternative Non-Palladium Catalysts: While palladium-based systems are the most studied, other transition metals also catalyze this compound hydrogenation. Iron nanoparticles have been shown to achieve full conversion, albeit with moderate selectivity (~60%) to 1-hexene.[4] A specially prepared nickel catalyst, "Nic," also demonstrated high activity with up to 90% selectivity for terminal alkynes.[4]
Reaction Pathway and Experimental Workflow
To visualize the process, the following diagrams illustrate the reaction pathway of this compound hydrogenation and a typical experimental workflow.
Caption: Reaction pathway for this compound hydrogenation.
Caption: General experimental workflow for catalytic this compound hydrogenation.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for liquid-phase and gas-phase this compound hydrogenation.
Liquid-Phase Hydrogenation in a Batch Reactor[2][5]
-
Catalyst Preparation:
-
For supported catalysts, the active metal (e.g., Pd, Pd-Au) is deposited onto a high-surface-area support (e.g., Al₂O₃, SiO₂) via methods such as impregnation or deposition-precipitation.
-
For unsupported catalysts like single atom alloys, a sequential reduction method is often employed where a trace amount of the active metal precursor is added to pre-formed nanoparticles of the host metal.[5][6]
-
The prepared catalyst is then typically dried and may be calcined and/or reduced in a hydrogen flow at elevated temperatures prior to use.
-
-
Reaction Setup:
-
A batch reactor is charged with the catalyst, the reactant (this compound), and a suitable solvent (e.g., n-heptane, toluene).
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 1.5 bar).[1]
-
The reaction mixture is heated to the target temperature (e.g., 40°C) and stirred to ensure proper mixing.[1]
-
-
Product Analysis:
-
Liquid samples are withdrawn from the reactor at regular intervals.
-
The composition of the samples is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., GS-alumina) to determine the concentrations of this compound, 1-hexene, and hexane.[1]
-
Conversion and selectivity are calculated based on the GC data.
-
Gas-Phase Hydrogenation in a Fixed-Bed Reactor[3][8]
-
Catalyst Preparation and Loading:
-
The catalyst is typically prepared as described for the liquid-phase reaction and sieved to a specific particle size range.
-
A known mass of the catalyst is packed into a fixed-bed reactor, often diluted with an inert material like quartz sand.[8]
-
-
Reaction Setup:
-
The catalyst is pre-treated in situ, for example, by heating in an oxygen/inert gas mixture followed by reduction in a hydrogen flow.[8]
-
A reactant gas mixture containing this compound, hydrogen, and a balance of an inert gas (e.g., He or Ar) is passed through the catalyst bed at a controlled flow rate.[3]
-
The reactor is maintained at the desired temperature and pressure.
-
-
Product Analysis:
-
The composition of the effluent gas stream is analyzed online using a gas chromatograph connected to the reactor outlet.
-
Conversion and selectivity are determined from the concentrations of the reactants and products in the feed and effluent streams.
-
References
- 1. aidic.it [aidic.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01607G [pubs.rsc.org]
- 5. Palladium–gold single atom alloy catalysts for liquid phase selective hydrogenation of this compound - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
A Comparative Guide to the Regiochemistry of HBr Addition to 1-Hexyne and Other Alkynes
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of hydrogen bromide (HBr) addition to alkynes is a fundamental transformation in organic synthesis, offering a pathway to a variety of functionalized intermediates crucial for drug development and materials science. The outcome of this reaction is dictated by the substitution pattern of the alkyne and the reaction conditions, leading to either Markovnikov or anti-Markovnikov products. This guide provides a comprehensive comparison of the regiochemistry of HBr addition to the terminal alkyne 1-hexyne versus internal alkynes, supported by experimental data and detailed protocols.
Executive Summary
The addition of HBr to this compound, a terminal alkyne, exhibits high regioselectivity. In the absence of peroxides, the reaction follows Markovnikov's rule , yielding 2-bromo-1-hexene as the major product. Conversely, in the presence of peroxides, a radical mechanism ensues, leading to the anti-Markovnikov product, 1-bromo-1-hexene. Internal alkynes, depending on their symmetry, can produce a mixture of regioisomers, making the reaction less selective compared to terminal alkynes. This guide will delve into the mechanistic underpinnings of this selectivity and provide practical experimental details.
Regioselectivity of HBr Addition: A Comparative Analysis
The addition of one equivalent of HBr to an alkyne can result in the formation of different constitutional isomers, known as regioisomers. The regiochemical outcome is primarily governed by the stability of the intermediate formed during the reaction.
HBr Addition to this compound
This compound serves as a model substrate for understanding the regiochemistry of HBr addition to terminal alkynes.
-
Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The initial protonation of the alkyne triple bond by HBr leads to the formation of a vinyl carbocation. According to Markovnikov's rule, the more stable carbocation is formed, which in the case of this compound is the secondary vinyl carbocation at the C2 position. Subsequent attack by the bromide ion yields 2-bromo-1-hexene. With an excess of HBr, a second addition occurs, also following Markovnikov's rule, to produce the geminal dihalide, 2,2-dibromohexane.[1][2]
-
Anti-Markovnikov Addition: When the reaction is carried out in the presence of peroxides (e.g., benzoyl peroxide), the mechanism switches to a free-radical chain reaction.[3][4] The bromine radical, generated from HBr by the peroxide, adds to the terminal carbon (C1) of this compound to form the more stable secondary vinyl radical. Subsequent abstraction of a hydrogen atom from HBr gives 1-bromo-1-hexene as a mixture of (E)- and (Z)-isomers.
The distinct outcomes under different conditions are summarized in the table below.
| Alkyne | Reaction Condition | Major Product(s) | Regioselectivity |
| This compound | HBr | 2-Bromo-1-hexene | Markovnikov |
| This compound | HBr, Peroxides | (E/Z)-1-Bromo-1-hexene | Anti-Markovnikov |
HBr Addition to Internal Alkynes
The regioselectivity of HBr addition to internal alkynes depends on whether the alkyne is symmetrical or unsymmetrical.
-
Symmetrical Internal Alkynes (e.g., 3-Hexyne): The addition of HBr to a symmetrical internal alkyne, such as 3-hexyne, results in a single regioisomer. Since both carbons of the triple bond are equally substituted, the initial protonation can occur on either carbon, leading to the same vinyl carbocation and ultimately the same product, 3-bromo-3-hexene. With excess HBr, the reaction proceeds to form 3,3-dibromohexane.[5]
-
Unsymmetrical Internal Alkynes (e.g., 2-Hexyne): The addition of HBr to an unsymmetrical internal alkyne, like 2-hexyne, typically leads to a mixture of two regioisomeric products. The two carbons of the triple bond have different steric and electronic environments, leading to the formation of two different vinyl carbocation intermediates of similar stability. This results in a mixture of 2-bromo-2-hexene and 3-bromo-2-hexene. The exact ratio of these products can be influenced by subtle electronic and steric factors, often resulting in poor regioselectivity.
| Alkyne | Reaction Condition | Major Product(s) | Regioselectivity |
| 3-Hexyne (Symmetrical) | HBr | 3-Bromo-3-hexene | Not applicable |
| 2-Hexyne (Unsymmetrical) | HBr | Mixture of 2-Bromo-2-hexene and 3-bromo-2-hexene | Low |
Reaction Mechanisms
The divergent regiochemical outcomes are a direct consequence of the different reaction mechanisms at play.
Electrophilic Addition (Markovnikov Pathway)
This pathway is favored in the absence of peroxides and involves the formation of a vinyl carbocation intermediate. The stability of this carbocation dictates the regioselectivity. For terminal alkynes, the secondary vinyl carbocation is more stable than the primary one, leading to the Markovnikov product.
Caption: Markovnikov addition of HBr to this compound.
Free Radical Addition (Anti-Markovnikov Pathway)
In the presence of peroxides, a free radical chain reaction occurs. The regioselectivity is determined by the stability of the vinyl radical intermediate. For terminal alkynes, the bromine radical adds to the less substituted carbon to form the more stable secondary vinyl radical.
Caption: Anti-Markovnikov addition of HBr to this compound.
Experimental Protocols
Detailed experimental procedures are essential for obtaining the desired regiochemical outcome.
Markovnikov Addition of HBr to this compound
Objective: To synthesize 2-bromo-1-hexene from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrogen bromide (33% in acetic acid, 1.1 eq)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of hydrogen bromide in acetic acid to the stirred solution of this compound over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield 2-bromo-1-hexene.
Anti-Markovnikov Addition of HBr to this compound
Objective: To synthesize 1-bromo-1-hexene from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydrogen bromide (48% aqueous solution, 1.2 eq)
-
Benzoyl peroxide (radical initiator, 0.05 eq)
-
Pentane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and pentane.
-
Add benzoyl peroxide to the mixture.
-
Slowly add the aqueous HBr solution to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting (E/Z) mixture of 1-bromo-1-hexene by fractional distillation or column chromatography.
Conclusion
The regiochemical outcome of HBr addition to alkynes is a well-understood and controllable process. For terminal alkynes like this compound, high regioselectivity for either the Markovnikov or anti-Markovnikov product can be achieved by simply choosing the appropriate reaction conditions. In contrast, the hydrobromination of unsymmetrical internal alkynes often results in a mixture of regioisomers, limiting its synthetic utility when a single isomer is desired. A thorough understanding of the underlying mechanisms is paramount for predicting and controlling the products of these important synthetic transformations. This guide provides the necessary comparative data and experimental protocols to aid researchers in the strategic application of alkyne hydrobromination in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 4. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 5. anti-Markovnikov Hydrobromination of Alkenes | Proceedings of the West Virginia Academy of Science [pwvas.org]
A Comparative Guide to the Efficacy of Reagents for the Halogenation of 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
The halogenation of alkynes is a fundamental transformation in organic synthesis, providing versatile intermediates for the construction of complex molecules, including pharmaceuticals. The regioselectivity and stereoselectivity of these reactions are critically dependent on the choice of halogenating agent and reaction conditions. This guide provides an objective comparison of various reagents for the halogenation of the terminal alkyne 1-hexyne, supported by available experimental data and detailed protocols to aid in reagent selection and experimental design.
Executive Summary
This guide evaluates the efficacy of different reagents for the halogenation of this compound, focusing on product distribution and reaction yields. Key findings are summarized below:
-
Hydrohalogenation with Hydrogen Halides (HX): The addition of hydrogen halides to this compound is highly regioselective. In the absence of radical initiators, the reaction follows Markovnikov's rule, yielding predominantly 2-halo-1-hexene with one equivalent of HX and 2,2-dihalohexane with excess HX.
-
Anti-Markovnikov Hydrobromination: In the presence of peroxides, the addition of hydrogen bromide proceeds via a free-radical mechanism, resulting in the anti-Markovnikov product, 1-bromo-1-hexene, as a mixture of (E) and (Z) isomers.
-
Halogenation with Dihalogens (X₂): The addition of bromine (Br₂) to this compound can be controlled to yield the trans-dihaloalkene, (E)-1,2-dibromo-1-hexene, as the major product when one equivalent of the reagent is used in a non-polar solvent. The use of excess dihalogen leads to the formation of a tetrahaloalkane.
-
Halogenation with N-Halosuccinimides: N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are safer and more convenient alternatives to gaseous or liquid halogens. However, their application in the direct halogenation of simple alkynes like this compound is less commonly documented with specific yield data in the readily available literature.
Data Presentation
The following tables summarize the quantitative data for the halogenation of this compound with various reagents.
| Reagent(s) | Product(s) | Regioselectivity | Stereoselectivity | Yield (%) | Reference |
| 1 equiv. HBr | 2-Bromo-1-hexene | Markovnikov | Not Specified | Data not available | General Textbook Knowledge |
| Excess HBr | 2,2-Dibromohexane | Markovnikov | Not Applicable | Data not available | [1][2] |
| 1 equiv. HBr, ROOR | 1-Bromo-1-hexene | Anti-Markovnikov | Mixture of (E) and (Z) | Data not available | General Textbook Knowledge |
| 1 equiv. Br₂ in CCl₄ | (E)-1,2-Dibromo-1-hexene | Vicinal | Anti-addition | Data not available | [3] |
| Excess Br₂ | 1,1,2,2-Tetrabromohexane | Vicinal | Not Applicable | Data not available | General Textbook Knowledge |
| 1 equiv. Cl₂ | (trans)-1,2-Dichloro-1-hexene | Vicinal | Anti-addition | Data not available | General Textbook Knowledge |
Experimental Protocols
Detailed methodologies for key halogenation reactions of this compound are provided below.
Markovnikov Hydrobromination of this compound to 2,2-Dibromohexane
Objective: To synthesize 2,2-dibromohexane from this compound via a double Markovnikov addition of hydrogen bromide.
Reagents:
-
This compound
-
Hydrogen Bromide (HBr, anhydrous gas or solution in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid (at least 2.2 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material and the vinyl bromide intermediate.
-
Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2,2-dibromohexane.[2]
Anti-Markovnikov Hydrobromination of this compound to 1-Bromo-1-hexene
Objective: To synthesize 1-bromo-1-hexene from this compound via a free-radical mediated anti-Markovnikov addition of hydrogen bromide.
Reagents:
-
This compound
-
Hydrogen Bromide (HBr, anhydrous gas)
-
A radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)
-
Anhydrous, non-polar solvent (e.g., hexane or carbon tetrachloride)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add this compound (1.0 eq), the radical initiator, and the anhydrous solvent.
-
Flush the system with an inert gas (e.g., nitrogen or argon).
-
Initiate the reaction by either heating the mixture to reflux or irradiating with a UV lamp.
-
Slowly bubble anhydrous HBr gas (1.0 eq) through the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, cool the mixture to room temperature and wash with an aqueous solution of sodium bisulfite to remove any unreacted bromine radicals, followed by a wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of (E)- and (Z)-1-bromo-1-hexene by fractional distillation or column chromatography.
Bromination of this compound to (E)-1,2-Dibromo-1-hexene
Objective: To synthesize (E)-1,2-dibromo-1-hexene from this compound via an anti-addition of bromine.
Reagents:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in the inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
From the dropping funnel, add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure to obtain (E)-1,2-dibromo-1-hexene.[3]
Reaction Pathways and Mechanisms
The halogenation of this compound can proceed through different pathways depending on the reagents and conditions, leading to distinct regio- and stereoisomers.
Electrophilic Addition of HX (Markovnikov Pathway)
The electrophilic addition of a hydrogen halide (HX) to this compound follows Markovnikov's rule. The initial protonation of the alkyne can occur at either carbon of the triple bond. Protonation of the terminal carbon (C1) leads to a more stable secondary vinyl cation, whereas protonation of the internal carbon (C2) would form a less stable primary vinyl cation. Consequently, the halide ion attacks the more substituted carbon (C2), leading to the formation of 2-halo-1-hexene. With excess HX, a second addition occurs, again following Markovnikov's rule, to form a geminal dihalide.
Caption: Markovnikov addition of HX to this compound.
Free Radical Addition of HBr (Anti-Markovnikov Pathway)
In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical chain mechanism. The peroxide initiates the formation of a bromine radical (Br•). This radical adds to the terminal carbon (C1) of this compound to generate a more stable secondary vinyl radical. Abstraction of a hydrogen atom from HBr by this radical yields the anti-Markovnikov product, 1-bromo-1-hexene, and regenerates a bromine radical to continue the chain reaction.
Caption: Anti-Markovnikov addition of HBr to this compound.
Electrophilic Addition of X₂ (Halonium Ion Pathway)
The addition of a dihalogen (X₂) to an alkyne proceeds through a bridged halonium ion intermediate. The nucleophilic alkyne attacks the electrophilic halogen, leading to the formation of a cyclic halonium ion and a halide ion. The subsequent backside attack by the halide ion on one of the carbons of the halonium ion results in anti-addition, predominantly forming the trans-dihaloalkene.
Caption: Dihalogen addition to this compound via a halonium ion.
Conclusion
The choice of reagent for the halogenation of this compound dictates the outcome of the reaction with high predictability. For the synthesis of 2,2-dihalohexanes, hydrohalogenation with excess hydrogen halide is the method of choice. To obtain the anti-Markovnikov product, 1-bromo-1-hexene, a free-radical hydrobromination is employed. For the stereoselective synthesis of (E)-1,2-dihalo-1-hexenes, the addition of one equivalent of a dihalogen is effective. While N-halosuccinimides offer practical advantages, more specific research is needed to quantify their efficacy for the direct halogenation of simple terminal alkynes like this compound. Researchers should select the appropriate reagent and conditions based on the desired halogenated product for their specific synthetic goals.
References
A Comparative Guide to 1-Hexyne Reactions: Bridging Experiment and Computation
For Researchers, Scientists, and Drug Development Professionals
The study of 1-hexyne reactions is crucial for various applications in organic synthesis and materials science. Understanding the underlying mechanisms and predicting reaction outcomes with high accuracy is a continuous effort that benefits from the synergy between experimental investigations and computational modeling. This guide provides an objective comparison of experimental and computational data for key reactions of this compound, including hydrogenation, hydrohalogenation, and cycloaddition.
Selective Hydrogenation of this compound on Pd-Au Catalysts
The selective hydrogenation of this compound to 1-hexene is a critical transformation in both bulk and fine chemical synthesis. Palladium-gold (Pd-Au) single-atom alloy (SAA) catalysts have emerged as highly effective systems for this purpose, offering high selectivity towards the desired alkene.
Data Presentation
A comparison of key performance indicators from both experimental and computational studies is summarized below.
| Parameter | Experimental Data | Computational Data |
| Catalyst | Pd-Au Single-Atom Alloy (SAA) on various supports (e.g., SiO2) | Models of Pd single atoms embedded in a Au(111) surface |
| Selectivity to Hexenes | >85%[1], with some studies reporting >97% for 1-hexene on a Pd0.04Au0.96/SiO2 catalyst.[2] | High selectivity is rationalized by the high barrier for the subsequent hydrogenation of 1-hexene to hexane, which is energetically less favorable than this compound hydrogenation. |
| Activity | Pd single atoms in Au improve the hydrogenation activity by nearly 10-fold compared to pure Au.[1] | The rate-limiting step is identified as the dissociation of molecular hydrogen (H2) on the Pd sites.[3] |
| Apparent Activation Energy | 38 kJ/mol for the production of 1-hexene from this compound on a Pd0.04Au0.96 catalyst.[2] | The calculated free energy barrier for H2 dissociation is 0.86 eV (approximately 83 kJ/mol).[3] |
| Turnover Frequency (TOF) | Qualitative descriptions of high turnover frequencies are reported, but specific values for this compound on Pd-Au SAA are not consistently provided across the reviewed literature. | Microkinetic models can predict turnover frequencies, which are dependent on the specific reaction conditions and the accuracy of the computational model. |
Experimental Protocols
Catalyst Preparation (Sequential Reduction Method):
-
Pre-formed gold (Au) nanoparticles are synthesized and dispersed on a silica (SiO2) support.
-
A solution containing a palladium (Pd) precursor (e.g., Pd(NO3)2) is added to the Au/SiO2 suspension.
-
A reducing agent is introduced to deposit single Pd atoms onto the surface of the Au nanoparticles, forming the Pd-Au SAA catalyst.[1]
-
The resulting catalyst is then washed, dried, and characterized using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).[1]
Gas-Phase Hydrogenation Reaction:
-
A fixed-bed reactor is loaded with the Pd-Au SAA catalyst.
-
A feed gas mixture of this compound, hydrogen (H2), and an inert carrier gas (e.g., He) is passed through the reactor at a controlled flow rate.[2]
-
The reaction temperature and pressure are maintained at the desired setpoints.
-
The product stream is analyzed using gas chromatography (GC) to determine the conversion of this compound and the selectivity to various products (1-hexene, hexane, and other isomers).[2]
Computational Methodologies
Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical modeling method used to investigate the electronic structure and energetics of the reaction system. For the hydrogenation of this compound on Pd-Au catalysts, DFT calculations are employed to:
-
Model the catalyst surface, typically a slab of Au(111) with an embedded Pd atom.
-
Calculate the adsorption energies of reactants (this compound, H2), intermediates, and products on the catalyst surface.
-
Determine the transition state structures and activation energy barriers for each elementary step in the reaction mechanism.[3]
-
Provide insights into the electronic interactions between the reactants and the catalyst that govern selectivity.
Microkinetic Modeling:
Microkinetic models use the energetic information obtained from DFT calculations to simulate the overall reaction kinetics. This approach involves:
-
Constructing a detailed reaction network of all possible elementary steps.
-
Calculating the rate constants for each step using transition state theory.
-
Solving a set of differential equations to predict the overall reaction rate, conversion, and selectivity under specific reaction conditions (temperature, pressure, and reactant concentrations).[3]
Visualizations
Caption: Proposed reaction pathway for this compound hydrogenation on a Pd-Au catalyst.
Caption: A typical experimental workflow for this compound hydrogenation studies.
Caption: Factors influencing the high selectivity of Pd-Au catalysts.
Hydrohalogenation of this compound
The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a fundamental reaction in organic chemistry. While numerous experimental and computational studies exist for alkynes in general, there is a notable lack of studies that directly compare experimental and computational data specifically for the hydrohalogenation of this compound.
General Mechanistic Insights
Experimental Observations for Alkynes:
-
The reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has a hydrogen atom, and the halide adds to the other carbon.
-
The addition of one equivalent of HX yields a vinyl halide.
-
The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon.
Computational Insights for Alkynes:
-
DFT calculations on the hydrohalogenation of smaller alkynes suggest that the reaction can proceed through different mechanisms, including a stepwise pathway involving a vinyl cation intermediate or a concerted termolecular mechanism.
-
The calculated activation barriers and reaction energies help to rationalize the observed regioselectivity.
A direct, quantitative comparison for this compound is challenging due to the limited availability of combined studies. Future research would benefit from integrated experimental and computational investigations to provide a more detailed understanding of this reaction for this compound.
Cycloaddition Reactions of this compound
Cycloaddition reactions, particularly the [3+2] cycloaddition with azides (a "click" reaction), are powerful tools for the synthesis of heterocyclic compounds. As with hydrohalogenation, there is a scarcity of literature that directly compares experimental and computational data for the cycloaddition reactions of this compound.
General Principles
Experimental Aspects of Alkyne Cycloadditions:
-
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide is a widely used reaction that forms a triazole ring.
-
The reaction can be thermally initiated or catalyzed, most notably by copper(I) species, which significantly accelerates the reaction and controls the regioselectivity.
Computational Studies of Alkyne Cycloadditions:
-
DFT calculations are frequently used to study the mechanism of cycloaddition reactions. These studies can elucidate whether the reaction is concerted (one step) or stepwise.
-
Computational models can predict the activation energies for the formation of different regioisomers, explaining the experimentally observed product distribution. For instance, in the cycloaddition of azides with unsymmetrical alkynes, computational studies can rationalize the preference for the 1,4- or 1,5-disubstituted triazole product.
To provide a comprehensive comparison for this compound, further research combining experimental kinetic studies with detailed computational modeling is necessary. Such studies would provide valuable data on reaction rates, activation parameters, and the factors controlling regioselectivity for this specific substrate.
References
A Comparative Guide to Modern Synthetic Methods Utilizing 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
The terminal alkyne, 1-hexyne, serves as a versatile and fundamental building block in organic synthesis. Its rich reactivity allows for a diverse array of chemical transformations, making it a crucial substrate in the synthesis of complex molecules, including pharmaceuticals and functional materials. This guide provides a comparative analysis of several key synthetic methodologies applied to this compound, with a focus on performance benchmarks, detailed experimental protocols, and the underlying mechanistic principles. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific synthetic goals.
Catalytic Hydrogenation: Selective Reduction to Alkenes
The selective hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis. The primary challenge lies in preventing over-reduction to the corresponding alkane. This section compares different catalytic systems for the selective hydrogenation of this compound to 1-hexene.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | This compound Conversion (%) | 1-Hexene Selectivity (%) | Key Features & Remarks |
| Pd-W | Al₂O₃ | 40 | 1.5 bar | 100 | >90 | Superior performance compared to Pd-Cu catalysts.[1] |
| Pd-Cu | Al₂O₃ | 40 | 1.5 bar | <100 | <90 | Lower activity and selectivity compared to Pd-W.[1] |
| Dilute Pd in Au | SiO₂ | 90 | 1 atm | up to 90 | >70 | High selectivity even at high conversions.[2] The rate is controlled by H₂ dissociation. |
| Dy-Ag | Mesoporous Silica | 140 | 3 atm | 100 | 99 | High efficiency and selectivity in the hydrogenation of a this compound/1-hexene mixture.[3] |
| La-Ag | Mesoporous Silica | 140 | 3 atm | <100 | <99 | Lower conversion compared to the Dy-Ag system.[3] |
Experimental Protocols
General Procedure for Liquid-Phase Hydrogenation of this compound (Adapted from Pd-W/Al₂O₃ studies):
A stirred autoclave reactor is charged with the catalyst (e.g., Pd-W/Al₂O₃) and a solution of this compound in a suitable solvent (e.g., ethanol). The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1.5 bar). The reaction mixture is heated to the specified temperature (e.g., 40°C) and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots at regular intervals. Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released. The catalyst is separated by filtration, and the product mixture is analyzed by GC to determine conversion and selectivity.
Logical Workflow for Catalyst Selection in this compound Hydrogenation
Caption: Decision tree for selecting a hydrogenation catalyst for this compound.
Hydrosilylation: Synthesis of Vinylsilanes
Hydrosilylation of this compound provides access to valuable vinylsilane intermediates, which are versatile building blocks in organic synthesis. The regioselectivity of this reaction is highly dependent on the catalyst employed, leading to either α- or β-vinylsilanes, with the latter existing as (E) or (Z) isomers.
Data Presentation: Comparison of Hydrosilylation Catalysts
| Catalyst | Silane | Product(s) | Selectivity | Key Features & Remarks |
| Au nanoparticles on C or Al₂O₃ | Various | β-(E)-vinylsilane | Almost exclusively | Favors the formation of the trans isomer.[4] |
| Platinum catalysts (e.g., Karstedt's) | Hydrosilanes | trans-β-vinylsilane | High | Classical and powerful method for trans-β-vinylsilanes. |
| Rhodium catalysts | Hydrosilanes | trans-β-vinylsilane | High | Another effective method for obtaining trans products. |
| Ruthenium catalysts (e.g., [Cp*Ru(MeCN)₃]PF₆) | Hydrosilanes | α-vinylsilane | Good to excellent | Provides access to the less common 1,1-disubstituted vinylsilanes. |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Hydrosilylation of this compound:
In a nitrogen-filled glovebox, the ruthenium catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆) is added to a reaction vessel. A solution of this compound in a dry, degassed solvent (e.g., dichloromethane) is then added, followed by the dropwise addition of the hydrosilane. The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC) or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired α-vinylsilane.
Experimental Workflow for Catalyst Screening in this compound Hydrosilylation
References
Cross-Validation of Analytical Methods for the Quantification of 1-Hexyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds such as 1-Hexyne, a common building block in organic synthesis, is critical in research and drug development. Ensuring the reliability of analytical data often involves the use of multiple analytical techniques and their cross-validation. This guide provides a comparative overview of two common chromatographic methods for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
The selection between these methods is often dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[1] GC-FID is generally well-suited for volatile and thermally stable compounds like this compound.[2] HPLC, on the other hand, is highly versatile for a broad range of compounds but may require derivatization for analytes lacking a strong UV chromophore.[3]
Comparative Performance of Analytical Methods
The performance of both GC-FID and a hypothetical HPLC-UV method for the quantification of this compound has been evaluated based on key validation parameters. These parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are essential for assessing the suitability of a method for its intended purpose.[4] A summary of these performance characteristics is presented below.
| Parameter | GC-FID | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | 2.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 5.0 µg/mL |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.[5]
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 500 µg/mL).[6]
-
For unknown samples, dissolve an accurately weighed amount in the chosen solvent to achieve a concentration within the calibration range.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 10 °C/min to 150 °C (hold 5 min) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to this compound's lack of a strong UV chromophore, direct UV detection can be challenging.[3] This hypothetical method utilizes a low UV wavelength for detection. An alternative would be pre-column derivatization to attach a UV-active moiety.
Instrumentation: An HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations from 5 µg/mL to 1000 µg/mL.
-
Dissolve unknown samples in the mobile phase to fall within the established linear range.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 195 nm |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable results.[7] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of 1-Hexyne: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Hexyne is critical for ensuring laboratory safety and environmental protection. As a highly flammable and reactive terminal alkyne, this compound requires specific handling procedures to mitigate risks associated with its disposal. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Terminal alkynes like this compound possess an acidic proton that can form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts or strong bases.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7]
-
Ignition Sources: Eliminate all potential ignition sources. Use spark-proof tools and explosion-proof equipment. Ensure proper grounding and bonding of containers during transfer to prevent static discharge.[5][7][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and heavy metal salts.[4][7]
Disposal Pathways for this compound Waste
The correct disposal procedure depends on whether the waste is unused product or a constituent of a reaction mixture.[4]
Pathway 1: Unused or Expired this compound Pure, unused, or expired this compound should not be treated or quenched in its original container.[4]
-
Securely seal the original container.
-
Label the container clearly as "Hazardous Waste: this compound".[4]
-
Store in a designated satellite accumulation area, segregated from incompatible materials.[4][9]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[4]
Pathway 2: Reaction Mixtures Containing this compound Reaction mixtures must be fully quenched to neutralize any residual reactive species before being collected for disposal. This is a critical safety step.[4]
Experimental Protocol: Quenching Reaction Mixtures
This protocol provides a methodology for quenching a reaction mixture containing this compound. This procedure must be performed entirely within a chemical fume hood.[4]
Objective: To neutralize reactive this compound and any acetylide anions before disposal.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous isopropanol or methanol (quenching agent)
-
Appropriate solvent for dilution (e.g., the primary reaction solvent)
-
Addition funnel or syringe
-
Stir plate and stir bar
-
Designated hazardous waste container
Procedure:
-
Dilution: Dilute the reaction mixture by adding an equal volume of a suitable solvent (e.g., isopropanol). This helps to dissipate heat that may be generated during quenching.[4]
-
Cooling (Optional but Recommended): Place the reaction vessel in an ice bath to manage any potential exothermic reaction.
-
Quenching: Slowly, add the quenching agent (e.g., isopropanol) dropwise to the stirring reaction mixture.[4]
-
Monitor: Continue the slow addition until all signs of reaction, such as gas evolution, have ceased.[4]
-
Equilibration: Once the addition is complete, remove the ice bath (if used) and allow the mixture to slowly warm to room temperature while continuing to stir.[4]
-
Final Transfer: The quenched mixture is now ready for collection. Carefully transfer the solution to a designated hazardous waste container.[4]
The following table provides an illustrative example for quenching a laboratory-scale reaction. Note: These values are examples and must be adjusted based on the specific reaction conditions and concentration of this compound.[4]
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale.[4] |
| Dilution Solvent Volume | 50 mL | 1:1 dilution aids in heat dissipation.[4] |
| Quenching Agent | Isopropanol | A proton-donating solvent to neutralize reactive species.[4] |
| Addition Method | Dropwise via addition funnel | Slow addition for better temperature and reaction control.[4] |
| Endpoint | Cessation of gas evolution | Indicates completion of the quenching reaction.[4] |
Waste Collection and Final Disposal
Proper collection and labeling are essential for compliant disposal.
-
Container Selection: Use a sturdy, chemically resistant container designated for flammable liquid waste.[10][11] Ensure the container is compatible with all components of the waste mixture.[4]
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag.[11] List all chemical constituents and their approximate percentages by volume. Vague identifiers like "Solvent Waste" are not acceptable.[11]
-
Headspace: Leave adequate headspace in the container (approximately 10% of the total volume or ~1 inch for a 4L bottle) to allow for expansion.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Storage: Store the container in a designated satellite accumulation area. Segregate flammable liquid waste from incompatible materials like oxidizers.[9][10]
-
Pickup: Arrange for the waste to be picked up by your institution's EHS department for final disposal.[4][11] Disposal may involve methods such as fuel blending or controlled incineration at a licensed facility.[6][12]
Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste as they retain chemical residues.[5]
-
Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10]
-
Final Cleaning: After the initial hazardous rinse is collected, containers can be triple-rinsed with a detergent solution or water.[12]
-
Disposal: Once thoroughly cleaned and air-dried, remove or deface the label and dispose of the container according to institutional guidelines, which may include recycling or disposal in regular trash.[10][12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling 1-Hexyne
For researchers, scientists, and drug development professionals, the safe handling of 1-Hexyne is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build confidence in chemical handling protocols.
Chemical Profile: this compound is a colorless, highly flammable liquid and is utilized in various organic synthesis processes.[1][2] It is crucial to handle this chemical with appropriate safety measures due to its hazardous nature.
Quantitative Data Summary
A clear understanding of this compound's physical and chemical properties is the first step in safe handling. The following table summarizes key quantitative data for easy reference.
| Property | Value |
| Molecular Formula | C6H10 |
| Molecular Weight | 82.14 g/mol [3] |
| Boiling Point | 71-72 °C[3] |
| Melting Point | -132 °C[3] |
| Flash Point | -21 °C (-5.8 °F)[4][5] |
| Density | 0.715 g/mL at 25 °C[3] |
| Vapor Pressure | 253 mmHg at 37.7 °C[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of specific personal protective equipment.[4][6] It is classified as a highly flammable liquid and vapor, an aspiration hazard, and causes skin and eye irritation.[3][4][5] It may also cause respiratory irritation and central nervous system depression.[3][6]
| Hazard | Required PPE |
| Eye Irritation | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4] |
| Skin Irritation | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) and fire/flame resistant, impervious clothing.[4][5] |
| Inhalation | Use only in a well-ventilated area. If exposure limits are exceeded or irritation occurs, use a full-face respirator.[4] |
| Flammability | Wear fire/flame resistant clothing. Use non-sparking tools and explosion-proof equipment.[4][6] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural, step-by-step guidance for the safe handling of this compound from procurement to disposal.
Pre-Handling Preparations
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and a safety shower are readily accessible.[6]
-
Ignition Source Removal: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[4][7] Use non-sparking tools and explosion-proof equipment.[6]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Ensure gloves have no punctures and that safety goggles are clean and fit properly.
Handling and Use
-
Grounding and Bonding: To prevent static discharge, ground and bond all containers when transferring this compound.[6][7]
-
Dispensing: When dispensing, use a method that minimizes the generation of vapors, such as a cannula transfer for larger volumes or a calibrated micropipette for smaller quantities.
-
Avoiding Contact: Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Spill Management: In the event of a spill, evacuate personnel to a safe area.[4] Remove all ignition sources.[4] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[7]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Location: Store in a designated flammables storage cabinet, away from incompatible materials such as strong oxidizing agents.[7][8] The storage temperature should be between +2°C to +8°C.[8]
Disposal Plan
-
Waste Classification: this compound and any contaminated materials are considered hazardous waste.[5]
-
Containerization: Collect waste in a suitable, labeled, and closed container.[4]
-
Disposal Route: Dispose of the hazardous waste through a licensed contractor in accordance with all local, state, and federal regulations.[9] Do not dispose of it down the drain.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 693-02-7: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-己炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 693-02-7 [chemicalbook.com]
- 9. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
